(S)-1-Boc-3-benzylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAVMMGSRDLLG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647493 | |
| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475272-55-0 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475272-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine: Properties and Applications
This guide provides a comprehensive technical overview of (S)-1-Boc-3-benzylpiperazine, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights. The structure of this document is designed to logically present the scientific narrative of this compound, moving from fundamental properties to practical applications.
Introduction: The Strategic Value of a Chiral Scaffold
This compound, also known by its IUPAC name tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, is a key intermediate in modern organic synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][2][3] The specific stereochemistry at the C3 position, combined with the orthogonal protecting group strategy offered by the N-Boc and N-benzyl functionalities, makes this molecule a highly versatile and valuable tool for constructing complex, biologically active molecules, particularly those targeting the central nervous system.[3][]
Molecular Structure and Physicochemical Properties
The structure of this compound features a piperazine ring protected at the N1 position with a tert-butyloxycarbonyl (Boc) group and substituted at the C3 position with a benzyl group. This arrangement leaves the N4 nitrogen as a secondary amine, which is a key site for further functionalization, although it is typically addressed after the more labile Boc group is removed.
The key physicochemical properties of this compound are summarized in the table below, based on predicted and available supplier data.
| Property | Value | Reference(s) |
| CAS Number | 475272-55-0 | [][5][6] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [][5][6] |
| Molecular Weight | 276.37 g/mol | [][5] |
| Appearance | White to light yellow solid or liquid | [6] |
| Predicted Boiling Point | 379.8 ± 22.0 °C | N/A |
| Predicted Density | 1.066 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 8.45 ± 0.40 | N/A |
| Purity | ≥97% | [5][6] |
| Storage Conditions | 2–8 °C, under inert gas, protect from light | [5] |
| SMILES | O=C(OC(C)(C)C)N1CNCC1 | [5] |
| InChIKey | YFIAVMMGSRDLLG-AWEZNQCLSA-N | N/A |
Spectroscopic Characterization (Predicted)
While specific, peer-reviewed spectral assignments for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds such as 1-benzylpiperazine and N-Boc-piperazine.[7][8][9]
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet is expected between δ 7.20-7.40 ppm, corresponding to the five protons of the benzyl group.
-
Boc Group ((CH₃)₃C): A characteristic sharp singlet will appear in the upfield region, typically around δ 1.45 ppm, integrating to nine protons.
-
Piperazine Ring Protons: The seven protons on the piperazine ring will present as a complex series of multiplets between δ 2.50-4.20 ppm. The chirality introduced by the benzyl group makes these protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.
-
Benzyl CH₂: The benzylic methylene protons are also diastereotopic and are expected to appear as two doublets of doublets (AB quartet) or a multiplet, likely around δ 2.70-2.90 ppm.
-
NH Proton: A broad singlet corresponding to the secondary amine at the N4 position is expected, which may be exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 126-140 ppm.
-
Boc Carbonyl (C=O): A signal around δ 155 ppm.
-
Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
-
Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28.5 ppm.
-
Piperazine & Benzyl Carbons (CH, CH₂): Multiple signals between δ 40-60 ppm are expected for the carbons of the piperazine ring and the benzylic CH₂ group.
Mass Spectrometry (EI): The electron ionization mass spectrum is predicted to show characteristic fragmentation patterns.
-
Base Peak: The most prominent peak is expected at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺ formed from the benzyl group.[10][11]
-
Loss of Boc Group: A significant fragment corresponding to the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion is anticipated. For example, a fragment at m/z 176 would correspond to the [M - C₅H₈O₂]⁺ ion.[12]
-
Piperazine Ring Fragmentation: Other significant peaks would arise from the cleavage of the piperazine ring.[10][12]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is defined by the distinct reactivity of its functional groups. The Boc group serves as a labile protecting group for the N1 nitrogen, while the secondary amine at N4 is a nucleophilic handle for further elaboration.
}
Figure 2: Key synthetic transformations of this compound.Boc Group Deprotection: The Gateway to Functionalization
The removal of the Boc protecting group is the most common and critical reaction performed on this substrate. It is readily achieved under acidic conditions, unmasking the N1 amine and enabling further synthetic modifications.[13][14] The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation.
Causality in Reagent Choice:
-
Trifluoroacetic Acid (TFA): TFA is frequently used in a solvent like dichloromethane (DCM). It is highly effective, and both the reagent and the DCM solvent are volatile, simplifying workup through evaporation.[13]
-
Hydrochloric Acid (HCl): Using HCl in a solvent like 1,4-dioxane or an alcohol is also common. This method often precipitates the product as its hydrochloride salt, which can be easily isolated by filtration, providing a simple purification step.[15]
Experimental Protocol: TFA-Mediated Boc Deprotection
This protocol is a robust, self-validating method for the quantitative removal of the Boc group.
Materials:
-
This compound (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq.) to the stirred solution. Rationale: The reaction is exothermic; initial cooling controls the reaction rate and prevents potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: This ensures the reaction goes to completion without unnecessary reaction time.
-
Workup - Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[13]
-
Workup - Neutralization: Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield (S)-2-benzylpiperazine.
}
Figure 3: Experimental workflow for TFA-mediated Boc deprotection.Reactivity of the Piperazine Core
Following Boc deprotection, the resulting (S)-2-benzylpiperazine possesses two secondary amine functionalities with differing steric environments, allowing for further selective synthesis. The N4 nitrogen is generally more sterically accessible for reactions like N-alkylation and N-acylation. More advanced methods also allow for the direct C-H functionalization of the piperazine ring, enabling the introduction of aryl, vinyl, or alkyl groups at the carbon atoms adjacent to the nitrogen, which opens up novel avenues for scaffold diversification.[1][3]
Storage and Safety
Handling:
-
Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6]
-
Handle in a well-ventilated area or fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
For long-term stability, storage at refrigerated temperatures (2-8 °C) and protection from light is recommended.[5] The parent compound, benzylpiperazine, has shown stability in various biological matrices when stored at low temperatures. [N/A]
Conclusion
This compound is a strategically designed chiral intermediate that offers significant advantages in synthetic and medicinal chemistry. Its well-defined stereocenter, coupled with the reliable and selective reactivity of its Boc-protected and free amine functionalities, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid technical foundation for researchers to effectively utilize this valuable building block in their drug discovery and development programs.
References
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. [Link]
- MDPI.
- National Center for Biotechnology Information. 1-Benzylpiperazine.
- Saim, N. et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]
- National Center for Biotechnology Information. tert-Butyl piperazine-1-carboxylate.
- Asian Journal of Pharmaceutical Research and Development. (2014). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- MDPI. (2021).
- ResearchGate. (2019). Deprotection of different N-Boc-compounds. [Link]
- The Royal Society of Chemistry. (2017).
- SciSpace. (2009).
- ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
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Introduction: The Strategic Value of a Chiral Scaffold
An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine
Topic: this compound CAS Number: 475272-55-0
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core attributes, synthesis, analysis, and strategic applications of this compound, a valuable chiral building block in modern pharmaceutical research.
This compound is a stereochemically defined synthetic intermediate. Its significance in drug discovery is rooted in the convergence of three critical structural features: the piperazine ring , a renowned "privileged scaffold"[1]; a single (S)-chiral center , which allows for stereospecific interactions with biological targets; and orthogonal protecting groups (Boc and the inherent secondary amine), which permit sequential, controlled chemical modifications.
The piperazine moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs for CNS disorders, oncology, and infectious diseases.[1][2] Its properties—such as improving aqueous solubility, bioavailability, and target affinity through hydrogen bonding—make it an indispensable tool.[3] By providing this scaffold in an enantiomerically pure form, this compound enables the direct synthesis of complex chiral molecules, bypassing the often challenging and costly steps of chiral resolution or asymmetric synthesis later in a drug development campaign.
Physicochemical Properties & Structural Elucidation
The precise chemical identity and properties of this compound are fundamental to its application. These data inform reaction conditions, purification strategies, and computational modeling.
Chemical Identity & Core Properties
| Parameter | Value | Source(s) |
| CAS Number | 475272-55-0 | [4][5][][7][8] |
| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [4][][8] |
| Synonyms | (S)-tert-Butyl 3-benzylpiperazine-1-carboxylate, (S)-4-Boc-2-benzyl-piperazine | [4][][7] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][][7] |
| Molecular Weight | 276.37 g/mol | [4][] |
| Appearance | White to yellow solid or solid-liquid mixture | [5] |
Computational & Physical Data
These predicted and measured values are critical for designing experiments and anticipating the molecule's behavior in various chemical environments.
| Property | Predicted/Measured Value | Source(s) |
| Boiling Point | 379.8 ± 22.0 °C | [5][9] |
| Density | 1.066 ± 0.06 g/cm³ | [5][9] |
| pKa | 8.45 ± 0.40 | [5][9] |
| LogP | 2.438 | [4] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
Synthesis Strategy: Building the Chiral Core
The synthesis of enantiomerically pure substituted piperazines is a critical challenge in process chemistry. While multiple routes exist, a common and effective strategy involves leveraging the "chiral pool"—readily available, inexpensive chiral starting materials like α-amino acids.[10] A plausible and efficient pathway to this compound starts from (S)-phenylalanine.
The causality behind this choice is clear: (S)-phenylalanine provides the required carbon backbone and, most importantly, the pre-defined (S)-stereocenter at the future C-3 position of the piperazine ring. The synthesis involves a sequence of protection, reduction, cyclization, and further protection steps to yield the target molecule with high fidelity.
Caption: Conceptual synthesis workflow for this compound.
Analytical Quality Control: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in regulated drug development. A multi-technique analytical approach provides a self-validating system where each method corroborates the others.
Caption: Integrated workflow for analytical quality control.
Protocol: Purity Determination by HPLC
This method assesses the chemical purity by separating the main compound from any synthesis-related impurities.
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with UV detection.
-
Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 95% A / 5% B. Linearly increase to 5% A / 95% B over 15 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
-
Analysis: Inject 5 µL and monitor at 254 nm.
-
Acceptance Criteria: The area percentage of the main peak should be ≥97%.[4]
Protocol: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the proton spectrum.
-
Expected Signals: Aromatic protons (benzyl group): ~7.2-7.4 ppm. Boc group protons: singlet at ~1.4 ppm. Piperazine and benzyl CH/CH₂ protons: complex multiplets between ~2.5-4.2 ppm. NH proton: broad singlet.
-
-
¹³C NMR Acquisition: Acquire the carbon spectrum.
-
Expected Signals: Aromatic carbons: ~126-138 ppm. Carbonyl (Boc): ~155 ppm. Boc quaternary carbon: ~80 ppm. Aliphatic carbons (piperazine and benzyl): ~40-60 ppm.
-
-
Interpretation: Confirm that all observed chemical shifts, integrations, and coupling patterns are consistent with the known structure.
Protocol: Identity Verification by GC-MS
Gas Chromatography-Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern.
-
System: A standard GC-MS system with a non-polar capillary column (e.g., DB-5MS).
-
GC Method:
-
Injector Temp: 250 °C.
-
Oven Program: Hold at 150 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[11]
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable solvent like methanol or ethyl acetate.
-
Analysis & Interpretation: The resulting mass spectrum should show the molecular ion [M]⁺ at m/z = 276. Key fragments would include loss of the Boc group ([M-100]⁺) and the benzyl cation (m/z = 91).[12]
Application in Drug Design & Development
The utility of this compound lies in its role as a versatile scaffold for building more complex molecules. The Boc group at N-1 provides robust protection that can be cleanly removed under acidic conditions (e.g., TFA in DCM), revealing a secondary amine. This amine can then be functionalized via reductive amination, acylation, or arylation without disturbing the rest of the molecule. The secondary amine at N-4 is readily available for a wide range of coupling reactions.
This differential reactivity is the cornerstone of its utility, allowing for the systematic exploration of chemical space around the piperazine core to optimize potency, selectivity, and pharmacokinetic properties.[13]
Caption: Strategic application in multi-step drug candidate synthesis.
The introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing off-target toxicity.[14] The benzyl group provides a lipophilic handle that can be crucial for interactions within hydrophobic pockets of target proteins.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store under an inert gas (Nitrogen or Argon) at 2–8 °C to prevent degradation.[5][9] Protect from light.[4]
-
Handling: Use in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[8]
-
Personal Protective Equipment (PPE): Wear standard chemical safety goggles, gloves, and a lab coat.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (CAS 475272-55-0) is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point to complex, chiral pharmaceutical agents. Its combination of a privileged piperazine scaffold, a defined stereocenter, and orthogonal protecting groups makes it an exceptionally valuable tool for medicinal chemists. By leveraging this building block, research and development programs can accelerate the discovery of novel therapeutics with optimized potency, selectivity, and drug-like properties.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- 1-Boc-3-Benzylpiperazine. ChemBK. [Link]
- This compound. LookChem. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry. [Link]
- (S)-1-Boc-3-benzyl-piperazine. SEEDCHEM. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]
- tert-butyl 3-benzylpiperazine-1-carboxyl
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]
- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]
- 1-Benzylpiperazine. NIST WebBook. [Link]
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
- Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
- (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.
- Synthesis method of chiral piperazinone derivative.
- 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Analysis of Benzylpiperazine-like Compounds.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Benzylpiperazine: "A messy drug". PubMed. [Link]
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what is (S)-1-Boc-3-benzylpiperazine
An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine
Abstract
This compound, CAS 475272-55-0, is a chiral piperazine derivative of significant strategic importance in modern medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperazine scaffold, a foundational element in numerous bioactive compounds, protected by a tert-butyloxycarbonyl (Boc) group and featuring a stereodefined benzyl substituent at the C3 position. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the molecule's core application as a versatile chiral building block, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a research and development setting.
Introduction: The Strategic Value of a Trifunctional Intermediate
The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophoric elements.[2] this compound leverages this core structure with three critical functional components, making it an exceptionally valuable intermediate:
-
The (S)-Chiral Center: Chirality is fundamental to pharmacology, as enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[] The fixed (S)-configuration of this intermediate allows for the stereospecific synthesis of drug candidates, eliminating the need for costly chiral separations later in the development pipeline and ensuring the final product contains only the desired, active enantiomer.[]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position provides chemical stability and orthogonality.[1] It renders the N1 nitrogen unreactive under a wide range of conditions, directing synthetic modifications to the unprotected N4 nitrogen. Its key advantage is its lability under acidic conditions, allowing for clean and efficient deprotection without compromising other parts of the molecule.
-
The Benzyl Group: The benzyl substituent provides steric bulk and lipophilicity, which can be a crucial part of the final pharmacophore or can be used to direct subsequent synthetic steps.
This guide serves as a senior-level resource, explaining not only the protocols for using this compound but also the underlying scientific rationale for each step, empowering researchers to optimize its application in their specific discovery programs.
Section 1: Physicochemical and Structural Properties
This compound is typically supplied as a white to yellow solid-liquid mixture.[4] Its structural integrity and purity are paramount for its successful use as a pharmaceutical intermediate. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 475272-55-0 | [4][5][] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][5][] |
| Molecular Weight | 276.37 g/mol | [4][5][] |
| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [][7] |
| Appearance | White to yellow Solid-Liquid Mixture | [4] |
| Purity | Typically ≥97% | [5][7] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
| Predicted Boiling Point | 379.8 ± 22.0 °C | [4] |
| Predicted Density | 1.066 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 8.45 ± 0.40 | [4] |
Structural Elucidation: The molecule's stereochemistry is defined by the (S)-configuration at the carbon atom bearing the benzyl group. The Boc group on the N1 nitrogen and the free secondary amine at the N4 position are the key reactive handles for synthetic elaboration.
Section 2: Synthesis and Purification Strategies
The synthesis of this compound is a multi-step process that requires careful control of reagents and conditions to ensure high yield and enantiomeric purity. The general logic involves the formation of the piperazine ring and subsequent functionalization.
Figure 1: High-level synthetic workflow for this compound.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a common laboratory-scale synthesis. The causality behind each choice is critical for success and scalability.
Objective: To synthesize this compound from a suitable chiral precursor.
Materials:
-
(S)-N-Boc-3-amino-4-phenyl-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate solvents (DCM, DMF, MeOH)
Step-by-Step Methodology:
-
Mesylation of the Primary Alcohol:
-
Dissolve the starting amino alcohol in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (a non-nucleophilic base) to scavenge the HCl byproduct.
-
Slowly add methanesulfonyl chloride (MsCl). The rationale here is to convert the hydroxyl group into a good leaving group (mesylate) for the subsequent cyclization step.
-
Monitor by TLC until the starting material is consumed.
-
-
Intramolecular Cyclization (Piperazine Ring Formation):
-
The crude mesylate is then treated with a base (e.g., sodium hydride) in a polar aprotic solvent like DMF. This promotes an intramolecular SN2 reaction where the nitrogen attacks the carbon bearing the mesylate, displacing it to form the six-membered piperazine ring.
-
-
Boc Protection of the N1 Amine:
-
Dissolve the resulting (S)-3-benzylpiperazine in a suitable solvent like DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. This reaction selectively protects the more sterically accessible and electronically favorable N1 nitrogen.
-
Stir at room temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from any side products or unreacted starting materials.
-
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach provides a self-validating system for quality control.
Figure 2: A typical quality control workflow for certifying a batch of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural verification. Due to the partial double-bond character of the carbamate C-N bond and potential for slow piperazine ring inversion, NMR spectra can be complex, sometimes showing broadened peaks or multiple conformers at room temperature.[8][9]
-
¹H NMR: Provides information on the proton environment. Key expected signals include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl aromatic protons (multiplet, ~7.2-7.4 ppm), and the diastereotopic protons of the piperazine ring and benzylic CH₂ group.
-
¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl of the Boc group (~155 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring are expected.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This technique is non-negotiable for confirming the enantiomeric excess (e.e.) of the product.
Objective: To separate and quantify the (S) and (R) enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
-
Analysis: The e.e. is calculated from the relative peak areas of the two enantiomers. For use in GMP synthesis, an e.e. of >99% is typically required.
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~7.3 (m, 5H, Ar-H), ~4.0 (br s, 1H), ~2.9 (m, 4H), ~2.6 (m, 2H), ~1.45 (s, 9H, Boc) | Structural Confirmation |
| Mass Spec (ESI+) | m/z = 277.19 [M+H]⁺ | Molecular Weight Verification |
| Chiral HPLC | >99% peak area for the (S)-enantiomer | Enantiomeric Purity |
Section 4: Applications in Drug Discovery and Development
The primary utility of this compound is as a functionalized scaffold for building more complex target molecules.[1] The synthetic strategy almost always involves two key steps: deprotection of the Boc group followed by functionalization of the newly liberated secondary amine.
Sources
A Technical Guide to the Structural Elucidation of (S)-1-Boc-3-benzylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-benzylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. As a derivative of the piperazine scaffold, a privileged structure in drug design, its correct structural and stereochemical assignment is paramount for the development of novel therapeutics.[1][2] Chiral piperidines and piperazines are incorporated into drug candidates to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4] This guide provides an in-depth, methodology-focused overview of the core analytical techniques required for the unambiguous structure elucidation and quality assessment of this compound. We will detail the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights and step-by-step protocols.
Introduction: The Significance of the Chiral Piperazine Core
The piperazine ring is a versatile scaffold frequently employed in drug discovery due to its ability to improve aqueous solubility and introduce two sites for substitution, allowing for fine-tuning of a molecule's pharmacological properties.[1][5] The introduction of a chiral center, as in this compound, adds a critical three-dimensional aspect to the structure. This stereochemistry can profoundly influence a drug's interaction with its biological target, often leading to significant differences in potency, selectivity, and safety between enantiomers.[3][]
The structure combines three key motifs:
-
A Piperazine Ring: A six-membered heterocycle with two nitrogen atoms.
-
A Boc Protecting Group: A tert-butoxycarbonyl group on one nitrogen (N1), which deactivates it towards many reactions, allowing for selective functionalization at the other nitrogen (N4).[7]
-
A Chiral Benzyl Group: A benzyl substituent at the C3 position, creating a stereocenter.
Confirming the integrity of each of these components—the core structure, molecular weight, substituent placement, and absolute stereochemistry—requires a multi-faceted analytical approach. This guide outlines the workflow for achieving this confirmation with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential. The data presented below are predicted based on the analysis of closely related structures.[7][8][9]
¹H NMR Spectroscopy: Proton Environment Analysis
The causality behind ¹H NMR is that chemically distinct protons in a molecule resonate at different frequencies when placed in a strong magnetic field. Their chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) provide a detailed picture of the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl Protons (C₆H ₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the aromatic ring of the benzyl group typically resonate in this downfield region. |
| Piperazine Proton (CH ) | ~4.10 - 4.20 | Multiplet (m) | 1H | The proton at the chiral center (C3), deshielded by the adjacent nitrogen and benzyl group. |
| Piperazine Protons (N-CH ₂) | ~3.80 - 4.00 | Multiplet (m) | 2H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen. |
| Benzyl Protons (CH ₂-Ph) | ~2.90 - 3.10 | Multiplet (m) | 2H | The two diastereotopic protons of the benzylic CH₂ group. |
| Piperazine Protons (N-CH ₂) | ~2.60 - 2.80 | Multiplet (m) | 4H | The remaining protons on the piperazine ring. |
| NH Proton | ~1.70 - 1.90 | Broad Singlet (br s) | 1H | The proton on the unprotected secondary amine (N4). |
| Boc Protons (-C(CH ₃)₃) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.[7] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all peaks and assign them based on chemical shift, multiplicity, and integration values as detailed in Table 1.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Boc) | ~155.0 | The carbonyl carbon of the carbamate is significantly deshielded. |
| Aromatic C (Quaternary) | ~138.0 | The carbon of the phenyl ring attached to the CH₂ group. |
| Aromatic CH | ~129.5, ~128.8, ~126.5 | Signals for the five CH carbons in the aromatic ring. |
| C (CH₃)₃ (Boc) | ~80.0 | The quaternary carbon of the tert-butyl group.[10] |
| C H (Chiral Center) | ~55.0 - 58.0 | The carbon of the stereocenter (C3). |
| Piperazine C H₂ | ~45.0 - 50.0 | Multiple signals for the three distinct CH₂ groups in the piperazine ring. |
| C H₂-Ph (Benzyl) | ~40.0 | The benzylic carbon. |
| C(C H₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the Boc group.[7] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing orthogonal confirmation of the structure deduced from NMR. Electrospray Ionization (ESI) in positive ion mode is the preferred technique.
Expected Fragmentation Pattern
The analysis is designed to first identify the protonated molecular ion [M+H]⁺ to confirm the molecular formula (C₁₆H₂₄N₂O₂), which has a molecular weight of 276.37 g/mol .[11] Collision-Induced Dissociation (CID) is then used to fragment the molecule, and the resulting daughter ions provide structural proof.
-
Molecular Ion: A prominent peak is expected at m/z 277.4, corresponding to [C₁₆H₂₅N₂O₂]⁺.
-
Key Fragment 1 (Loss of Boc group): A fragment at m/z 177.2, resulting from the loss of the entire Boc group (100 Da). This is a very common fragmentation pathway for Boc-protected amines.[12]
-
Key Fragment 2 (Tropylium Ion): A highly stable fragment at m/z 91.1, corresponding to the [C₇H₇]⁺ tropylium ion. This is the classic signature of a benzyl substituent.[13]
-
Other Fragments: Cleavage within the piperazine ring can also occur, leading to smaller amine fragments.[13][14]
Table 3: Expected High-Resolution MS Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 277.1911 | ~277.191 | Protonated Parent Molecule |
| [M-Boc+H]⁺ | 177.1386 | ~177.139 | Loss of Boc group |
| [C₇H₇]⁺ | 91.0542 | ~91.054 | Tropylium ion from benzyl group |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.
-
Chromatography (Optional but recommended):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (e.g., m/z 50-500) to find the parent ion, followed by a product ion scan (MS/MS) on the parent ion at m/z 277.2 to observe fragmentation.
-
Visualization: Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in ESI-MS.
Chiral HPLC: Confirmation of Enantiomeric Purity
While NMR and MS confirm the molecular structure, they cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for verifying the stereochemical identity and quantifying the enantiomeric purity (or enantiomeric excess, ee) of the (S)-isomer.
Principle of Chiral Separation
The technique relies on a Chiral Stationary Phase (CSP). The CSP is a solid support that has a chiral molecule chemically bonded to its surface.[] When a racemic or enantiomerically enriched mixture is passed through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differences in the stability and steric interactions of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks.[][16]
Experimental Protocol: Chiral HPLC Method Development
This protocol is a starting point; optimization is crucial.
-
Column Selection: Choose a polysaccharide-based chiral column, which is broadly effective for many compounds. Examples include Daicel CHIRALPAK® series (e.g., IA, IB, IC) or Lux® Cellulose/Amylose columns.
-
Mobile Phase Screening:
-
Normal Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Polar Organic Mode: Acetonitrile or methanol, often with a small amount of an amine or acid additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like piperazines.[17]
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to improve separation).
-
Detection: UV detector set to a wavelength where the benzyl group absorbs, typically ~210 nm or ~254 nm.[18]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL.
-
-
Analysis:
-
Inject a small amount of a known racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of this compound.
-
A successful separation will show a single, large peak at the retention time corresponding to the (S)-enantiomer and, ideally, no detectable peak (or a peak below the limit of quantification) at the retention time for the (R)-enantiomer.
-
Enantiomeric Excess (% ee) Calculation: ee = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the S and R enantiomers, respectively. A purity of >99% ee is often required.[]
-
Integrated Structure Elucidation Workflow
The confirmation of this compound is not a linear process but an integrated workflow where each piece of data corroborates the others.
Caption: Integrated workflow for the complete structural analysis of this compound.
Conclusion
The structural elucidation of this compound is a critical exercise in quality control for drug discovery and development. It requires the synergistic application of multiple advanced analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton, mass spectrometry validates the molecular weight and key structural motifs through fragmentation analysis, and chiral HPLC provides the definitive confirmation of stereochemical integrity. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.
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physical and chemical properties of (S)-1-Boc-3-benzylpiperazine
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-1-Boc-3-benzylpiperazine
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous biologically active molecules, it serves as a crucial building block for the synthesis of complex pharmaceutical agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, while the chiral center at the 3-position, bearing a benzyl group, provides a stereospecific framework essential for targeted drug design. This guide offers a comprehensive overview of its core physical, chemical, and spectroscopic properties, providing researchers and drug development professionals with the foundational knowledge required for its effective application.
Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.
Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [][4][5][6] |
| CAS Number | 475272-55-0 | [][4][5][7] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [][4][5][8] |
| Molecular Weight | 276.37 g/mol | [][4] |
| Appearance | Light yellow, viscous liquid or white to yellow solid-liquid mixture | [5][8] |
| Boiling Point | 379.8 °C at 760 mmHg (Predicted) | [][6][8] |
| Density | 1.066 g/cm³ (Predicted) | [][6][8] |
| pKa | 8.45 ± 0.40 (Predicted) | [8] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Acetone) | Inferred |
The appearance as a "solid-liquid mixture" suggests a low melting point, likely near ambient temperature. This necessitates careful handling and storage, as discussed in the chemical properties section.
Molecular Structure
The structure, featuring a piperazine ring protected by a Boc group and substituted with a chiral benzyl moiety, is the cornerstone of its chemical utility.
Caption: Molecular structure of this compound.
Spectroscopic and Analytical Data
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed map of the proton environment. For this compound, typically dissolved in a deuterated solvent like CDCl₃, the spectrum would exhibit characteristic signals corresponding to the benzyl, piperazine, and Boc protons.[9][10]
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Boc Group ((CH₃)₃C): A sharp singlet around δ 1.4 ppm, integrating to 9 protons.
-
Piperazine Ring and Benzyl CH₂: A complex series of multiplets between δ 2.5 and 4.2 ppm due to the protons on the piperazine ring and the benzylic methylene group. The chirality of the C3 carbon results in diastereotopic protons, leading to more complex splitting patterns than in achiral analogues.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information through fragmentation analysis.[11][12]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 276.37).[13]
-
Isotope Peak (M+1): A smaller peak at M+1 will be present due to the natural abundance of ¹³C.[13]
-
Key Fragmentation Patterns: Common fragmentation pathways involve the loss of the Boc group or parts of it, leading to significant peaks.
-
Loss of tert-butyl group (-57 amu): A peak at m/z ≈ 219.
-
Loss of the entire Boc group (-101 amu): A peak corresponding to the benzylpiperazine cation at m/z ≈ 175.
-
Loss of the benzyl group (-91 amu): A peak at m/z ≈ 185.
-
Chemical Properties and Reactivity
Understanding the chemical behavior of this compound is critical for its successful use in synthesis.
Stability and Storage
Commercial suppliers recommend storing the compound under refrigeration (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen).[8] Some sources also advise protecting it from light.[4] This indicates a sensitivity to oxidation and potential degradation at higher temperatures over time. For long-term viability, these storage conditions are essential to maintain purity, which is often specified at ≥97%.[4][5]
Reactivity Profile
The reactivity is dominated by the two nitrogen atoms of the piperazine ring. One is protected as a carbamate (Boc group), and the other is a secondary amine.
Caption: Key reactivity pathway for this compound.
-
Boc Deprotection: The tert-butyloxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group to reveal the free diamine, (S)-3-benzylpiperazine. This deprotection is the most common first step for utilizing this building block in a synthetic sequence.
-
Secondary Amine Reactivity: The unprotected secondary amine (at the N4 position) is nucleophilic and can undergo various reactions, such as alkylation, acylation, and sulfonylation, allowing for the introduction of diverse functional groups at this position. The Boc group at N1 prevents competing reactions at that site, ensuring regioselectivity.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reliable and reproducible data.
Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[14] This protocol describes the capillary method using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the sample is a solid, finely crush it into a powder.[15][16]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting temperature. This saves time and establishes a range for the precise measurement.
-
Precise Determination (Slow Heating): Allow the apparatus to cool below the approximate melting point. Using a fresh sample, heat the block again. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.[14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[17]
Protocol 2: Acquisition of ¹H NMR Spectrum
Rationale: NMR spectroscopy is a powerful tool for structural elucidation. Proper sample preparation is critical to obtain a high-resolution spectrum, as contaminants or solid particles can degrade the quality of the data.[18]
Methodology:
-
Sample Weighing: Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.[18]
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[9][19] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[10]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter, which can adversely affect magnetic field homogeneity and broaden spectral lines, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube, place it in the spectrometer's spinner turbine, and insert it into the magnet. Acquire the spectrum according to the instrument's standard operating procedures.
Applications in Research and Development
This compound is primarily used as a chiral building block in the synthesis of pharmaceutical candidates. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide array of receptors and enzymes. Its derivatives have been investigated for applications including CNS disorders, infectious diseases, and oncology.[1][20][21][22] The stereochemistry provided by the (S)-benzyl group is often critical for achieving high-affinity and selective binding to biological targets.
Conclusion
This compound is a well-defined chemical entity with a specific set of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, allows for the systematic construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, from its low melting point and solubility to its characteristic spectroscopic signatures and predictable reactivity, is essential for its effective and efficient use in the laboratory.
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(S)-1-Boc-3-benzylpiperazine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-3-benzylpiperazine
Abstract
This compound (CAS No. 475272-55-0) is a chiral piperazine derivative widely utilized as a key building block in medicinal chemistry and drug development.[][2] Its structural integrity and purity are paramount for the synthesis of complex target molecules. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. We delve into the causal mechanisms behind the observed spectral features, offer field-proven protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The spectroscopic profile of this compound is a direct consequence of its distinct structural features. A foundational understanding of these components is crucial for accurate spectral interpretation.
-
Piperazine Ring: A six-membered heterocyclic amine, which exists in a dynamic equilibrium of chair conformations.
-
Boc Protecting Group: The tert-butyloxycarbonyl group introduces a carbamate functionality and a sterically demanding tert-butyl moiety.
-
Benzyl Group: An aromatic phenyl ring attached via a methylene (-CH₂) bridge.
-
(S)-Chiral Center: The stereocenter at the C3 position of the piperazine ring induces diastereotopicity in neighboring protons, a key feature observed in NMR spectroscopy.
Caption: Molecular structure of this compound with key functional groups highlighted.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for confirming the identity and structural integrity of the title compound. The presence of the chiral center at C3 is the defining feature of the spectrum, rendering the geminal protons of the benzyl methylene group and some piperazine ring protons diastereotopic.[3]
Predicted Chemical Shifts and Assignments
The expected ¹H NMR spectrum, typically run in CDCl₃, will exhibit signals corresponding to each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Phenyl) | Standard region for aromatic protons on a monosubstituted benzene ring.[4] |
| ~ 4.0 - 2.5 | Multiplet | 7H | Piperazine Ring H | Complex region due to overlapping signals of axial and equatorial protons, further complicated by restricted rotation around the N-Boc bond. |
| ~ 3.15 & ~2.65 | Doublet of Doublets (ABq) | 2H | Benzyl CH₂ | These protons are diastereotopic due to the adjacent C3 chiral center, resulting in distinct chemical shifts and geminal coupling.[3] |
| ~ 1.70 | Broad Singlet | 1H | NH | The secondary amine proton is often broad and its position can vary with concentration and solvent.[4] |
| 1.47 | Singlet | 9H | -C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Apparatus: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments in the molecule.
Predicted Chemical Shifts and Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 154.7 | C =O (Boc carbamate) | The carbonyl carbon of the carbamate is significantly deshielded.[6] |
| ~ 138.0 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the methylene group. |
| ~ 129.3, 128.5, 126.5 | Ar-C H (Phenyl) | Aromatic carbons typically resonate in the 120-140 ppm range. |
| ~ 79.8 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[6] |
| ~ 55 - 40 | Piperazine & Benzyl C H₂ | The aliphatic carbons of the piperazine ring and the benzyl methylene group appear in this crowded region. |
| 28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Apparatus: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
-
Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the residual solvent signal of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3340 | Medium | N-H Stretch | Characteristic of a secondary amine. The band is typically sharper than an O-H stretch.[7] |
| 3080-3030 | Medium | sp² C-H Stretch (Aromatic) | Aromatic C-H stretches appear at wavenumbers >3000 cm⁻¹.[8] |
| 2975-2850 | Strong | sp³ C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the piperazine, benzyl, and Boc groups.[8] |
| ~ 1695 | Strong | C=O Stretch (Carbamate) | The strong absorption is characteristic of the carbonyl group in the Boc protecting group.[9] |
| 1605, 1495, 1455 | Medium-Weak | C=C Stretch (Aromatic Ring) | Skeletal vibrations of the benzene ring. |
| ~ 1420 | Strong | C-N Stretch / C-O Stretch (Carbamate) | Coupled vibrations within the carbamate group. |
| 740, 700 | Strong | C-H Out-of-Plane Bend (Aromatic) | Strong bands characteristic of a monosubstituted benzene ring.[8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft technique ideal for observing the protonated molecular ion, [M+H]⁺.
Predicted Fragmentation Pattern (ESI-MS)
The molecular weight of C₁₆H₂₄N₂O₂ is 276.37 g/mol .[10] The ESI mass spectrum will be dominated by the protonated molecular ion. Fragmentation can be induced (MS/MS) to yield structurally significant ions.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
| m/z (Positive Mode) | Assignment | Rationale |
| 277.19 | [M+H]⁺ | Protonated molecular ion. |
| 221.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a hallmark fragmentation pathway for Boc-protected amines.[11][12] |
| 177.14 | [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₈O₂) as a neutral fragment. |
| 91.05 | [C₇H₇]⁺ | Cleavage of the benzyl group, which rearranges to the highly stable tropylium cation. This is often the base peak for benzyl compounds.[13][14] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation.[15]
-
-
Data Processing: Analyze the resulting spectrum to identify the protonated molecular ion and any significant fragment ions. Compare the observed exact mass to the theoretical mass to confirm the elemental composition.
Conclusion
The collective application of NMR, IR, and MS provides an unequivocal spectroscopic signature for this compound. ¹H NMR confirms the diastereotopicity arising from the chiral center, ¹³C NMR maps the carbon framework, IR spectroscopy verifies the presence of key functional groups (amine N-H, carbamate C=O), and mass spectrometry confirms the molecular weight and characteristic fragmentation patterns of the Boc and benzyl moieties. By employing the protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity, purity, and structural integrity of this vital synthetic intermediate.
References
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- T. Taniguchi, et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- NotEvans (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange.
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- A. J. A. Cobb, et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
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The Ascent of Asymmetry: A Technical Guide to the Discovery and History of Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a deceptively simple six-membered heterocycle containing two nitrogen atoms, has etched an indelible mark on the landscape of medicinal chemistry. Its journey from a bulk chemical to a privileged scaffold in a multitude of blockbuster drugs is a compelling narrative of scientific ingenuity. This guide delves into the discovery and history of chiral piperazines, tracing their evolution from achiral anthelmintics to the stereochemically defined cornerstones of modern pharmaceuticals. We will explore the pivotal synthetic innovations that unlocked their therapeutic potential, providing a technical and historical perspective for the researchers and drug development professionals who continue to harness their power.
From Humble Beginnings: The Achiral Era of Piperazine
The story of piperazine in medicine begins not with a sophisticated understanding of stereochemistry, but with a pragmatic approach to treating parasitic infections. In 1953, piperazine was introduced as an effective anthelmintic agent, a worming treatment for both humans and animals. Its mechanism of action, causing paralysis of the parasites, was potent and did not rely on the three-dimensional arrangement of its atoms. For decades, piperazine and its simple, achiral derivatives were widely used, cementing the heterocycle's place in the pharmacopeia, albeit in a form that belied its future complexity.
The Dawn of Chirality: Resolution and the Rise of Stereoisomerism
The mid-20th century witnessed a paradigm shift in pharmacology with the growing recognition of chirality's profound impact on biological activity. The thalidomide tragedy of the 1960s served as a stark and tragic lesson: enantiomers, mirror-image isomers of a chiral molecule, could have dramatically different physiological effects. This realization spurred a new era in drug development, where the separation and study of individual enantiomers became paramount.
For piperazine derivatives, this meant a move away from racemic mixtures. The initial approach to obtaining enantiomerically pure piperazines was classical resolution. This method involves reacting a racemic piperazine with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers, having different physical properties, could then be separated by techniques like fractional crystallization. While effective, resolution is an inherently inefficient process, with a theoretical maximum yield of only 50% for the desired enantiomer.
The Synthetic Revolution: The Emergence of Asymmetric Synthesis
The limitations of chiral resolution fueled the quest for more elegant and efficient methods to access single-enantiomer compounds. The field of asymmetric synthesis, which aims to directly create a chiral molecule in a single stereoisomeric form, began to blossom. For chiral piperazines, this revolution unfolded through several key strategies:
Chiral Pool Synthesis: Nature's Building Blocks
One of the earliest and most intuitive approaches to asymmetric synthesis is the use of the "chiral pool" – readily available, enantiomerically pure natural products. Amino acids, with their inherent chirality, proved to be excellent starting materials for the construction of chiral piperazines. By strategically manipulating the functional groups of natural amino acids, chemists could construct the piperazine ring with a predefined stereochemistry. This approach offered a reliable and often straightforward route to specific enantiomers.
Chiral Auxiliary-Mediated Synthesis: A Helping Hand for Chirality
Another significant advancement was the development of chiral auxiliaries. In this strategy, an achiral piperazine precursor is temporarily attached to a chiral molecule (the auxiliary). This chiral auxiliary then directs subsequent chemical transformations, inducing the formation of one stereoisomer over the other. After the desired chiral center is established, the auxiliary is cleaved, leaving behind the enantiomerically enriched piperazine. This method provided a powerful and versatile tool for controlling stereochemistry.
Catalytic Asymmetric Synthesis: The Ultimate Efficiency
The pinnacle of asymmetric synthesis lies in the use of chiral catalysts. A small amount of a chiral catalyst can generate large quantities of a single enantiomer product, making it a highly efficient and atom-economical approach. The development of catalytic asymmetric methods for synthesizing chiral piperazines marked a major turning point in the field.
One of the first truly catalytic and enantioselective methods to gain prominence was asymmetric hydrogenation. Pioneered by the likes of William S. Knowles and Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry for their work in this area, this technique involves the addition of hydrogen across a double bond in a prochiral precursor using a chiral transition metal catalyst. For piperazines, this often involves the hydrogenation of a pyrazine or a dihydropyrazine intermediate. The development of sophisticated chiral phosphine ligands for rhodium and ruthenium catalysts was instrumental in achieving high enantioselectivities.
Experimental Protocol: Catalytic Asymmetric Hydrogenation of a Substituted Pyrazine
Objective: To synthesize an enantiomerically enriched 2-substituted piperazine via asymmetric hydrogenation.
Materials:
-
2-Substituted pyrazine
-
[Rh(COD)2]BF4 (precatalyst)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-BPE)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the 2-substituted pyrazine (1.0 mmol) and the chiral rhodium catalyst, prepared in situ by mixing [Rh(COD)2]BF4 (0.01 mmol) and the chiral ligand (0.011 mmol) in methanol (5 mL).
-
Seal the autoclave and purge with argon.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with argon.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched piperazine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Causality: The choice of a rhodium precatalyst and a chiral bisphosphine ligand is critical. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. The specific ligand is chosen based on its known efficacy for the substrate class.
Following the success of asymmetric hydrogenation, a diverse array of catalytic asymmetric methods for chiral piperazine synthesis has emerged:
-
Asymmetric Allylic Alkylation: This powerful carbon-carbon bond-forming reaction, often catalyzed by palladium complexes with chiral ligands, has been successfully applied to the synthesis of chiral piperazinones, which can then be reduced to the corresponding piperazines.[1]
-
Asymmetric Lithiation: The use of chiral ligands, such as sparteine, to mediate the deprotonation of an N-Boc protected piperazine, followed by trapping with an electrophile, provides a direct route to α-substituted chiral piperazines.[2]
-
Organocatalysis: In recent years, the use of small organic molecules as catalysts has gained significant traction. Chiral amines and phosphoric acids have been employed to catalyze the enantioselective formation of piperazine rings.
Diagram: Evolution of Chiral Piperazine Synthesis
Caption: Chronological progression of synthetic strategies for chiral piperazines.
Impact on Drug Discovery: Seminal Examples
The development of robust methods for synthesizing chiral piperazines has had a profound impact on drug discovery, enabling the creation of highly potent and selective therapeutic agents. The following examples highlight the critical role of the chiral piperazine scaffold in modern medicine.
Indinavir: A Landmark in HIV Treatment
The discovery of Indinavir (Crixivan®), a potent HIV protease inhibitor, in the 1990s was a watershed moment in the fight against AIDS. A key structural feature of Indinavir is its chiral 2-substituted piperazine moiety. The synthesis of this fragment in an enantiomerically pure form was a significant challenge and a testament to the advancements in asymmetric synthesis. The precise stereochemistry of the piperazine ring is crucial for its ability to bind to the active site of the HIV protease enzyme.
Posaconazole: A Broad-Spectrum Antifungal
Posaconazole (Noxafil®) is a second-generation triazole antifungal agent with a broad spectrum of activity. Its complex molecular architecture includes a chiral piperazine derivative. The synthesis of Posaconazole relies on the stereocontrolled construction of its multiple chiral centers, including those within the piperazine ring, to ensure optimal binding to the fungal lanosterol 14α-demethylase enzyme.[3]
Varenicline: An Aid for Smoking Cessation
Varenicline (Chantix®/Champix®) is a prescription medication used to treat nicotine addiction. It acts as a partial agonist at nicotinic acetylcholine receptors. The rigid, bridged piperazine structure of Varenicline is essential for its pharmacological activity. The development of an efficient synthesis for this complex, chiral molecule was a key factor in its successful commercialization.[4][5][6][7][8]
Table: Key Synthetic Methodologies for Chiral Piperazines
| Method | Description | Key Features | Representative Catalyst/Reagent |
| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Established but inefficient (max 50% yield). | Tartaric acid derivatives, chiral amines. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Reliable for specific targets. | Amino acids, carbohydrates. |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide stereoselective reactions. | Versatile and effective for various transformations. | Evans auxiliaries, Oppolzer's sultam. |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral transition metal catalyst. | Highly efficient and atom-economical. | Rhodium or Ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos). |
| Catalytic Asymmetric Allylic Alkylation | Palladium-catalyzed C-C bond formation on a piperazine precursor. | Powerful for constructing substituted piperazinones. | Palladium complexes with ligands like PHOX or Trost ligand. |
| Asymmetric Lithiation | Chiral ligand-mediated deprotonation and electrophilic trapping. | Direct functionalization of the piperazine ring. | s-BuLi with (-)-sparteine. |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Metal-free and often milder reaction conditions. | Chiral amines, phosphoric acids. |
Future Directions and Conclusion
The journey of chiral piperazines from a simple anthelmintic to a privileged scaffold in cutting-edge pharmaceuticals is a powerful illustration of the evolution of synthetic chemistry and its impact on medicine. The development of increasingly sophisticated asymmetric synthetic methods has not only provided access to a vast chemical space of chiral piperazines but has also enabled a deeper understanding of their structure-activity relationships.
Looking ahead, the field will undoubtedly continue to evolve. The development of even more efficient, selective, and sustainable catalytic systems will remain a key focus. The application of flow chemistry and enzymatic methods for the synthesis of chiral piperazines is also a promising avenue for future research. As our ability to precisely control molecular architecture grows, so too will the therapeutic potential of this remarkable heterocyclic scaffold. The history of chiral piperazines is a testament to the enduring power of chemical synthesis to shape the future of medicine.
References
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- O'Brien, P., & El-Hiti, G. A. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(3), 946-955. [Link]
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(36), 4373-4403. [Link]
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Mastering Piperazine Synthesis: The Pivotal Role of the Boc Protecting Group
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry. Its presence in a vast number of approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1][2] However, the symmetrical nature of this privileged scaffold, with its two reactive secondary amines, presents a formidable challenge for synthetic chemists aiming to create complex, unsymmetrically substituted molecules.[3] Direct, uncontrolled functionalization often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[4]
This guide provides an in-depth exploration of the most widely adopted solution to this challenge: the use of the tert-butoxycarbonyl (Boc) protecting group. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to empower researchers to leverage N-Boc-piperazine as a versatile and indispensable tool in drug discovery.[5][6]
The Strategic Imperative for Protection: Why Boc?
The core challenge in piperazine chemistry is achieving selective functionalization at the N1 and N4 positions. The Boc group has emerged as the preeminent choice for temporarily masking one of the piperazine nitrogens for several key reasons:
-
Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for broad synthetic flexibility at the unprotected nitrogen.[3][7]
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under specific and mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] This lability is crucial for the final unveiling of the second amine.
-
Orthogonality: The acid-labile nature of the Boc group contrasts sharply with the removal conditions for other common amine protecting groups, such as the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis).[3][9] This orthogonality is paramount in multi-step syntheses requiring sequential manipulation of different protected amines.[3]
The overall synthetic strategy enabled by the Boc group is both elegant and powerful, transforming a symmetric molecule into a versatile monosubstituted building block.
Caption: General synthetic workflow using N-Boc-piperazine.
The Art of Selective Protection: Synthesizing N-Boc-Piperazine
The synthesis of mono-Boc-protected piperazine is the critical first step. The primary challenge is to prevent the formation of the undesired 1,4-di-Boc-piperazine byproduct.[10][11] Several robust methods have been developed to achieve high selectivity.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of piperazine attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), the most common Boc-donating reagent.[7] This forms a tetrahedral intermediate that collapses, ultimately releasing the protected amine, carbon dioxide, and t-butanol.
Caption: Simplified mechanism of Boc protection of a piperazine nitrogen.[10]
Strategies for Mono-Protection vs. Di-Protection
The choice between synthesizing mono- or di-Boc-piperazine is dictated by the synthetic goal. Di-protection is straightforward, typically involving an excess of Boc₂O to drive the reaction to completion. Selective mono-protection requires more nuanced control.
The most effective and widely used method for selective mono-protection involves the in-situ deactivation of one piperazine nitrogen by protonation.[7][10] By adding one equivalent of an acid (e.g., TFA or HCl), a piperazinium salt is formed. The protonated nitrogen is no longer nucleophilic, allowing the Boc₂O to react selectively with the remaining free nitrogen.[7][11]
Caption: Decision tree for selecting a Boc protection strategy.
Quantitative Comparison of Mono-Protection Methods
| Method | Key Reagents | Typical Yield (Mono-Boc) | Key Advantages | Considerations |
| Acid-Mediation | Piperazine (1 eq.), Acid (1 eq.), Boc₂O (1 eq.) | 70-80%[7] | High selectivity, clean reaction profile. | Requires careful control of stoichiometry. |
| Stoichiometry Control | Piperazine (>2 eq.), Boc₂O (1 eq.) | ~40-50% | Simple setup. | Lower yield, requires separation from excess piperazine. |
| Flow Chemistry | Piperazine, Boc₂O | ~45%[7] | Precise control, potential for optimization. | Requires specialized equipment. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification critical for success.
Protocol 1: Selective Synthesis of Mono-N-Boc-Piperazine (Acid-Mediation)
This protocol leverages the in-situ formation of a piperazine salt to achieve high selectivity for the mono-protected product.[10]
Materials:
-
Piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Maintain the temperature at 0 °C. Stir the resulting slurry for 15-30 minutes.
-
Boc₂O Addition: Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the residue in water and basify to pH >10 with aqueous NaOH.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., 3x with Dichloromethane - DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-piperazine.
Protocol 2: Functionalization via N-Alkylation of N-Boc-Piperazine
This protocol describes a general method for introducing an alkyl group onto the free nitrogen of N-Boc-piperazine.[1]
Materials:
-
N-Boc-piperazine (1.0 equiv.)
-
Alkyl halide (R-X, 1.0-1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a solution of N-Boc-piperazine in ACN, add K₂CO₃.
-
Reagent Addition: Add the alkyl halide to the mixture at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with DCM and water.
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
The Final Step: Boc Deprotection
The removal of the Boc group is the final key step, liberating the second nitrogen for subsequent reactions or as the final product. This is reliably achieved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and decarboxylation.[8]
Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.[8]
Comparison of Common Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Product Form | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 0 °C to RT | 30 min - 4 hr | TFA Salt | Volatile and easy to remove. Can cause t-butylation side reactions.[8][12] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, RT | 1 - 4 hr | HCl Salt | Often precipitates the product, simplifying isolation. Less volatile.[8][12] |
Troubleshooting: The t-Butylation Side Reaction
During acid-catalyzed deprotection, the liberated tert-butyl cation is electrophilic and can alkylate other nucleophilic sites in the molecule, a common side reaction.[12] This can be suppressed by adding "scavengers" like triisopropylsilane (TIS) or water to the reaction mixture, which preferentially trap the cation.[12]
Protocol 3: N-Boc Deprotection using TFA
This is a standard and highly effective method for Boc deprotection.[13]
Materials:
-
N-Boc protected piperazine derivative (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers: Triisopropylsilane (TIS), Water
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA (5-10 equivalents, often as a 25-50% solution in DCM) to the stirred solution.[8][12] If the substrate is sensitive, pre-mix the TFA with scavengers (e.g., a 95:2.5:2.5 v/v/v mixture of TFA/TIS/H₂O).[12]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The product is typically isolated as the TFA salt.
-
Conversion to Free Base (Optional): To obtain the neutral amine, dissolve the crude salt in water, basify with a suitable base (e.g., saturated aq. NaHCO₃ or NaOH) to pH >10, and extract with an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.[12]
Conclusion
The tert-butoxycarbonyl group is more than just a protecting group; it is a strategic enabler in the synthesis of complex piperazine-containing molecules. Its unique combination of stability and controlled lability allows chemists to unlock the full potential of the piperazine scaffold, transforming a symmetrical starting material into a versatile platform for building the next generation of therapeutics.[5] A thorough understanding of the principles governing its application—from selective mono-protection to controlled deprotection—is fundamental to its successful and efficient use in drug discovery and development.
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(S)-1-Boc-3-benzylpiperazine: A Technical Guide for Drug Discovery Professionals
Executive Summary: (S)-1-Boc-3-benzylpiperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features—a stereodefined center, a versatile piperazine core, and orthogonal nitrogen protecting groups—make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its physicochemical properties, a representative synthetic protocol, analytical characterization methods, and its applications in modern drug discovery, grounded in scientific principles and supported by authoritative references.
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1] Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore. The introduction of stereochemistry, as in this compound, provides a critical third dimension for probing chiral biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, often leading to improved potency and selectivity.
This compound is particularly valuable due to its dual-functionality. The tert-butoxycarbonyl (Boc) group at the N1 position offers robust protection that can be selectively removed under mild acidic conditions, while the secondary amine at N4 remains available for a wide range of chemical transformations.[2] The (S)-configured benzyl group not only imparts chirality but also provides a lipophilic vector that can be crucial for target engagement or can be removed via hydrogenolysis to reveal another functionalization site.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [3][][5] |
| Molecular Weight | 276.37 g/mol | [3][][5] |
| CAS Number | 475272-55-0 | [3][][6] |
| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [][6] |
| Synonyms | (S)-tert-Butyl 3-benzylpiperazine-1-carboxylate | [] |
| Appearance | White to yellow Solid-Liquid Mixture | [7] |
| Boiling Point (Predicted) | 379.8 °C at 760 mmHg | [][7] |
| Density (Predicted) | 1.066 g/cm³ | [][7] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [3] |
| LogP (Predicted) | 2.438 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis and Purification
The synthesis of enantiomerically pure this compound typically involves the strategic protection and alkylation of a chiral piperazine precursor. While numerous proprietary methods exist, a common academic approach relies on building the molecule from chiral starting materials or resolving a racemic mixture.
Causality of Experimental Choices
The choice of a Boc protecting group is deliberate; it is stable to a wide range of reaction conditions (e.g., basic, reductive, oxidative) yet can be removed orthogonally to other protecting groups (like benzyl or Cbz) without compromising the sensitive chiral center.[1][2] The use of a strong, non-nucleophilic base is crucial during alkylation steps to prevent side reactions. Purification by column chromatography is standard for molecules of this polarity, effectively removing starting materials and by-products.
Representative Synthetic Workflow
Below is a representative, multi-step protocol for the synthesis of the target compound, illustrating common organic chemistry transformations.
Caption: Representative synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
-
N4-Benzylation of (S)-Piperazine-2-carboxylic acid:
-
Dissolve (S)-Piperazine-2-carboxylic acid in a suitable solvent such as DMF.
-
Add a base (e.g., K₂CO₃) and stir to form the carboxylate salt.
-
Add benzyl bromide dropwise at room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
-
Reduction to Alcohol:
-
Dissolve the crude product from Step 1 in an anhydrous ether solvent (e.g., THF).
-
Cool the solution to 0 °C and slowly add a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the alcohol intermediate.
-
-
N1-Boc Protection:
-
Dissolve the resulting alcohol in a solvent like dichloromethane (DCM).
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete.
-
Wash the organic layer with aqueous solutions to remove impurities.
-
-
Purification:
-
Dry the final organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
-
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is paramount. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of all protons in the molecule. Key expected signals include:
-
A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
A singlet for the nine equivalent protons of the Boc group (~1.4 ppm).
-
A series of complex multiplets for the diastereotopic protons of the piperazine ring and the benzylic CH₂ group. The complexity of these signals is a hallmark of the molecule's rigid, chiral structure.[8][9]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (~126-138 ppm), and the aliphatic carbons of the piperazine and benzyl moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 277.38, confirming the molecular weight.
-
Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase is essential. The product should ideally show a single peak, confirming a high enantiomeric excess (>98%).
Applications in Drug Discovery
This compound is a versatile starting material for constructing libraries of drug candidates. Its primary utility lies in its role as a constrained, chiral scaffold that can be elaborated at the N4 position.
Workflow: From Building Block to Drug Candidate
The typical workflow involves deprotecting the N1-Boc group or, more commonly, functionalizing the free N4 amine. This amine can undergo a variety of reactions, including acylation, reductive amination, alkylation, and sulfonylation, to attach different pharmacophoric elements.
Caption: General workflow for elaborating the this compound scaffold.
Case Study: Synthesis of CNS Agents
The benzylpiperazine moiety is a known pharmacophore for central nervous system (CNS) targets.[10][11] For example, derivatives are used to synthesize ligands with high affinity for serotonin and dopamine receptors. The chiral nature of this compound allows for the development of subtype-selective modulators, which is a key goal in modern neuropharmacology to minimize off-target effects. The strategic use of this building block enables chemists to precisely orient functional groups within a receptor's binding pocket, optimizing potency and efficacy.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality and ensure the safety of personnel.
-
Handling: Use in a well-ventilated area, preferably within a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14] Avoid inhalation of dust or contact with skin and eyes.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] Keep away from strong oxidizing agents and acids.[16]
-
Safety: While specific toxicity data for this compound is not widely published, related piperazine derivatives can be skin and eye irritants.[15][17] Standard safe laboratory practices should be followed at all times.
Conclusion
This compound is a high-value chiral building block that provides a robust and versatile platform for the synthesis of complex molecules in drug discovery. Its well-defined stereochemistry and orthogonal protecting groups offer medicinal chemists precise control over molecular architecture, facilitating the development of potent and selective therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development programs.
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Introduction: The Strategic Importance of (S)-1-Boc-3-benzylpiperazine in Modern Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Application of (S)-1-Boc-3-benzylpiperazine
This compound (CAS Number: 475272-55-0) is a chiral piperazine derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical development.[][2][3] Its unique structural features—a stereochemically defined center, a versatile piperazine core, and the presence of a tert-butyloxycarbonyl (Boc) protecting group—make it an invaluable intermediate for the synthesis of complex, high-value therapeutic agents.[4] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, prized for its ability to improve physicochemical properties such as solubility and to interact with a wide range of biological targets. The N-benzyl group further provides a structural scaffold that can be modified or retained to engage in specific binding interactions, such as cation-π interactions with target proteins.[5]
This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights for researchers, scientists, and drug development professionals on sourcing, quality control, synthesis, and strategic application.
Part 1: Commercial Sourcing and Supplier Evaluation
The reliable procurement of starting materials is the foundation of any successful research and development campaign. This compound is available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized boutique laboratories. However, variability in purity, documentation, and batch-to-batch consistency necessitates a thorough evaluation process.
Key Considerations for Supplier Selection:
-
Purity and Characterization Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) for each batch. This should include, at a minimum, purity assessment by High-Performance Liquid Chromatography (HPLC) and identity confirmation by ¹H NMR spectroscopy. The availability of raw data files (e.g., HPLC chromatograms, NMR spectra) is a strong indicator of a supplier's commitment to quality.
-
Enantiomeric Purity: For a chiral molecule, enantiomeric excess (e.e.) is a critical parameter. This is typically determined by chiral HPLC. Suppliers should specify the e.e., which is often expected to be ≥97%.
-
Scalability: For drug development professionals, the ability of a supplier to provide material from gram to multi-kilogram scale is crucial for transitioning from discovery to preclinical and clinical phases.
Table 1: Overview of Commercial Suppliers
| Supplier | Product Number (Example) | Purity Specification | Analytical Data Provided |
| BOC Sciences | 475272-55-0 | Custom | Inquiry required |
| AChemBlock | A-239 | ≥97% | Sample HNMR, HPLC, CoA available online[2] |
| ChemScene | CS-0001891 | ≥97% | Inquiry required[3] |
| LookChem | 475272-55-0 | ≥99% | Varies by listing[6] |
Note: This table is illustrative and not exhaustive. Researchers should always verify current specifications directly with the supplier.
Part 2: Chemical Synthesis Strategies
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and informs quality control strategies. The synthesis of N-monosubstituted piperazines is often challenging due to the potential for disubstitution.[7] A common strategy involves the initial formation of 1-benzylpiperazine, followed by protection and chiral resolution or an asymmetric synthesis approach.
A plausible synthetic pathway involves the reaction of piperazine with benzyl chloride to form a mixture of mono- and di-substituted products.[7][8] After separation, the secondary amine of 1-benzylpiperazine is protected with a Boc group. The resulting racemic 1-Boc-3-benzylpiperazine must then be resolved into its constituent enantiomers, a critical step for producing the desired (S)-enantiomer.
Caption: Generalized workflow for the synthesis of this compound.
Generalized Laboratory Protocol: Boc Protection of 1-Benzylpiperazine
This protocol is illustrative. Appropriate safety precautions must be taken.
-
Dissolution: Dissolve 1-benzylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography to yield racemic 1-Boc-3-benzylpiperazine.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stability of this compound for use in research and drug development.
Table 2: Typical Analytical Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid or pale yellow paste[4][9] | Provides a basic check for gross contamination or degradation. |
| Identity | ¹H NMR | Conforms to structure | Confirms the chemical structure and absence of major impurities. |
| Purity | HPLC (UV) | ≥97% | Quantifies the main component and detects process-related impurities. |
| Enantiomeric Purity | Chiral HPLC | ≥97% e.e. | Ensures the correct stereoisomer is present in high excess. |
| Residual Solvents | GC-MS | Conforms to ICH limits | Important for materials intended for in vivo or clinical studies. |
Standard Operating Procedure: Purity Determination by HPLC
-
System Preparation: Use a C18 reverse-phase column with a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Analysis: Record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
Part 4: Applications in Drug Discovery and Development
This compound is a versatile scaffold for creating diverse chemical libraries and synthesizing targeted therapeutic agents. The Boc group provides a robust protecting group for the N1 nitrogen, allowing for selective functionalization at the N4 position. Subsequent removal of the Boc group under acidic conditions cleanly reveals the N1 amine for further modification. This strategic protection and deprotection scheme is fundamental to building complex molecules.[4]
This building block is particularly prevalent in the development of agents targeting the central nervous system (CNS), including antidepressants and antipsychotics.[4][10] Furthermore, benzylpiperazine derivatives have been explored as ligands for various receptors, such as the sigma-1 receptor, which is implicated in pain modulation.[11]
Caption: Strategic use of this compound as a drug discovery scaffold.
This stepwise approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) at both nitrogen atoms of the piperazine core, optimizing potency, selectivity, and pharmacokinetic properties. The inherent chirality of the starting material ensures that the final drug candidates are enantiomerically pure, a critical requirement for modern pharmaceuticals.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the pursuit of novel therapeutics. Its commercial availability from multiple suppliers provides researchers with access to this key intermediate. However, careful vetting of suppliers based on purity, comprehensive analytical data, and scalability is paramount. A thorough understanding of its synthesis, characterization, and strategic application empowers scientists and drug development professionals to leverage its full potential, accelerating the journey from initial concept to life-changing medicine.
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An In-Depth Technical Guide to the Safe Handling and Application of (S)-1-Boc-3-benzylpiperazine
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
(S)-1-Boc-3-benzylpiperazine, a chiral piperazine derivative, has emerged as a pivotal intermediate in the landscape of medicinal chemistry and pharmaceutical development.[1][2] Its unique structural features, combining a conformationally restricted piperazine scaffold with a chiral center and a versatile benzyl group, make it a highly sought-after building block for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen, a critical aspect in the construction of targeted therapeutics.[3] This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and key applications of this compound, with a focus on empowering researchers and drug development professionals to utilize this valuable compound effectively and safely.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Chemical Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [1][3] |
| Synonyms | This compound, (S)-tert-Butyl 3-benzylpiperazine-1-carboxylate | [1] |
| CAS Number | 475272-55-0 | [3][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [3][4] |
| Molecular Weight | 276.37 g/mol | [3][4] |
| Appearance | Light yellow liquid or white to yellow solid-liquid mixture | [5][6] |
| Purity | ≥97% (typical) | [3][4][5] |
| Predicted Boiling Point | 379.8 ± 22.0 °C at 760 mmHg | [] |
| Predicted Density | 1.066 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 8.45 ± 0.40 | [6] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [8] |
Hazard Identification and Comprehensive Safety Protocols
While specific toxicological data for this compound is not extensively documented, data from structurally related Boc-protected piperazines and the parent compound, benzylpiperazine, indicate that it should be handled with care.[8][9] The primary hazards are associated with skin, eye, and respiratory tract irritation.[9][10][11]
GHS Hazard Classification (based on related compounds):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[11]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[10][11]
-
Acute Toxicity, Oral (Harmful if swallowed): While not definitively classified for this specific compound, it is a potential hazard based on related structures.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safe Handling
A robust personal protective equipment regimen is mandatory when working with this compound to prevent accidental exposure.
Caption: Mandatory PPE for handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]
-
Skin Protection: A chemically resistant lab coat and gloves (nitrile rubber is a suitable option) must be worn to prevent skin contact.[10]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10]
First Aid Measures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Storage and Disposal: Ensuring Long-Term Stability and Environmental Responsibility
Proper storage is critical to maintain the integrity of this compound, while appropriate disposal is essential for environmental safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] Some suppliers recommend storage at 4°C, protected from light.[3][4]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound is a valuable chiral synthon, primarily utilized in the discovery and development of novel therapeutic agents. Its piperazine core is a common motif in many centrally active drugs.[2]
Synthesis of Antiviral Agents: Targeting HIV-1 Entry
A significant application of this compound is in the synthesis of C-C chemokine receptor 5 (CCR5) antagonists. CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral replication. The (S)-chirality and the benzyl group of the piperazine are often key pharmacophoric elements that contribute to the high binding affinity and antagonistic activity of the final drug candidates.
Experimental Protocols: Practical Guidance for Synthetic Transformations
The utility of this compound is realized through its chemical transformations. The following protocols provide detailed, step-by-step methodologies for two fundamental reactions: N-alkylation and Boc-deprotection.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the unprotected secondary amine of this compound, a common step in the elaboration of this building block.
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).[12]
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[12]
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[12]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
-
Dissolve the residue in dichloromethane and wash with water, followed by brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated product.[12]
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, a crucial step for subsequent synthetic manipulations.
Materials:
-
N-Boc protected piperazine derivative (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 eq.) or 4M HCl in dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1 eq.) in anhydrous dichloromethane (DCM) (0.1-0.5 M).[13]
-
Cool the solution to 0 °C in an ice bath.[13]
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution.[13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[13]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[13]
-
The resulting product is the TFA salt of the deprotected piperazine, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for isolation of the free amine.
Conclusion: A Cornerstone in the Synthesis of Bioactive Molecules
This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its well-defined stereochemistry and the strategic placement of the Boc protecting group provide a reliable and versatile platform for the synthesis of a diverse array of complex molecules. By adhering to the safety and handling protocols outlined in this guide, and by leveraging the provided experimental methodologies, researchers can confidently and effectively harness the synthetic potential of this important intermediate to drive innovation in the development of next-generation therapeutics.
References
- PubChem.
- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PubChem.
- Organic Syntheses. 1-benzylpiperazine. [Link]
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... [Link]
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
- MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]
- SciSpace.
- ResearchGate. Deprotection of different N-Boc-compounds. [Link]
- Organic Syntheses Procedure. 1,3-DIHYDROXYPHENAZINE. [Link]
Sources
- 1. 475272-55-0(tert-butyl (3S)-3-benzylpiperazine-1-carboxylate) | Kuujia.com [kuujia.com]
- 2. connectjournals.com [connectjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-1-Boc-3-benzylpiperazine
Abstract
(S)-1-Boc-3-benzylpiperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its stereospecific presentation is often crucial for biological activity and selectivity. This document provides a detailed, field-proven protocol for the enantioselective synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction: The Significance of Chiral Piperazines
The piperazine motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antivirals. The introduction of a stereocenter, as in this compound, allows for fine-tuning of the molecule's three-dimensional structure, which can significantly impact its binding affinity and efficacy at biological targets. Consequently, robust and efficient methods for the enantioselective synthesis of such building blocks are of paramount importance in modern drug development.
The protocol detailed herein focuses on a reductive amination strategy, a reliable and scalable method for the formation of chiral amines. This approach offers several advantages, including operational simplicity, the use of readily available starting materials, and excellent control over the stereochemical outcome.
Synthetic Strategy: Asymmetric Reductive Amination
The core of this synthesis is the asymmetric reductive amination of a keto-precursor. This strategy involves the condensation of a ketone with an amine to form an imine intermediate, which is then stereoselectively reduced to the desired chiral amine. The enantioselectivity of the reduction is controlled by a chiral catalyst, which creates a chiral environment around the imine, favoring the formation of one enantiomer over the other.
Mechanism of Action
The chosen catalytic system for this protocol is based on a chiral phosphoric acid (CPA) catalyst. CPAs are powerful Brønsted acid catalysts that can effectively activate imines for reduction and create a well-defined chiral pocket to direct the approach of the reducing agent. The mechanism involves the protonation of the imine by the CPA, forming a chiral ion pair. This ion pair then reacts with a Hantzsch ester, a mild and effective reducing agent, to stereoselectively transfer a hydride to the imine, yielding the desired (S)-amine.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and detailed characterization of the final product to ensure both chemical purity and high enantiomeric excess.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1-Boc-piperazin-2-one | ≥98% | Sigma-Aldrich |
| Benzylmagnesium chloride (2M in THF) | Sigma-Aldrich | |
| Chiral Phosphoric Acid Catalyst (e.g., TRIP) | ≥98% | Strem Chemicals |
| Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||
| Brine | ||
| Ethyl Acetate | HPLC Grade | |
| Hexanes | HPLC Grade |
Step-by-Step Synthesis
Step 1: Synthesis of the Imine Precursor (1-Boc-3-benzyl-1,4,5,6-tetrahydropyrazin-2-one)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperazin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (5 mL per mmol of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzylmagnesium chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of the desired imine and its enamine tautomer and is typically used in the next step without further purification.
Step 2: Asymmetric Reduction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the crude imine precursor (1.0 eq) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq).
-
Add anhydrous toluene (5 mL per mmol of imine).
-
Add the Hantzsch ester (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the imine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
-
Enantiomeric Excess (ee): The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
Workflow Visualization
The following diagram illustrates the key steps in the enantioselective synthesis of this compound.
Caption: Synthetic workflow for this compound.
Expected Results
The following table summarizes the expected outcomes for this protocol.
| Parameter | Expected Value |
| Yield | 75-85% (over two steps) |
| Enantiomeric Excess (ee) | ≥95% |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| HRMS (m/z) | [M+H]⁺ calculated and found values should be within ± 5 ppm |
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The Grignard reagent is highly sensitive to moisture.
-
Low Enantioselectivity: The chiral phosphoric acid catalyst is the key to enantioselectivity. Ensure it is of high purity and handled under an inert atmosphere. The choice of solvent can also influence the ee; toluene is generally optimal for this reaction.
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this may slightly decrease the enantioselectivity.
-
Purification Challenges: The Boc-protected piperazine can be somewhat polar. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- List, B. (2010). Asymmetric Counteranion-Directed Catalysis. Angewandte Chemie International Edition, 49(43), 7752-7775. [Link]
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
- Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]
Synthesis of (S)-1-Boc-3-benzylpiperazine from L-aspartic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-1-Boc-3-benzylpiperazine, commencing from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The protocol herein is designed to be a robust and scalable route, suitable for applications in medicinal chemistry and drug development where enantiomerically pure piperazine scaffolds are of significant interest.
The narrative of this guide is structured to provide not only a step-by-step experimental procedure but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies. This approach is intended to empower the researcher with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and adaptation of the protocol for related targets.
Synthetic Strategy Overview
The synthetic route is designed as a multi-step sequence that commences with the selective protection and modification of the two carboxylic acid functionalities of L-aspartic acid. The core of the strategy involves the formation of a key diamine intermediate, which is then subjected to cyclization to form a piperazin-2-one ring system. Subsequent reduction of the lactam and final protection of the piperazine nitrogen furnishes the desired this compound.
The stereochemical integrity of the chiral center derived from L-aspartic acid is maintained throughout the synthetic sequence, a critical consideration for the preparation of enantiopure pharmaceutical intermediates.
Visualizing the Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
PART 1: Synthesis of (S)-4-Amino-3-(benzyloxycarbonylamino)-4-oxobutanoic acid (Intermediate 1)
Rationale: The initial step involves the protection of the α-amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group. This protecting group is stable under the conditions of the subsequent amidation and Hofmann rearrangement and can be removed later if necessary. The subsequent selective amidation of the α-carboxylic acid is achieved via its activation as an anhydride.
Protocol:
-
N-Protection of L-Aspartic Acid:
-
Suspend L-aspartic acid (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid.
-
-
Selective Amidation:
-
Dissolve N-Cbz-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq).
-
Stir the mixture for 15 minutes at -15 °C to form the mixed anhydride.
-
Bubble ammonia gas through the solution for 30 minutes, maintaining the temperature at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1 M HCl to pH 2.
-
Extract the product with ethyl acetate (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford Intermediate 1 as a white solid.
-
PART 2: Synthesis of (S)-tert-Butyl (3-amino-1-benzyl-2-oxopropyl)carbamate (Intermediate 2)
Rationale: The Hofmann rearrangement of the primary amide in Intermediate 1 to a primary amine is a key transformation to generate the 1,2-diamine precursor required for piperazine ring formation. The reaction proceeds with retention of configuration at the chiral center.
Protocol:
-
Hofmann Rearrangement:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of tert-butanol and water (2:1).
-
Add (diacetoxyiodo)benzene (1.1 eq) and potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield Intermediate 2.
-
PART 3: Synthesis of (S)-4-Benzyl-6-(tert-butoxycarbonylamino)piperazin-2-one (Intermediate 3)
Rationale: The intramolecular cyclization of the diamine intermediate is effected by heating, leading to the formation of the six-membered piperazin-2-one ring. The benzyl group is introduced at this stage via reductive amination.
Protocol:
-
Reductive Amination and Cyclization:
-
Dissolve Intermediate 2 (1.0 eq) in methanol.
-
Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then heated at 100 °C under vacuum for 2 hours to effect cyclization.
-
Purify the resulting Intermediate 3 by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
-
PART 4: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)piperazine (Intermediate 4)
Rationale: The reduction of the lactam functionality in the piperazin-2-one intermediate to the corresponding amine is achieved using a powerful reducing agent, lithium aluminum hydride (LAH).
Protocol:
-
Reduction of Piperazin-2-one:
-
To a solution of Intermediate 3 (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 4, which can be used in the next step without further purification.
-
PART 5: Synthesis of this compound (Final Product)
Rationale: The final step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction that provides the target compound in a stable and readily usable form for further synthetic manipulations.
Protocol:
-
Boc Protection:
-
Dissolve Intermediate 4 (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as the final product.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | L-Aspartic Acid | Benzyl chloroformate, Na₂CO₃ | Dioxane/H₂O | 0 to RT | 12 | 85-95 |
| 1b | N-Cbz-L-aspartic acid | Isobutyl chloroformate, NH₃ | THF | -15 to RT | 4 | 70-80 |
| 2 | Intermediate 1 | (Diacetoxyiodo)benzene, KOH | t-BuOH/H₂O | 60 | 4 | 60-70 |
| 3 | Intermediate 2 | Benzaldehyde, NaBH₃CN | Methanol | RT | 12 | 50-60 (2 steps) |
| 4 | Intermediate 3 | LiAlH₄ | THF | Reflux | 6 | 80-90 |
| 5 | Intermediate 4 | (Boc)₂O, Et₃N | Dichloromethane | RT | 4 | 90-98 |
References
- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. [Link]
- Stoltz, B. M., et al. (2017). Catalytic Enantioselective Synthesis of α-Tertiary Piperazin-2-ones and Piperazines. Angewandte Chemie International Edition, 56(43), 13551-13554. [Link]
- Merck & Co., Inc. (2002). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 67(20), 6939-6942. [Link]
- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.
Application Note and Protocols: The Pivotal Role of (S)-1-Boc-3-benzylpiperazine in the Asymmetric Synthesis of Niraparib
Introduction
Niraparib (brand name ZEJULA®) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] A key structural feature of Niraparib is the chiral piperidine ring, which is crucial for its pharmacological activity. The synthesis of Niraparib necessitates a stereochemically pure intermediate to ensure the final product's efficacy and safety. (S)-1-Boc-3-benzylpiperazine has emerged as a critical building block in several efficient and scalable synthetic routes to Niraparib. This document provides a detailed technical guide on the application and synthesis of this intermediate, tailored for researchers, scientists, and professionals in drug development.
The asymmetric synthesis of Niraparib is a significant area of research, with various strategies being developed to improve efficiency and yield.[2][3] The use of this compound offers a convergent and reliable approach to introduce the required stereocenter early in the synthetic sequence. This application note will elucidate the synthetic pathways involving this key intermediate, provide detailed experimental protocols, and discuss the rationale behind the methodological choices.
The Strategic Importance of this compound in Niraparib Synthesis
The piperazine moiety in Niraparib plays a vital role in its binding to the PARP enzyme. The specific stereochemistry at the 3-position of the piperidine ring is paramount for optimal interaction with the enzyme's active site. Consequently, the synthesis of enantiomerically pure (S)-3-substituted piperidine derivatives is a cornerstone of Niraparib production.
This compound serves as a versatile precursor. The Boc (tert-butyloxycarbonyl) group provides a robust protecting group for the piperazine nitrogen, which can be readily removed under acidic conditions in the final stages of the synthesis.[4][5] The benzyl group at the 3-position is a precursor to the phenyl group found in the final Niraparib structure.
Logical Workflow for Niraparib Synthesis via this compound
A generalized synthetic workflow utilizing this compound is depicted below. This pathway highlights the key transformations leading to the final active pharmaceutical ingredient (API).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
The Strategic deployment of (S)-1-Boc-3-benzylpiperazine in Asymmetric Synthesis: A Guide for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the precise installation of stereocenters is a cornerstone of modern molecular design. Chiral piperazines, in particular, represent a "privileged scaffold" in medicinal chemistry, frequently appearing in blockbuster drugs due to their favorable pharmacokinetic properties and ability to present substituents in a well-defined three-dimensional arrangement.[1][2] Within this class of compounds, (S)-1-Boc-3-benzylpiperazine has emerged as a highly valuable and versatile chiral building block.
This technical guide provides an in-depth exploration of the strategic application of this compound in asymmetric synthesis. Moving beyond a simple catalog of reactions, we will delve into the causality behind its use, providing detailed protocols and foundational principles to empower researchers in their synthetic endeavors. While not typically employed as a catalyst itself, its role as a chiral synthon is critical for the construction of complex, enantiomerically pure molecules, including novel drug candidates.
The Significance of the Chiral Piperazine Moiety
The piperazine ring is a common feature in a multitude of FDA-approved drugs.[3] Its two nitrogen atoms provide handles for substitution, influencing solubility, basicity, and receptor-binding interactions. Introducing chirality into the piperazine core, as with this compound, allows for a more precise and potent interaction with biological targets, which are themselves chiral. The benzyl group at the 3-position provides steric bulk and potential for further functionalization, while the Boc-protected nitrogen at the 1-position allows for selective reactions at the N4-position.
Core Applications: this compound as a Chiral Synthon
The primary application of this compound is as a chiral building block. The presence of a single free secondary amine allows for its straightforward incorporation into larger molecules through reactions such as N-alkylation, N-arylation, amidation, and reductive amination. The Boc protecting group can be readily removed under acidic conditions to reveal the N1-amine for subsequent functionalization, making this a versatile intermediate for combinatorial library synthesis and lead optimization.
Below, we present detailed protocols for two common and powerful transformations utilizing this compound, showcasing its utility in constructing complex chiral molecules.
Application Note 1: Synthesis of Chiral N-Aryl Piperazines via Buchwald-Hartwig Amination
The introduction of an aryl group onto the piperazine nitrogen can significantly impact the pharmacological profile of a molecule. The Buchwald-Hartwig cross-coupling reaction is a powerful method for achieving this transformation under relatively mild conditions.
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), t-BuXPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine derivative.
Causality of Choices:
-
Ligand Selection: t-BuXPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step in the catalytic cycle and is effective for coupling with a secondary amine.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, facilitating its entry into the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Application Note 2: Diastereoselective Synthesis via Amide Coupling and Further Elaboration
Coupling this compound with a chiral carboxylic acid introduces a second stereocenter, leading to the formation of diastereomers. This approach is fundamental in building complex molecules with multiple stereocenters.
This protocol details the coupling with a chiral carboxylic acid followed by the removal of the Boc protecting group.
Materials:
-
This compound (1.0 equiv)
-
Chiral carboxylic acid (1.1 equiv)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure: Amide Coupling
-
Dissolve the chiral carboxylic acid (1.1 equiv) in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (3.0 equiv) and the BOP reagent (1.2 equiv) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in DCM to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash chromatography.
Procedure: Boc Deprotection
-
Dissolve the purified amide in DCM.
-
Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic phase and concentrate to yield the deprotected piperazine derivative.
Expert Insights:
-
Coupling Reagent: The BOP reagent is an efficient peptide coupling agent that minimizes racemization of the chiral carboxylic acid.
-
Diastereomer Separation: The resulting diastereomers can often be separated by chromatography, providing access to stereochemically pure compounds. The stereochemical outcome of subsequent reactions can be influenced by the existing stereocenters.
Data Presentation and Visualization
Table 1: Representative Applications and Achievable Stereoselectivity
| Application | Reaction Type | Typical Reagents | Expected Outcome |
| Synthesis of Chiral Ligands | N-functionalization | Chiral phosphine-containing electrophiles | Novel P,N-ligands for asymmetric catalysis |
| Medicinal Chemistry Scaffolds | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, phosphine ligand | Enantiopure N-aryl piperazines |
| Peptide Mimetics | Amide Coupling | N-protected amino acids, coupling agents | Chiral dipeptide-like structures |
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Diagram 2: General Workflow for Incorporating the Chiral Synthon
Caption: Synthetic workflow using the chiral building block.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its strategic use enables the efficient construction of complex, enantiomerically pure molecules that are of high interest to the pharmaceutical and agrochemical industries. While its direct role in asymmetric catalysis is not established, its contribution as a foundational chiral synthon is undeniable. Future applications may see the development of novel catalysts and ligands derived from this versatile scaffold, further expanding its utility in asymmetric synthesis. The protocols and insights provided herein serve as a robust starting point for researchers looking to leverage the unique properties of this valuable compound.
References
- Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
- Georgiou, I., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC.
- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.
- Singh, U. P., & Singh, R. P. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.
Sources
- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Mastering a Privileged Scaffold: Application Notes for Coupling Reactions with (S)-1-Boc-3-benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an invaluable building block in drug design. The strategic protection of one of the piperazine nitrogens is a critical step in enabling selective functionalization. Among the various protected piperazine synthons, (S)-1-Boc-3-benzylpiperazine stands out as a versatile chiral intermediate, offering a defined stereocenter and a handle for further molecular elaboration.
This comprehensive guide provides detailed application notes and robust protocols for the two most common and powerful coupling reactions involving this compound: N-Acylation (Amide Bond Formation) and N-Arylation (Buchwald-Hartwig Amination) . These transformations are fundamental to the synthesis of a diverse range of complex molecules, from targeted therapies to central nervous system agents.[2] This document moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind the experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
I. N-Acylation: Forging Amide Bonds with Precision
The formation of an amide bond by coupling a carboxylic acid with the secondary amine of this compound is a widely employed transformation. This reaction is central to the construction of molecules where the piperazine ring acts as a linker or a core scaffold, as seen in the development of various therapeutic agents.[3] The success of this coupling hinges on the activation of the carboxylic acid, which is achieved using a variety of specialized coupling reagents.
Causality in Reagent Selection
The choice of coupling reagent is dictated by factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, and the desired reaction kinetics. Here, we compare three of the most reliable and commonly used coupling systems.
| Coupling Reagent System | Key Additive | Typical Base | Solvent(s) | Typical Reaction Time | Expected Yield Range (%) | Noteworthy Characteristics |
| EDC / HOBt | HOBt | DIPEA, Et₃N | DMF, DCM | 4 - 24 h | 75 - 90% | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up.[4] |
| HATU | None | DIPEA, Collidine | DMF, NMP | 2 - 6 h | 85 - 98% | Highly efficient and rapid, particularly for sterically hindered substrates. Minimizes racemization.[4] |
| PyBOP | None | DIPEA | DMF, DCM | 2 - 8 h | 80 - 95% | A non-carcinogenic alternative to the BOP reagent with comparable high efficiency and rapid reaction times.[5] |
Table 1: Comparison of Common Amide Coupling Reagents. Yields are representative and may vary based on the specific carboxylic acid substrate and reaction scale.
Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol provides a robust and widely applicable method for the acylation of this compound using the cost-effective EDC/HOBt system.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and this compound (1.0 eq).
-
Dissolve the starting materials in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cold, stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated piperazine.
Caption: Workflow for EDC/HOBt mediated amide coupling.
II. N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a transformative reaction in organic synthesis, enabling the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[6][7] This reaction is indispensable for synthesizing N-aryl piperazines, a motif present in numerous pharmaceuticals targeting the central nervous system.[8] Applying this powerful methodology to this compound allows for the direct installation of diverse aryl and heteroaryl groups onto the piperazine core.
The Catalytic System: A Symphony of Components
The success of the Buchwald-Hartwig amination is critically dependent on the interplay between the palladium source, the phosphine ligand, and the base. The ligand, in particular, is crucial for facilitating the catalytic cycle and accommodating a wide range of substrates. Sterically hindered, electron-rich biaryl phosphine ligands are often required for high-yielding couplings, especially with less reactive aryl chlorides.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Time |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 4-24 h |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 h |
| XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 4-12 h |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazines.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines a general and robust procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide of interest (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃, and XPhos.
-
Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C.
-
Stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. c. Wash the filtrate with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine derivative.
Caption: General workflow for the Buchwald-Hartwig amination.
III. The Crucial Next Step: Boc Deprotection
Following successful coupling, the tert-butyloxycarbonyl (Boc) protecting group must often be removed to unveil the second piperazine nitrogen for subsequent functionalization or to yield the final active pharmaceutical ingredient. The Boc group is prized for its stability in a wide range of conditions and its facile removal under acidic treatment.[4]
Protocol: Acid-Mediated Boc Deprotection
The most common and efficient method for Boc deprotection utilizes trifluoroacetic acid (TFA) in a chlorinated solvent.
Materials:
-
Boc-protected piperazine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate or DCM for extraction
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Carefully dissolve the residue in water and basify by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~8-9). c. Extract the aqueous layer with ethyl acetate or DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Caption: Synthetic pathways utilizing this compound.
IV. Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules in drug discovery. The N-acylation and N-arylation reactions detailed in this guide represent the most critical transformations for elaborating this scaffold. By understanding the principles behind reagent selection and reaction conditions, researchers can confidently apply these robust protocols to accelerate their synthetic programs. The self-validating nature of these procedures, coupled with diligent reaction monitoring, will ensure high yields and purity, paving the way for the successful development of novel chemical entities.
References
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]
- Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
- Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed. [Link]
- Buchwald–Hartwig amin
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. [Link]
- Coupling Reagents. Aapptec. [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]
- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of (S)-1-Boc-3-benzylpiperazine in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-1-Boc-3-benzylpiperazine in medicinal chemistry.
This compound is a chiral synthetic building block of significant value in medicinal chemistry. Its utility stems from the integration of three key structural features: a piperazine core, a stereodefined center, and a strategically placed Boc protecting group. The piperazine ring is a well-established "privileged scaffold," frequently found in approved drugs due to its ability to improve physicochemical properties like aqueous solubility and oral bioavailability.[1][2][3] The two nitrogen atoms within the piperazine ring offer versatile handles for chemical modification, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[4][5]
The chirality at the C3 position, fixed in the (S)-configuration, is crucial for developing stereospecific drugs. Enantiomers of a drug can have vastly different pharmacological activities, potencies, and toxicity profiles; thus, access to enantiomerically pure building blocks like this compound is essential for modern drug design.[6] The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen serves as a temporary mask, enabling selective functionalization at the N4 position.[1][7] This protecting group is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, a critical feature for multi-step synthetic campaigns.[7] The benzyl group at C3 not only contributes to the molecule's chirality but also serves as a lipophilic element that can engage in crucial binding interactions with target proteins.
This guide provides a detailed overview of the applications of this compound, complete with validated protocols for its manipulation in synthetic workflows.
Physicochemical Properties and Specifications
A clear understanding of the physical and chemical properties of a starting material is fundamental for successful and reproducible synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 475272-55-0 | [][9][10] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [][9][10] |
| Molecular Weight | 276.37 g/mol | [][10] |
| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [9][10] |
| Appearance | Typically a colorless oil or low-melting solid | |
| Purity | Commonly available at ≥97% | [9][10] |
| SMILES | CC(C)(C)OC(=O)N1CCNC1 | [9] |
Core Synthetic Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. The synthetic strategies revolve around the selective deprotection of the Boc group followed by functionalization of the newly liberated secondary amine.
Boc Group Deprotection: Gateway to Functionalization
The removal of the Boc protecting group is the most critical first step in utilizing this building block. This transformation is exclusively carried out under acidic conditions, which protonate the carbamate oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[7] The two most common and reliable methods employ Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
Comparison of Common Deprotection Methods
| Reagent System | Solvent(s) | Temperature | Typical Reaction Time | Work-up Considerations |
| TFA | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 hours | Requires aqueous basic wash (e.g., NaHCO₃) to neutralize excess acid and TFA salts.[7][11] |
| HCl in 1,4-Dioxane | 1,4-Dioxane, MeOH | RT | 1 - 4 hours | Product often precipitates as the HCl salt, which can be isolated by simple filtration.[7] |
The choice of method depends on the substrate's sensitivity to strong acids and the desired work-up procedure. The HCl/dioxane method is often preferred for its straightforward product isolation, especially on a larger scale.
Caption: General workflow for Boc-deprotection of this compound.
Diversification of the Piperazine Scaffold
Once deprotected, the resulting (S)-3-benzylpiperazine serves as a nucleophile for introducing a wide array of substituents at the N1 position, a common strategy in lead optimization.[2]
-
N-Alkylation via Reductive Amination: This is one of the most robust and widely used methods for forming C-N bonds in pharmaceutical synthesis.[5][12] The secondary amine of the piperazine is reacted with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[4] This method is highly efficient and tolerates a broad range of functional groups.
-
N-Arylation: The introduction of aryl or heteroaryl groups is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4] This reaction allows for the formation of N-arylpiperazines, a key structural motif in many CNS-active agents and kinase inhibitors.[4][5]
-
Acylation and Sulfonylation: Reaction with acyl chlorides, activated carboxylic acids, or sulfonyl chlorides provides access to amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors or acceptors and are critical for modulating target binding and physicochemical properties.
Caption: Key diversification pathways for the (S)-3-benzylpiperazine scaffold.
Application in Neurokinin-1 (NK1) Receptor Antagonists
This compound and its derivatives are valuable intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists.[11][13] These antagonists have therapeutic potential for treating chemotherapy-induced nausea, depression, and other CNS disorders. The benzylpiperazine core often serves as a central scaffold to correctly orient the pharmacophoric elements, such as bis(trifluoromethyl)benzyl groups, required for potent receptor binding.[11]
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strongly acidic conditions and for smaller-scale reactions where purification by chromatography is planned.[7][11]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq.) to the stirred solution. Caution: Exothermic reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[7]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-3-benzylpiperazine as a free base.
-
The crude product can be purified further by silica gel column chromatography if necessary.
Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is often preferred for its operational simplicity, as the product frequently precipitates as the hydrochloride salt, simplifying isolation.[7][14]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous methanol or ethyl acetate
-
4M HCl in 1,4-dioxane (5-10 eq.)
-
Diethyl ether
-
Round-bottom flask, magnetic stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate in a round-bottom flask.
-
To the stirred solution at room temperature, add the 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt should form.[7]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove non-polar impurities.
-
Dry the product, (S)-3-benzylpiperazine dihydrochloride, under vacuum. The salt is often sufficiently pure for use in subsequent steps without further purification.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes a general procedure for coupling the deprotected piperazine with an aldehyde.[4][12]
Materials:
-
(S)-3-benzylpiperazine (free base or HCl salt with added base, 1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (if starting from HCl salt, 2.2 eq.)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of (S)-3-benzylpiperazine (1.0 eq.) and the desired aldehyde/ketone (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid. If using the HCl salt, first add Et₃N (2.2 eq.) and stir for 10 minutes.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. Caution: Gas evolution.
-
Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated (S)-3-benzylpiperazine derivative.
Conclusion
This compound is a high-value chiral building block that provides a reliable and versatile entry point for the synthesis of complex nitrogen-containing molecules. Its strategic combination of a privileged piperazine scaffold, a defined stereocenter, and orthogonal protecting group chemistry makes it an indispensable tool in the medicinal chemist's arsenal. The protocols detailed herein represent robust and field-proven methods for the manipulation of this scaffold, enabling the efficient generation of diverse compound libraries for drug discovery programs.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. BenchChem.
- Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Science.
- Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(01), e1-e15.
- Patil, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Huang, W.-X., et al. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 23(15), 5911-5916.
- Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688.
- Tourwé, D., et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2165-2175.
- Cantillo, D., & Kappe, C. O. (2014). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. The Journal of Organic Chemistry, 79(17), 8486-8490.
- Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), e2200278.
- BOC Sciences. (n.d.). (S)-1-Boc-3-benzyl-piperazine.
- Protheragen. (2024).
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- AChemBlock. (n.d.). (S)-1-Boc-3-benzyl-piperazine 97%.
- Lavielle, G., et al. (2002). ChemInform Abstract: Novel Potent Substance P and Neurokinin A Receptor Antagonists.
- Sorokina, I. A., & Churakov, A. M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12085-12146.
- O'Brien, P., et al. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- ChemScene. (n.d.). (S)-1-Boc-3-benzyl-piperazine.
- Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 24(18), 14211.
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.
- Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.
- Piaz, V. D., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(7), 1139-1153.
- Yamamoto, A., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Chemical & Pharmaceutical Bulletin, 50(1), 47-52.
- Dias da Silva, D., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 27(3), 233-247.
- Li, H., et al. (2010). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
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Application Notes & Protocols for the Synthesis of Novel Derivatives from (S)-1-Boc-3-benzylpiperazine
Introduction: The Strategic Value of (S)-1-Boc-3-benzylpiperazine in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs. Its unique physicochemical properties, such as excellent water solubility and the ability to modulate lipophilicity, make it an invaluable component in optimizing the pharmacokinetic profiles of drug candidates. The introduction of chirality to this scaffold further enhances its utility, allowing for more specific and potent interactions with biological targets.[1][2] this compound is a particularly valuable chiral building block, offering a strategic platform for the synthesis of diverse libraries of compounds for drug discovery programs.
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is key to its synthetic utility. This allows for the selective functionalization of the free secondary amine at the 4-position, preventing the formation of undesired bis-substituted byproducts. The benzylic group at the chiral center provides a lipophilic handle and can be a key pharmacophoric element in its own right, or it can serve as a synthetic handle for further modifications.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of novel N-substituted derivatives of this compound. We will explore key synthetic transformations including N-alkylation, reductive amination, N-acylation (amide bond formation), and N-arylation via Buchwald-Hartwig amination. Each section will not only detail the "how" but also the "why," providing the scientific rationale behind the choice of reagents and reaction conditions to empower researchers in their drug development endeavors.
Core Synthetic Strategies and Workflow
The derivatization of this compound primarily focuses on the functionalization of the N4-position. The general workflow involves the initial C-N bond formation at this position, followed by an optional deprotection of the Boc group to liberate the N1-amine for further diversification or as the final step to reveal the target molecule.
Diagram 1: General Synthetic Workflow
Caption: A flowchart illustrating the primary synthetic routes for derivatizing this compound.
N-Alkylation: Introducing Diverse Aliphatic Moieties
Direct N-alkylation is a fundamental and straightforward method for introducing alkyl substituents onto the piperazine core. This reaction typically involves the treatment of this compound with an alkyl halide in the presence of a base to neutralize the hydrohalic acid generated during the reaction.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions with the alkyl halide. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA often depends on the solubility of the reactants and the desired reaction temperature.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to ensure the solubility of the starting materials and to facilitate the SN2 reaction.
-
Reaction Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous MeCN, add anhydrous K₂CO₃.
-
Add the alkyl halide dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Reductive Amination: A Versatile Route to Complex Amines
Reductive amination is a powerful two-step, one-pot reaction that forms a C-N bond between an amine and a carbonyl compound (aldehyde or ketone). This method is particularly useful for synthesizing secondary and tertiary amines and offers a milder alternative to direct alkylation, especially when dealing with sensitive substrates. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for reductive aminations. It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion. It is also more stable and easier to handle than other reducing agents like sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.
-
Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, although it is not always necessary.
Protocol 2: Reductive Amination with Aldehydes or Ketones
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.1-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the aldehyde or ketone in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most important reactions in medicinal chemistry. N-acylation of this compound can be achieved by reacting it with an acyl chloride in the presence of a base, or with a carboxylic acid using a coupling agent.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and can be used for rapid acylation in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA to scavenge the HCl byproduct.
-
Coupling Agents: For direct coupling with carboxylic acids, a variety of reagents can be used. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce racemization. For more challenging couplings, uronium/aminium reagents such as HATU or HBTU are highly effective.
Protocol 3: Amide Coupling with Carboxylic Acids using HATU
Materials:
-
This compound (1.1 eq.)
-
Carboxylic acid (1.0 eq.)
-
HATU (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid and this compound in anhydrous DMF, add HATU.
-
Add DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines.[3][4] This reaction has become indispensable in drug discovery for accessing a wide range of aryl amine derivatives.
Causality Behind Experimental choices:
-
Palladium Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[3][4] Sterically hindered and electron-rich ligands are often required for high yields. Common catalyst/ligand systems include Pd₂(dba)₃ with ligands like Xantphos or RuPhos.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.
Protocol 4: Buchwald-Hartwig Amination with Aryl Halides
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Pd₂(dba)₃ (palladium catalyst) (e.g., 2 mol%)
-
Xantphos (phosphine ligand) (e.g., 4 mol%)
-
Sodium tert-butoxide (NaO-t-Bu) (1.4 eq.)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, and NaO-t-Bu.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle for C-N bond formation.
Boc Deprotection: Unveiling the Final Amine
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to liberate the free amine, often as an acid salt.
Causality Behind Experimental Choices:
-
Acid Selection: Trifluoroacetic acid (TFA) is a common choice for Boc deprotection as it is a strong acid that effectively cleaves the Boc group, and it is volatile, which simplifies its removal. Hydrochloric acid (HCl), often as a solution in an organic solvent like dioxane or methanol, is another effective option and can be advantageous when an HCl salt of the final product is desired.
-
Solvent: Dichloromethane (DCM) is a common co-solvent for TFA deprotections, while dioxane or methanol are used for HCl deprotections.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N4-substituted-(S)-1-Boc-3-benzylpiperazine derivative (1.0 eq.)
-
Trifluoroacetic acid (TFA) (5-10 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM for extraction
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To obtain the free base, dissolve the residue in water and carefully basify with saturated aqueous NaHCO₃ solution or 1M NaOH until the pH is ~9-10.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound. Note that yields are illustrative and can vary based on the specific substrate, reaction scale, and purification method.
Table 1: N-Alkylation and Reductive Amination
| Reaction Type | Reagent 1 | Reagent 2 | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Ethyl bromide | - | K₂CO₃ | MeCN | 60 | 6-12 | 80-95 |
| N-Alkylation | Benzyl chloride | - | DIPEA | DMF | 25-50 | 4-8 | 85-98 |
| Reductive Amination | Cyclohexanone | - | NaBH(OAc)₃ | DCE | 25 | 12-24 | 75-90 |
| Reductive Amination | Benzaldehyde | - | NaBH(OAc)₃ | DCM | 25 | 8-16 | 80-95 |
Table 2: N-Acylation and N-Arylation
| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Ligand/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Benzoic acid | HATU | DIPEA | DMF | 25 | 4-12 | 85-98 |
| N-Acylation | Acetyl chloride | - | TEA | DCM | 0-25 | 1-2 | 90-99 |
| N-Arylation | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaO-t-Bu | Toluene | 100 | 12-24 | 70-90 |
| N-Arylation | 2-Chloropyridine | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | Dioxane | 110 | 16-24 | 65-85 |
Analytical Characterization
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts and coupling constants of the piperazine ring protons can provide information about the conformation of the ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds.
-
Chromatography: TLC and LC-MS are used to monitor reaction progress and assess the purity of the final products. Chiral HPLC may be necessary to confirm the enantiomeric purity of the final products, ensuring that no racemization has occurred during the synthetic sequence.
Conclusion
This compound is a versatile and strategically important building block for the synthesis of novel and diverse chemical entities in drug discovery. The protocols outlined in this guide for N-alkylation, reductive amination, N-acylation, and N-arylation provide a robust foundation for researchers to generate libraries of chiral piperazine derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, scientists can effectively troubleshoot and adapt these methods to their specific synthetic targets, accelerating the discovery of new therapeutic agents.
References
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of (S)-1-Boc-3-benzylpiperazine: A Multi-Technique Approach to Ensuring Identity, Purity, and Stereochemical Integrity
An Application Note and Protocol Guide:
Abstract: (S)-1-Boc-3-benzylpiperazine is a crucial chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical purity and enantiomeric excess are critical quality attributes that directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methods for the complete characterization of this compound. We detail robust protocols for structural verification by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and the critical determination of enantiomeric purity by Chiral HPLC. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
The stereospecific synthesis of drug candidates often relies on the quality of chiral starting materials. This compound, with its defined stereocenter, is a prime example. The presence of its corresponding (R)-enantiomer as an impurity can lead to altered pharmacological profiles, reduced efficacy, or even undesirable side effects in the final drug product. Therefore, a rigorous and multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for successful drug development. This guide presents an integrated approach, leveraging orthogonal analytical techniques to build a complete profile of the material's identity, purity, and chiral fidelity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound provides a foundational reference for its handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 475272-55-0 | [1][2][3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][] |
| Molecular Weight | 276.37 g/mol | [1][3] |
| Appearance | White to yellow solid or semi-solid | [2] |
| Boiling Point | ~379.8 °C at 760 mmHg (Predicted) | [2][] |
| Density | ~1.066 g/cm³ (Predicted) | [2][] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Integrated Analytical Workflow
A complete characterization of this compound requires a combination of techniques, each providing a unique piece of the analytical puzzle. The following workflow illustrates a logical and efficient strategy.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Identity and Structural Confirmation
The first step in characterization is to unequivocally confirm the chemical structure and molecular weight of the compound.
NMR is the most powerful technique for elucidating the covalent structure of a molecule. Both ¹H and ¹³C NMR should be performed. The Boc-protecting group and the piperazine ring can exhibit complex dynamic behavior due to restricted rotation around the amide bond and ring inversion, which may lead to broadened signals at room temperature.[5][6]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm, approximate):
-
~7.20-7.40 (m, 5H): Phenyl protons of the benzyl group.
-
~1.45 (s, 9H): tert-Butyl protons of the Boc group.
-
~2.50-4.20 (m, 9H): Protons of the piperazine ring and the benzylic CH₂ group. This region will be complex due to overlapping signals and potential conformational isomers.[6] The exact shifts and multiplicities require 2D NMR (like COSY and HSQC) for unambiguous assignment.
-
~1.70 (br s, 1H): NH proton of the piperazine ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm, approximate):
-
~155: Carbonyl carbon (C=O) of the Boc group.
-
~126-138: Aromatic carbons.
-
~80: Quaternary carbon of the Boc group.
-
~40-55: Piperazine and benzylic carbons.
-
~28.5: Methyl carbons of the Boc group.
-
-
Causality and Insights: The large singlet at ~1.45 ppm is a hallmark of the Boc-protecting group. The aromatic signals confirm the presence of the benzyl group. The complexity in the aliphatic region is expected for substituted piperazines and confirms the core structure.[5] Variable temperature (VT) NMR can be employed to study the conformational dynamics if signal broadening is significant.[5]
MS provides orthogonal confirmation of identity by measuring the molecular weight of the parent compound and analyzing its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
Acquisition:
-
Infuse the sample solution into the ESI source in positive ion mode.
-
Scan a mass range appropriate for the target molecule (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Expected Molecular Ion: Look for the protonated molecule [M+H]⁺ at m/z 277.19 .
-
Key Fragments: A characteristic fragment is the benzyl cation or tropylium ion at m/z 91 , resulting from the cleavage of the C-C bond between the piperazine ring and the benzyl group.[7][8] Another expected fragment is the loss of the Boc group ([M-Boc+H]⁺) or tert-butyl group.
-
Purity and Enantiomeric Excess Determination
Chromatographic methods are the gold standard for assessing both chemical and stereochemical purity.
This method quantifies the percentage of the main compound relative to any process-related impurities or degradation products.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Standard column for good separation of moderately polar compounds. Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water Provides good peak shape for amines. Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile Strong organic eluent. Gradient 20% B to 95% B over 20 min A broad gradient ensures elution of potential impurities with different polarities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection UV at 254 nm The benzyl group provides strong UV absorbance. | Injection Vol. | 10 µL | |
-
Sample Preparation: Accurately prepare a sample solution at a concentration of ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis and Reporting: Inject the sample solution. Calculate purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
This is the most critical analysis for a chiral intermediate. The goal is to separate and quantify the desired (S)-enantiomer from the undesired (R)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[9][10][11]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: An HPLC system with a UV detector.
-
Decision Pathway for Chiral Method Development:
Caption: Decision pathway for developing a chiral HPLC separation method.
-
Recommended Chromatographic Conditions: Based on successful separations of similar structures[9][10], the following conditions are a highly effective starting point.
Parameter Condition Rationale Column Chiralpak® IC-3 (or similar amylose-based CSP), 250 x 4.6 mm, 3 or 5 µm Proven effectiveness for separating enantiomers of piperidine and piperazine derivatives.[9][10] Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) Normal phase mode is often successful for polysaccharide CSPs. DEA is a basic modifier that improves peak shape for amine compounds. Flow Rate 1.0 mL/min Column Temp. 25 °C Detection UV at 220 nm Higher sensitivity for the phenyl ring at lower wavelengths. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Sample Solution: Prepare a solution of the this compound sample at ~1.0 mg/mL in the mobile phase.
-
Racemic Standard: If available, prepare a solution of the racemic (RS)-1-Boc-3-benzylpiperazine to confirm the resolution and elution order of the two enantiomers.
-
-
System Suitability and Analysis:
-
Inject the racemic standard. The resolution between the (S) and (R) peaks must be ≥ 1.5.
-
Inject the sample solution. Identify the peaks based on the retention time from the racemic standard run.
-
Calculate the enantiomeric excess (%ee) as follows: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
-
Conclusion
The analytical characterization of this compound is a multi-step process that requires orthogonal techniques to ensure confidence in the material's quality. By combining NMR and MS for structural confirmation with RP-HPLC for chemical purity and a highly specific Chiral HPLC method for enantiomeric excess, researchers and manufacturers can build a comprehensive data package. This robust analytical framework is essential for advancing drug development programs that rely on this critical chiral intermediate.
References
- PubChem. (n.d.). (R)-1-Boc-3-benzylpiperazine hydrochloride.
- Lopes, N. P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Antohe, A. F., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- De-Zhi, S., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile.
- Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
- PubChem. (n.d.). 1-Benzylpiperazine.
- Ilisz, I., et al. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B.
- Wenzel, T., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Głowczyk-Zubek, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Wenzel, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- NIST. (n.d.). 1-Benzylpiperazine.
- ResearchGate. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. 1-Benzylpiperazine [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for (S)-1-Boc-3-benzylpiperazine: An In-Depth Application and Protocol Guide
This comprehensive guide provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)-1-Boc-3-benzylpiperazine. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for chiral purity assessment.
The significance of stereochemistry in pharmaceutical development cannot be overstated, as enantiomers of a chiral drug can exhibit marked differences in pharmacological activity and toxicological profiles.[1][2] Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance.[2] this compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide offers a foundational method, discusses the underlying scientific principles, and provides a framework for method validation in accordance with industry standards.
The Principle of Chiral Chromatography
Chiral chromatography is a specialized form of liquid chromatography designed to separate enantiomers, which are non-superimposable mirror images of each other.[3][4] In an achiral environment, enantiomers possess identical physical and chemical properties, making their separation a unique challenge.[2] The key to enantioselective separation lies in the use of a chiral stationary phase (CSP).[4][5]
The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] These complexes have different association constants, leading to differential retention times and, consequently, their separation. The interactions responsible for chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly versatile and effective for a broad range of chiral compounds, including piperazine derivatives.[1][6] Their helical polymer structures create chiral grooves and cavities that facilitate enantioselective interactions.
Materials and Methods
This section details the necessary equipment, reagents, and a step-by-step protocol for the chiral HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable. A system with a column thermostat is recommended for improved reproducibility.
-
Chiral Column: A polysaccharide-based chiral column is recommended as a starting point. Based on the analysis of structurally similar piperazine derivatives, a column such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) is a strong candidate.[1][7]
-
Solvents: HPLC grade n-Hexane, Isopropyl Alcohol (IPA), and Diethylamine (DEA).
-
Analytes: this compound and, if available, the (R)-enantiomer or a racemic mixture for method development and peak identification.
-
Sample Diluent: A mixture of n-Hexane and IPA, typically in a 90:10 (v/v) ratio.
2.2. Chromatographic Conditions (Starting Point)
The following conditions are a robust starting point for method development. Optimization may be necessary to achieve the desired resolution and run time.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropyl Alcohol: Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[7] |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (IPA) is commonly used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like DEA can improve peak shape and reduce tailing for basic analytes like piperazines by minimizing interactions with residual silanols on the silica support.[7]
-
Temperature: Maintaining a constant column temperature is crucial for reproducible retention times and resolution. 35°C is a common starting point that balances efficiency and solvent viscosity.[7]
-
Detection Wavelength: The Boc- and benzyl- groups provide sufficient UV absorbance for detection at lower wavelengths, such as 210 nm.
2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic or this compound standard in the sample diluent at a concentration of approximately 1 mg/mL. From this, prepare a working standard at a concentration of about 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and HPLC system.
Experimental Workflow
The following diagram illustrates the key steps in the chiral HPLC analysis workflow.
Caption: Workflow for the chiral HPLC analysis of this compound.
Method Validation Framework
Once the method is developed and optimized, it must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known concentrations of the enantiomers.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
The logical flow of the validation process is outlined below.
Caption: Logical flow diagram for chiral HPLC method validation.
Discussion
The successful chiral separation of 1-Boc-3-benzylpiperazine relies heavily on the selection of the appropriate chiral stationary phase. The Chiralpak® IC, with its cellulose tris(3,5-dichlorophenylcarbamate) selector, provides a combination of steric and electronic interaction sites. The bulky, electron-withdrawing chloro- and phenyl- groups on the carbamate moiety create a well-defined chiral environment that can effectively differentiate between the two enantiomers of the analyte.
The mobile phase composition is critical for modulating the retention and selectivity. IPA, as the polar modifier, competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of IPA, the retention times of the enantiomers can be fine-tuned. The basic additive, DEA, is essential for obtaining symmetrical peak shapes for this basic compound, thereby improving resolution and the accuracy of quantification.
This application note provides a solid foundation for developing and validating a chiral HPLC method for this compound. Researchers should consider this a starting point and perform appropriate optimization and validation to ensure the method is fit for their specific purpose.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available online
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available online
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available online
- Quality Guidelines.
- 3 Key Regulatory Guidelines for Method Valid
- Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. Available online
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem. Available online
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available online
- Chiral column chrom
- Chiral Separation Principles.
- Chiral chrom
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem. Available online
- Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. SIELC Technologies. Available online
- Chiral Compounds. BOC Sciences. Available online
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available online
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
Sources
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- 2. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 3. microbenotes.com [microbenotes.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
Application Notes & Protocols: The Strategic Role of (S)-1-Boc-3-benzylpiperazine in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, peptidomimetics, and library synthesis.
Abstract: This guide provides a comprehensive technical overview of the application of (S)-1-Boc-3-benzylpiperazine as a pivotal building block in solid-phase synthesis (SPS). We delve into the scientific rationale behind its use, detailing its role in constructing diverse molecular scaffolds, from peptidomimetics to complex heterocyclic libraries. This document furnishes field-proven, step-by-step protocols for immobilization, scaffold elongation, and final cleavage, supported by mechanistic insights and troubleshooting guidance. The methodologies are designed to be self-validating, ensuring reproducibility and high-quality outcomes for drug discovery and development programs.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique conformational properties and ability to present substituents in distinct spatial orientations make it an ideal backbone for modulating interactions with biological targets. This compound, a chiral derivative, offers a pre-defined stereocenter and orthogonally protected nitrogen atoms, making it an exceptionally versatile tool for solid-phase synthesis (SPS).
The power of SPS lies in its ability to systematically build complex molecules on an insoluble resin support, simplifying purification to mere filtration and washing steps.[3][] By anchoring this compound to a solid support, researchers can rapidly generate vast libraries of analogues for high-throughput screening. This building block is particularly valuable for:
-
Scaffolding Peptidomimetics: The piperazine unit can replace or modify a peptide backbone, introducing conformational rigidity and improving metabolic stability.[1]
-
Inducing Beta-Turns: The rigid piperazine structure can mimic beta-turns in peptides, a critical conformation for many protein-protein interactions.[1][5]
-
Synthesizing Diketopiperazines (DKPs): It serves as a key precursor for the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a wide spectrum of biological activities.[1][6][7]
-
Developing CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore for CNS targets, and SPS facilitates the rapid diversification needed for lead optimization.[1][8]
This guide will focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is robust and well-suited for the synthesis of these complex analogues on solid support.[1][9]
Scientific Rationale and Key Components
Understanding the function of each component is critical to executing a successful synthesis. The choice of resin, protecting groups, and reaction conditions are causally linked to the efficiency and purity of the final product.
The Building Block: this compound
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a temporary, acid-labile protecting group.[9][10] Its purpose is to mask the N1 amine, directing all initial reactions (like immobilization) to the N4 position. It is stable to a wide range of conditions but can be removed cleanly with moderate acids like trifluoroacetic acid (TFA), leaving other acid-sensitive groups intact.[11] This orthogonality is the cornerstone of the synthetic strategy.
-
The N4 Secondary Amine: The unprotected N4 amine is the initial point of attachment to the solid support, typically through nucleophilic substitution.
-
The Benzyl Group: The benzyl substituent at the C3 position provides steric bulk and introduces a key hydrophobic feature, influencing the overall topology of the final compounds.
-
The (S)-Stereocenter: The defined chirality is crucial, as biological systems are stereospecific. Using an enantiomerically pure starting material ensures that the final products have a single, defined stereochemistry, which is essential for interpreting structure-activity relationships (SAR).
The Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin
For immobilizing secondary amines like this compound, 2-chlorotrityl chloride (2-CTC) resin is the support of choice.[1]
Causality: The high reactivity of the trityl chloride group allows for efficient coupling of the secondary amine under mild, non-nucleophilic basic conditions. Crucially, the resulting bond is highly acid-labile. This allows the final product to be cleaved from the resin using very dilute acid solutions, which preserves other acid-sensitive protecting groups on the molecule if a protected fragment is desired.[12]
Experimental Workflows and Protocols
The following protocols represent a complete workflow from resin loading to final product isolation. Each step is designed for maximum efficiency and purity.
Protocol Part A: Immobilization of the Piperazine Scaffold
This procedure details the covalent attachment of this compound to the 2-CTC resin. The N4 amine acts as a nucleophile, displacing the chloride from the resin's trityl group.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Step-by-Step Methodology:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel. This exposes the reactive sites within the polymer matrix.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the piperazine solution to the resin, followed by DIPEA (4.0 mmol, 4.0 eq.). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the piperazine.
-
Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.
-
Capping: To ensure any unreacted chlorotrityl groups do not interfere with subsequent steps, add MeOH (1.0 mL) to the reaction and agitate for an additional 30 minutes. The methanol quenches the remaining reactive sites.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (2 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
Protocol Part B: Iterative Scaffold Elongation
This two-step cycle of deprotection and coupling is the core of solid-phase synthesis, allowing for the sequential addition of new building blocks.
Step 1: Boc Deprotection
Materials:
-
Loaded Resin from Part A
-
50% Trifluoroacetic Acid (TFA) in DCM (v/v)
-
DCM
-
10% DIPEA in DMF (v/v)
-
DMF
Methodology:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes.
-
Initial Deprotection: Drain the DCM. Add the 50% TFA/DCM solution (10 mL) and agitate for 5 minutes.[1][13]
-
Main Deprotection: Drain the TFA solution. Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20-30 minutes.[1][13] The acid cleaves the Boc group, exposing the N1 secondary amine as a trifluoroacetate salt.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).
-
Neutralization: To deprotonate the amine salt for the subsequent coupling reaction, wash the resin with 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[13]
-
Final Wash: Wash the resin with DMF (5 x 10 mL) to remove excess base.
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine before proceeding.[1]
Step 2: Amino Acid Coupling
Materials:
-
Deprotected Resin
-
Boc- or Fmoc-protected amino acid (3.0 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
DIPEA (6.0 eq.)
-
DMF
Methodology:
-
Pre-activation: In a separate vial, dissolve the protected amino acid (3.0 mmol), HATU (2.9 mmol), and DIPEA (6.0 mmol) in DMF (5 mL). Allow the mixture to stand for 5 minutes to form the activated ester. The use of a coupling agent like HATU is critical for efficiently forming the amide bond, especially with a secondary amine.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the drained, neutralized resin.
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle or for final cleavage.
Protocol Part C: Cleavage and Product Isolation
This final step liberates the synthesized molecule from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Final, dried peptidomimetic-functionalized resin
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Methodology:
-
Resin Preparation: Wash the dried resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.[1] The high concentration of TFA cleaves the molecule from the acid-labile linker. TIS and water act as "scavengers" to trap reactive cationic species (e.g., from side-chain deprotection) that could otherwise cause unwanted side reactions.[14]
-
Agitation: Agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin through a sintered funnel and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Precipitation: Under a stream of nitrogen, reduce the volume of the combined filtrate by about half. Add this concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (40 mL). The desired product, being non-volatile and polar, will precipitate out.[1]
-
Purification:
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the crude product pellet with cold diethyl ether (2 x 20 mL) to remove residual scavengers.
-
Dry the crude product under vacuum.
-
-
Analysis and Final Purification: Analyze the crude product by analytical HPLC and Mass Spectrometry. Purify the product to the desired level using preparative reverse-phase HPLC.[1]
Quantitative Data and Expected Outcomes
The success of solid-phase synthesis is often measured by the efficiency of each step, which cumulatively determines the final yield and purity.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-CTC resin is recommended for its mild cleavage conditions.[1] |
| Initial Scaffold Loading Efficiency | 80 - 95% | Highly dependent on reaction time and equivalents of piperazine used. |
| Boc Deprotection Efficiency (per step) | >99% | Can be monitored qualitatively with a secondary amine test (e.g., Chloranil).[1] |
| Amino Acid Coupling Efficiency (per step) | 95 - 99% | May require double coupling for sterically hindered amino acids. |
| Overall Crude Product Yield | 40 - 70% | Dependent on the number of coupling cycles and sequence complexity. |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is almost always required to isolate the target compound. |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the HPLC purification process. |
Conclusion and Future Directions
This compound is a powerful and versatile building block for solid-phase synthesis. The robust protocols outlined in this guide, centered on the Boc/Bzl strategy and 2-CTC resin, provide a reliable pathway for the creation of diverse chemical libraries. The ability to systematically modify the piperazine core through iterative deprotection and coupling cycles makes this an invaluable tool for medicinal chemists. By leveraging these techniques, researchers can accelerate the discovery of novel therapeutics, particularly in the fields of peptidomimetics and CNS-active agents. Future applications may involve integrating this workflow with automated synthesis platforms and flow chemistry to further enhance throughput and efficiency in drug discovery campaigns.
References
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science.
- Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ResearchGate.
- Kallan, A., et al. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. PubMed.
- DABCO bond cleavage for the synthesis of piperazine derivatives. ScienceDirect.
- St. Fleur, T., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. NIH.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- Boc / Bzl Solid Phase Synthesis. Sunresin.
- Diketopiperazines. Baran Lab, Scripps Research.
- Recent Advances in Piperazine Synthesis. ResearchGate.
- Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC - NIH.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide.... PubMed.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Cleavage from Resin. ACS GCI Pharmaceutical Roundtable.
- Basic Peptides synthesis introduction. LifeTein®.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 5. baranlab.org [baranlab.org]
- 6. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 13. chempep.com [chempep.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Boc-3-benzylpiperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (S)-1-Boc-3-benzylpiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and overcome common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most prevalent synthetic strategies for chiral piperazines, such as this compound, often begin from readily available chiral starting materials like α-amino acids. A common approach involves the construction of the piperazine ring through sequential alkylation or reductive amination steps.
Key challenges in this synthesis include:
-
Controlling N-alkylation: Piperazine has two secondary amine groups, leading to potential side reactions like di-alkylation, where both nitrogen atoms are functionalized.[1]
-
Racemization: Harsh reaction conditions or certain intermediates can lead to the loss of stereochemical integrity at the chiral center.[2]
-
Formation of byproducts: Besides di-alkylation, other side reactions can occur depending on the specific reagents and conditions used.
Q2: Why is the Boc protecting group preferred for one of the piperazine nitrogens?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[3] Its popularity stems from several advantageous properties:
-
Selectivity: It allows for the selective protection of one nitrogen atom in piperazine, enabling controlled functionalization of the other nitrogen.[3]
-
Stability: The Boc group is stable under a variety of reaction conditions, including those used for N-alkylation and reductive amination.[3]
-
Facile Removal: It can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the deprotected amine.[3][4]
Q3: I am observing a significant amount of a di-benzylated byproduct. What are the primary causes and how can I prevent this?
The formation of 1,4-dibenzylpiperazine is a common side reaction when synthesizing 1-benzylpiperazine.[5] The primary factors leading to this are:
-
Stoichiometry: Using an excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride) significantly increases the probability of the second nitrogen atom reacting.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times can promote the less favorable second alkylation.[1]
-
Basicity: The mono-benzylated piperazine is still nucleophilic enough to react with the remaining benzylating agent.[1]
To favor mono-benzylation, you can employ strategies such as using a large excess of piperazine relative to the benzylating agent.[1]
Troubleshooting Guides for Side Reactions
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of Di-Boc Protected Piperazine
Symptoms:
-
Low yield of the desired mono-Boc product.
-
A significant peak in your analytical data (e.g., LC-MS, NMR) corresponding to the mass of di-Boc-piperazine.
Causality: Di-Boc-piperazine is formed when a second molecule of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), reacts with the free nitrogen of the mono-protected piperazine.[6] This is more likely to occur with an excess of Boc₂O or if the reaction is not carefully controlled.[6]
Solutions:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of piperazine or a substoichiometric amount of Boc₂O to statistically favor mono-protection.[6] |
| Slow Addition of Reagents | Adding the Boc₂O solution slowly helps maintain a low concentration, minimizing the chance of a second reaction.[6] |
| Protonation of One Nitrogen | Adding a mild acid can protonate one of the nitrogen atoms, making it less nucleophilic and less likely to react.[6] |
Issue 2: Over-alkylation leading to Quaternary Ammonium Salts
Symptoms:
-
Formation of a water-soluble, often intractable, mixture of products.
-
Complex NMR spectra with broad peaks.
Causality: When using reactive alkylating agents like alkyl iodides, the nitrogen atoms of piperazine can be alkylated multiple times, leading to the formation of quaternary ammonium salts. This is particularly problematic in N-alkylation reactions.
Solutions:
| Strategy | Rationale |
| Use Reductive Amination | Instead of direct alkylation with an alkyl halide, consider reductive amination with an aldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the formation of quaternary ammonium salts.[7][8] |
| Use a Milder Alkylating Agent | If direct alkylation is necessary, opt for less reactive agents than alkyl iodides, such as alkyl bromides or chlorides, to have better control over the reaction. |
Issue 3: Racemization of the Chiral Center
Symptoms:
-
Loss of optical purity in the final product, as determined by chiral HPLC or polarimetry.
Causality: The stereochemical integrity of the chiral center at position 3 can be compromised under certain conditions. For instance, some reductive amination conditions have been reported to cause racemization.[2] The choice of protecting group can also influence the stability of the chiral center.
Solutions:
| Strategy | Rationale |
| Milder Reaction Conditions | Avoid harsh acidic or basic conditions and high temperatures that could lead to epimerization. |
| Optimize Reductive Amination | If racemization is observed during reductive amination, screen different reducing agents and reaction conditions to find a milder protocol. |
| Alternative Protecting Groups | In some cases, a different N-protecting group might be necessary to prevent racemization. For example, a dimethoxybenzyl group has been used to avoid racemization issues encountered with a Boc group in a similar synthesis.[9] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol is a general method for the selective mono-protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq.) in DCM.
-
Slowly add a solution of Boc₂O (1.0 eq.) in DCM to the piperazine solution over a period of 2-3 hours at room temperature with stirring.
-
Allow the reaction mixture to stir for an additional 20-22 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and filter to remove any insoluble di-Boc-piperazine.
-
Extract the aqueous solution with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the mono-Boc-piperazine.[7]
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes a general procedure for the N-alkylation of a Boc-protected piperazine using reductive amination.
Materials:
-
1-Boc-piperazine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) to the mixture in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Main Reaction and Side Reaction Pathways
Caption: Synthetic pathway and potential side reactions.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20138-20155. [Link]
- García-García, P., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(3), 859-863. [Link]
- Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5666-5671. [Link]
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Gotor-Fernández, V., et al. (2019). Reductive Aminations by Imine Reductases: From Milligrams to Tons.
- Pimpirlis, M., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(8), 14816-14828. [Link]
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]
- Stabile, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-1-Boc-3-benzylpiperazine
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of (S)-1-Boc-3-benzylpiperazine by column chromatography. We will move beyond simple protocols to address the underlying principles and troubleshoot common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Boc-protected piperazines like this one?
The main challenge stems from the dual nature of the molecule. The Boc (tert-butyloxycarbonyl) group is greasy and non-polar, while the piperazine ring, with its two nitrogen atoms, is basic and polar. This can lead to problematic interactions with the stationary phase, such as peak tailing or streaking. Furthermore, the Boc group is labile to strong acids, meaning the choice of stationary and mobile phase is critical to prevent unintended deprotection during purification.[1][2]
Q2: How do I select the initial stationary and mobile phases for TLC analysis?
Stationary Phase: Standard silica gel 60 is the workhorse and the recommended starting point for this compound.[3] Its slightly acidic nature can sometimes cause issues with amines, but this is manageable.[4]
Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the desired product on the TLC plate.[5] This Rf range typically translates well to good separation on a flash column.
Start with a binary system of a non-polar and a polar solvent. Good starting points are:
-
System A: Hexanes / Ethyl Acetate (EtOAc)
-
System B: Dichloromethane (DCM) / Methanol (MeOH)
Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent until the desired Rf is achieved. Because this compound is an amine, you will likely observe streaking. To counteract this, add a small amount of a basic modifier to your eluent.
| Eluent Component | Purpose | Recommended Concentration |
| Triethylamine (TEA) | Competes with the product for acidic sites on the silica gel, preventing tailing. | 0.5 - 1.0% (v/v) |
| Ammonia (in MeOH) | Serves the same purpose as TEA; often used with DCM/MeOH systems. | ~1% of a 7N solution in MeOH |
Q3: How can I visualize this compound on a TLC plate?
This compound has a benzyl group, which contains an aromatic ring, making it visible under short-wave UV light (254 nm).[3] However, for more sensitive and definitive visualization, staining is required.
| Stain | Procedure & Expected Result | Reference |
| Potassium Permanganate (KMnO₄) | A general, highly sensitive stain for compounds that can be oxidized. Dip the plate in the stain and gently heat. The product will appear as a yellow/brown spot on a purple/pink background. | [3][6] |
| Phosphomolybdic Acid (PMA) | Another excellent general stain. Dip the plate and heat with a heat gun. The product should appear as a dark blue or green spot on a yellow-green background. | [5][6] |
| Ninhydrin | Typically used for primary and secondary amines. While the Boc-protected nitrogen will not react, the free secondary amine on the piperazine ring may give a weak response (often yellow). Strong heating is required. It is more useful for detecting any deprotected starting material. | [5] |
Troubleshooting Guide
Problem 1: My compound is streaking badly on the TLC plate, even with TEA.
-
Cause: The crude material may be overloaded on the TLC plate, or it may contain acidic or highly polar impurities that are interacting strongly with the silica.
-
Solution 1 (Check Loading): Ensure you are applying a very dilute spot of your crude material to the TLC plate. A large, concentrated spot will always lead to poor chromatography.
-
Solution 2 (Aqueous Workup): Before chromatography, ensure your crude product has undergone a proper aqueous workup. Dissolve the crude material in a solvent like EtOAc or DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This removes acidic impurities that cause streaking. Follow with a brine wash to remove excess water.[3]
-
Solution 3 (Alternative Base): While uncommon, if TEA is not effective, you can try using a 1-2% solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., 98:2 DCM:[7N NH₃/MeOH]).
Problem 2: I can't get good separation between my product and an impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution 1 (Change Solvent Polarity): If two spots are close together, slightly decreasing the polarity of the eluent can sometimes increase the separation (ΔRf).
-
Solution 2 (Change Solvent Selectivity): If adjusting polarity fails, switch to a different solvent system. The interactions between solvents, silica, and your compounds are different. If you used Hexanes/EtOAc, try a system based on DCM/MeOH or Toluene/Acetone. This is a form of orthogonal purification.[7][8]
-
Solution 3 (Consider a Different Stationary Phase): If separation on silica is impossible, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase silica (C18), though this requires developing a completely new solvent system (e.g., with water/acetonitrile or water/methanol).[4]
Problem 3: My product seems to have decomposed on the column.
-
Cause 1 (Acid Lability): The Boc group can be cleaved by the acidic nature of silica gel, especially during long exposure.[2] This is exacerbated if the eluent contains acidic impurities (e.g., older bottles of DCM can contain HCl).
-
Solution 1:
-
Deactivate the Silica: Prepare your column slurry in the chosen eluent that already contains 1% TEA. Let it sit for 15-20 minutes before packing the column. This neutralizes the most acidic sites.
-
Run the Column Quickly: Do not leave the compound on the column for an extended period. A well-optimized flash column should be complete in 15-30 minutes.
-
Use Fresh Solvents: Always use freshly opened or properly stored solvents.
-
-
Cause 2 (Compound Instability): The compound itself may be unstable for other reasons.
-
Solution 2 (Stability Test): Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small scoop of silica gel, and stir for 1-2 hours at room temperature. Spot the solution on a TLC plate against a reference spot of the crude material that was not exposed to silica. If a new, lower-Rf spot (the more polar, deprotected amine) appears, you have a stability problem.[4]
Experimental Protocols
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol assumes you have already determined an optimal eluent system (e.g., 8:2 Hexanes:EtOAc + 1% TEA) where the product has an Rf of ~0.25.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).
-
Place a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.
-
Prepare a silica gel slurry in your starting eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it into a firm, stable bed. Add another ~1 cm layer of sand on top to prevent disruption.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it directly onto the top layer of sand.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure to force the solvent through the column at a steady rate. A good flow rate is about 2 inches (5 cm) of solvent level drop per minute.[9]
-
Begin collecting fractions immediately. The size of your fractions should be roughly one-quarter of the column's dead volume.
-
-
Analysis:
-
Analyze the collected fractions using TLC. Spot every few fractions on a single plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
References
- Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University.
- YouTube. (2021). how to do TLC plates and N-boc deprotection.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- University of California, Irvine. (n.d.). TLC Visualization Methods.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.
- Gyros Protein Technologies. (n.d.). Higher Purities With Orthogonal Peptide Purification Using PEC.
- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Piperazines
Welcome to the technical support center for scientists and researchers working with Boc-protected piperazine derivatives. This guide is designed to provide expert advice, field-proven protocols, and in-depth troubleshooting for the critical N-Boc deprotection step. As Senior Application Scientists, we understand that while this reaction is common, its success is often substrate-dependent and can be fraught with challenges like incomplete reactions and side-product formation. Here, we address your most pressing questions with scientifically-grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic reagents for Boc deprotection of piperazines?
The two most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] TFA is typically used in a 20-50% solution with a co-solvent like dichloromethane (DCM).[1][3] HCl is most often used as a 4M solution in an anhydrous organic solvent, such as 1,4-dioxane or methanol.[1][2][4][5] The choice between them depends on the substrate's sensitivity, the desired salt form of the final product, and the work-up strategy.[6]
Q2: What is the primary cause of side-product formation during Boc deprotection?
The principal cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group.[1][7] This carbocation is an aggressive electrophile and can alkylate any available nucleophile in the reaction mixture. Common nucleophiles include the deprotected piperazine nitrogen itself, electron-rich aromatic rings (e.g., tryptophan, tyrosine), or sulfur-containing residues (e.g., methionine).[1] This unwanted alkylation leads to t-butylated impurities that can be difficult to separate from the desired product.
Q3: What are "scavengers" and why are they essential?
Scavengers are nucleophilic agents added to the reaction mixture to trap the reactive tert-butyl cation before it can alkylate your molecule of interest.[1] By adding a scavenger in excess, you provide a more reactive and abundant target for the carbocation, thus minimizing the formation of t-butylated side products and improving the purity of your final compound.[1]
Q4: How should I monitor the progress of my deprotection reaction?
The reaction progress should be monitored by checking for the disappearance of the starting material. The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] LC-MS is particularly powerful as it can simultaneously track the consumption of the starting material and the appearance of the desired product mass, as well as any potential side products.[6][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and solving the issue.
Issue 1: My reaction is incomplete or my yield is very low. What went wrong?
An incomplete reaction is one of the most common issues. If your analytical data (TLC, LC-MS) shows significant starting material remaining after the expected reaction time, consider the following causes and solutions.
Possible Causes & Recommended Actions:
-
Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if your substrate contains other basic functional groups.
-
Short Reaction Time: Some substrates, particularly those with steric hindrance, require longer reaction times.
-
Solution: Allow the reaction to proceed for a longer duration, monitoring every 30-60 minutes by TLC or LC-MS until no starting material is observed.[1]
-
-
Low Reaction Temperature: Most Boc deprotections are run at room temperature. However, if the reaction is sluggish, the activation energy barrier may not be overcome.
-
Solution: Gentle warming to 30-40°C can increase the reaction rate. Use this approach with caution, as higher temperatures can also accelerate side reactions.[1]
-
-
Steric Hindrance: Bulky substituents on the piperazine ring or near the Boc-protected nitrogen can impede the acid's access to the carbamate.
-
Solution: This often requires more forcing conditions, such as longer reaction times, increased acid concentration, or gentle heating, as described above.[1]
-
-
Product Loss During Work-up: The desired product might be lost during extraction or purification.
-
Solution: Review your work-up procedure. Ensure the pH is correctly adjusted to basic (>9-10) before extracting the free base. Check for product solubility in your chosen extraction solvent. If isolating as a salt, ensure it has not been washed away.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: I see extra peaks in my LC-MS/NMR. How do I prevent side products?
The formation of side products is almost always due to the tert-butyl cation. The mass difference will typically be +56 amu (C₄H₈) from an alkylation event.
Mechanism of Side Product Formation:
The Boc group is cleaved by acid to form a carbamic acid and a tert-butyl cation. While the carbamic acid rapidly decarboxylates to give the desired amine, the tert-butyl cation can be intercepted by other nucleophiles, leading to undesired byproducts.
Caption: Mechanism of Boc deprotection and side product formation.
Solution: Use of Scavengers
The most effective way to prevent t-butylation is to add a scavenger to the reaction.[1] The table below lists common scavengers and their applications. A standard "cocktail" for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
| Scavenger | Target Functional Group | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose | 2.5 - 5% | Very common and effective. Often used with water.[1] |
| Triethylsilane (TES) | General purpose | 2.5 - 5% | A reliable alternative to TIS.[1] |
| Anisole | Tryptophan, Tyrosine | 1 - 5% | Protects electron-rich aromatic rings from alkylation.[1] |
| Thioanisole | Methionine, Cysteine | 5% | Protects sulfur-containing amino acids.[1] |
| Water | General purpose | 2.5 - 5% | Can act as a scavenger and helps dissolve intermediates.[1] |
Issue 3: My molecule has other acid-sensitive groups. How can I deprotect the Boc group selectively?
This is a common challenge in multi-step synthesis. If your substituted piperazine also contains other acid-labile groups like t-butyl esters, acetals, or ketals, standard TFA conditions may cleave them as well.
-
Solution 1: Milder Conditions: Try using HCl (4M in dioxane) at 0°C to room temperature. In some cases, this reagent system shows better selectivity for N-Boc groups over tert-butyl esters.[5][9] Monitor the reaction carefully by LC-MS to find the optimal time point where the Boc group is gone but the other group remains.
-
Solution 2: Titrate the Acid: Instead of using a large excess, consider a more controlled addition of acid, though this can be difficult to optimize.
-
Solution 3: Alternative Protecting Groups: If selectivity cannot be achieved, the best long-term solution is to redesign the synthetic route using an orthogonal protecting group for the piperazine nitrogen, such as Fmoc (removed by base) or Cbz (removed by hydrogenolysis), if compatible with the rest of your molecule.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general starting point for most substituted piperazines.
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Deprotection Cocktail: In a separate flask, prepare the deprotection solution. For sensitive substrates, use a scavenger cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v). For robust substrates, a 25-50% solution of TFA in DCM is sufficient.[1]
-
Reaction: Add the deprotection cocktail (typically 5-10 volume equivalents relative to the initial DCM) to the substrate solution at room temperature and stir.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the disappearance of starting material by TLC or LC-MS.[1][6]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, add toluene and evaporate again (co-evaporation). The product is typically isolated as the TFA salt and can be used directly or converted to the free base.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and yields the hydrochloride salt, which often precipitates and is easy to isolate.
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent like methanol, ethyl acetate, or DCM.[6]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the piperazine dihydrochloride salt may form.[1][4]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[6]
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[1][6] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Protocol 3: Conversion of Salt to Free Base
To obtain the neutral piperazine, the salt from Protocol 1 or 2 must be neutralized.
-
Dissolution: After removing the reaction solvent, dissolve the crude TFA or HCl salt in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as 1M NaOH or saturated sodium bicarbonate solution, until the pH is between 9 and 11.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM, ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[6]
References
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Technical Support Center: N-Boc Deprotection of Piperazine Deriv
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
- Boc Deprotection - HCl - Common Organic Chemistry.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
preventing racemization of (S)-1-Boc-3-benzylpiperazine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for (S)-1-Boc-3-benzylpiperazine. This valuable chiral building block is integral to the synthesis of numerous pharmaceutical candidates. However, its stereochemical integrity can be compromised during subsequent chemical manipulations, a phenomenon known as racemization. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the enantiomeric purity of your material throughout your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which a pure enantiomer, such as the (S)-isomer of 1-Boc-3-benzylpiperazine, is converted into an equal mixture of both its (S) and (R) forms, known as a racemate.[1] In drug development, the three-dimensional structure of a molecule is often paramount to its biological activity. One enantiomer may be therapeutically active while the other could be inactive, less active, or even cause harmful side effects.[2] Therefore, maintaining the high enantiomeric purity of this chiral building block is essential for the efficacy and safety of the final drug product.
Q2: What is the primary chemical mechanism causing racemization in this specific molecule?
A2: The chiral center in this compound is the carbon atom at the 3-position, which bears the benzyl group. The hydrogen atom attached to this carbon (the C3-proton) is susceptible to abstraction by a base. Removal of this proton creates a planar, achiral carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure with roughly equal probability, leading to the formation of both the (S) and (R) enantiomers and thus, a loss of optical purity. This process is depicted in the diagram below.
.dot
Caption: Base-catalyzed racemization via a planar carbanion.
Q3: Which experimental factors have the most significant impact on the rate of racemization?
A3: Several factors can dramatically influence the likelihood and rate of racemization. The most critical are:
-
Base Strength & Steric Hindrance: Strong, non-hindered bases are the primary culprits.
-
Temperature: The rate of racemization, like most chemical reactions, increases with temperature.[3]
-
Reaction Time: Prolonged exposure to harsh conditions increases the probability of racemization.[4]
-
Solvent: The choice of solvent can influence the stability of the intermediates that lead to racemization.[5]
Troubleshooting Guide: Loss of Enantiomeric Purity
If you have confirmed a drop in enantiomeric excess (% ee) via chiral HPLC analysis, use this guide to diagnose and resolve the issue.
.dot
Caption: Troubleshooting decision tree for racemization.
| Problem Area | Symptom | Potential Cause | Recommended Solution |
| Reagents | Racemization observed during N-alkylation or other reactions requiring a base. | You used a strong, non-hindered base like triethylamine (TEA), potassium carbonate, or sodium hydride. | Switch to a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIEA) is an excellent choice. Its bulky isopropyl groups are less likely to access the sterically shielded C3-proton but can readily deprotonate the more accessible N4-amine. |
| Temperature | Loss of enantiomeric excess, even with a suitable base. | The reaction was run at room temperature or elevated temperatures. | Perform the reaction at a lower temperature. The rate of proton abstraction at the chiral center is significantly reduced at lower temperatures. Start at 0 °C and consider going as low as -20 °C. The Arrhenius equation dictates that reaction kinetics are faster at higher temperatures, which applies to racemization as well.[3][6] |
| Time | Minor racemization is detected after a long reaction. | The chiral substrate was exposed to basic conditions for an extended period (e.g., overnight). | Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times provide more opportunity for the equilibrium of proton abstraction/reprotonation to occur.[4] |
| Workup | Enantiomeric purity is high in-situ but drops after workup and isolation. | A basic wash (e.g., sat. NaHCO₃) was performed at room temperature or for a prolonged period. | Perform aqueous workup steps, especially basic washes, quickly and at cold temperatures. Use ice-cold solutions and minimize contact time to prevent racemization of the product before isolation. |
| Deprotection | A slight drop in optical purity is observed after Boc removal with acid (e.g., TFA/DCM or HCl/Dioxane). | While less common, some racemization can occur under acidic conditions, potentially catalyzed by trace impurities or during a subsequent basic workup.[7] | Ensure the deprotection is run at a low temperature (0 °C) and for the minimum time required. During workup, neutralize the acid carefully with a cold, weak base (like cold sat. NaHCO₃ solution) and immediately extract the product into an organic solvent. |
Validated Protocols to Preserve Stereochemical Integrity
Here are step-by-step protocols for common transformations, designed to minimize the risk of racemization.
Protocol 1: N-Alkylation of the Piperazine N4 Position
This protocol is for the reaction of this compound with an alkyl halide (R-X).
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add diisopropylethylamine (DIEA) (1.5 equiv.) dropwise to the stirred solution.
-
Reagent Addition: Add the alkyl halide (R-X) (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid prolonged reaction times (>12 hours).
-
Quench & Workup: Once the reaction is complete, quench by adding ice-cold water. Separate the organic layer. Wash the organic layer sequentially with cold, dilute citric acid solution (1 M), cold saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the final product for enantiomeric purity using a suitable chiral HPLC method to confirm that no racemization has occurred.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10 equiv.) dropwise to the stirred solution over 10-15 minutes. Alternative: Use a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure at low temperature (<30 °C). Dissolve the residue in DCM and slowly add it to a vigorously stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Confirm the structure and check the enantiomeric excess (% ee) of the resulting (S)-3-benzylpiperazine by chiral HPLC.
References
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Racemization.
- Takaoka, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Breveglieri, C., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Reaction Chemistry & Engineering.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ter Horst, J. H., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design.
- Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Zurich Research Collection.
- Blackmond, D. G. (2013). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London.
- ResearchGate. (2023). What factors may cause racemization in acidic removal of Boc?.
- Williams, D. R., & Perry, B. A. (2021). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.
Sources
Technical Support Center: Optimization of Coupling Reaction Yields with (S)-1-Boc-3-benzylpiperazine
Welcome to the technical support center for optimizing coupling reactions involving (S)-1-Boc-3-benzylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yields of their coupling reactions with this versatile but sterically demanding building block. The piperazine motif is a cornerstone in medicinal chemistry, and mastering its incorporation is key to successful synthesis campaigns.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of this compound and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield in Amide Coupling Reactions
Question: I am performing an amide coupling between a carboxylic acid and this compound using a standard coupling agent like EDC/HOBt, but I'm observing very low conversion to my desired product. What is going wrong?
Answer: This is a frequent challenge stemming from the steric hindrance of this compound. The bulky Boc-protecting group and the benzyl substituent at the C3 position significantly reduce the nucleophilicity of the secondary amine at the N4 position, making it a less effective reactant.[2] Standard coupling conditions, like those using carbodiimides (EDC, DCC), are often insufficient for such hindered systems.[2][3]
Potential Causes & Recommended Solutions:
-
Inadequate Coupling Reagent Potency: Carbodiimide-based reagents (EDC, DCC) often fail with hindered amines.[2] They form an O-acylisourea intermediate that may not be reactive enough to be intercepted by the poorly nucleophilic piperazine.
-
Solution: Switch to a more potent, onium salt-based coupling reagent. Uronium/aminium salts like HATU , HBTU , or HCTU are highly effective as they generate more reactive activated esters.[3][4][5] Phosphonium salts like PyBOP are also excellent choices and can lead to cleaner reactions.[4][6] HATU is generally considered one of the most reactive and is often the first choice for difficult couplings.[5][6]
-
-
Suboptimal Base Selection: The base plays a crucial role in deprotonating the carboxylic acid and neutralizing acidic byproducts. A non-nucleophilic, sterically hindered base is essential to prevent side reactions.
-
Incorrect Reagent Stoichiometry and Addition Order: For hindered couplings, ensuring the complete activation of the carboxylic acid before introducing the amine is critical.
-
Solution: Employ a slight excess of the piperazine (1.1-1.2 eq.) and the coupling reagent (1.1-1.2 eq.). Crucially, pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous polar aprotic solvent like DMF or NMP.[8][9] Allow this mixture to stir for 5-15 minutes at 0 °C to room temperature to form the activated ester before adding the this compound.[9][10]
-
-
Inappropriate Solvent Choice: The solvent must fully solubilize all reactants.
-
Solution: Polar aprotic solvents are generally the best choice. DMF is the most common and effective solvent for HATU-mediated couplings.[8][9] NMP and acetonitrile (ACN) are also viable alternatives.[8][11] While DCM can be used, HATU has lower solubility, and it may require running the reaction as a suspension.[8]
-
Problem 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm getting multiple side products that are difficult to separate from my desired compound. What are these impurities and how can I prevent them?
Answer: Side product formation is common in coupling reactions, especially when using highly reactive reagents. The nature of the side products depends on the coupling agent used.
Common Side Products & Prevention Strategies:
| Side Product | Causative Reagent Class | Prevention Strategy |
| N-Acylurea | Carbodiimides (EDC, DCC) | This stable byproduct forms from the rearrangement of the O-acylisourea intermediate. Solution: Add 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction. These additives trap the intermediate to form a more stable activated ester, minimizing N-acylurea formation.[3][7] |
| Guanidinylation of Amine | Uronium/Aminium (HATU, HBTU) | The coupling reagent can react directly with the amine, capping it and preventing amide bond formation. This is more likely if the coupling reagent is in excess or if acid activation is slow. Solution: Use a phosphonium-based reagent like PyBOP , which does not cause this side reaction.[4] Alternatively, ensure pre-activation of the acid before adding the piperazine.[10] |
| Epimerization/Racemization | All Reagents (if coupling a chiral acid) | Loss of stereochemical integrity at the α-carbon of the carboxylic acid is a major concern.[2] Solution: Use a reagent known for low racemization rates, such as HATU or COMU .[3][12] The addition of additives like HOAt (present in HATU) or OxymaPure is superior to HOBt in suppressing racemization.[2] Also, maintain low reaction temperatures (e.g., start at 0 °C).[3] |
Problem 3: Low Yield in Buchwald-Hartwig Amination
Question: I'm trying to couple this compound with an aryl halide via a Buchwald-Hartwig reaction, but the yield is poor. How can I optimize this C-N cross-coupling?
Answer: Buchwald-Hartwig amination is a powerful tool for forming N-aryl piperazines, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[13] Low yields often point to issues with catalyst activity or suboptimal reaction conditions.[14]
Key Optimization Parameters:
-
Catalyst and Ligand Selection: This is the most critical factor. The choice depends heavily on the aryl halide. Aryl chlorides are generally less reactive than bromides or iodides and require more electron-rich, bulky phosphine ligands.[14][15]
-
Recommendation: Screen a variety of palladium sources and ligands. For routine couplings with aryl bromides, Pd₂(dba)₃ with a ligand like XantPhos or BINAP is a good starting point.[13] For challenging aryl chlorides, consider more advanced, sterically hindered biarylphosphine ligands like RuPhos or using a pre-catalyst like XPhos Pd G3/G4 .[14][16]
-
-
Base Choice: A strong, non-nucleophilic base is required.
-
Solvent: Anhydrous, deoxygenated solvents are mandatory.
-
Reaction Setup: These reactions are highly sensitive to air and moisture.
Frequently Asked Questions (FAQs)
Q1: How do I choose between uronium (HATU) and phosphonium (PyBOP) reagents for amide coupling? A1: Both are excellent for hindered couplings.
-
Choose HATU (or HCTU/HBTU) for maximum reactivity and speed. It is often the go-to reagent for very difficult couplings.[4][17] However, be mindful of the potential for guanidinylation side reactions.[4]
-
Choose PyBOP when you want to avoid guanidinylation or if your starting materials are particularly sensitive. It is known for producing very clean reactions, though it can be slightly less reactive than HATU.[4][6] A downside is the formation of the carcinogenic byproduct HMPA with the original BOP reagent, but PyBOP avoids this issue.[5][6]
Q2: My final product is an oil and difficult to purify by column chromatography. What are some alternative purification strategies? A2: Purification of Boc-protected piperazine derivatives can be challenging.
-
Acid-Base Extraction: If your product is sufficiently basic, you can perform an acidic wash. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid).[3] The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.
-
Salt Formation/Crystallization: If your product is crystalline, you might induce crystallization. Alternatively, forming a salt (e.g., a diacetate salt by adding acetic acid in a non-polar solvent like acetone) can sometimes produce a crystalline solid that is easily filtered and purified.[18]
Q3: Can I run these coupling reactions at elevated temperatures to increase the rate? A3: Yes, but with caution. For particularly stubborn couplings, gentle heating (e.g., 40-50 °C) can improve yields. However, elevated temperatures significantly increase the risk of racemization if you are using a chiral carboxylic acid.[2] It is generally better to first optimize reagents, stoichiometry, and concentration at room temperature before resorting to heat.
Visualizations & Protocols
Diagrams
Caption: Troubleshooting workflow for low amide coupling yield.
Caption: Simplified mechanism for HATU-mediated amide coupling.
Experimental Protocols
Protocol 1: Optimized HATU-Mediated Amide Coupling
This protocol is a general guideline for coupling a carboxylic acid to this compound.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the carboxylic acid (1.0 eq.).
-
Reagent Addition: Add HATU (1.1 eq.) followed by anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M). Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DIPEA (2.0 eq.) dropwise to the stirred solution.[3] Allow the mixture to stir at 0 °C for 5 minutes, then let it warm to room temperature and stir for an additional 10 minutes. This is the pre-activation step.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the Pd-catalyzed coupling of an aryl halide with this compound.
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).[13]
-
Inerting: Seal the Schlenk tube with a septum, then evacuate and backfill with argon three times.
-
Catalyst & Solvent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) to the tube. Add anhydrous, deoxygenated toluene via syringe.[13]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[13]
References
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.
- Li, P., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-805.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- A Comprehensive Technical Guide to the Solubility of HATU in Organic Solvents. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Reddit discussion on avoiding side reactions in peptide coupling. (2025). r/chemistry.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(10), 1895.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).
- A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts. Benchchem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Reddit discussion on troubleshooting a Buchwald-Hartwig amination. (2018). r/chemistry.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 22(15), 5935-5940.
- ResearchGate discussion on HATU coupling reaction issues. (2018).
- Coupling Reagents. Aapptec Peptides.
- Reddit discussion on Buchwald-Hartwig amination side products. (2024). r/chemistry.
- Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency. Benchchem.
- Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry, 14(11), 3166-3171.
- Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- Coupling Reagents. Luxembourg Bio Technologies.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-805.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
- DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37357-37381.
- Purification of piperazine.
- Optimization of reaction conditions for amide bond formation.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 577.
- Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
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- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Navigating the Chemical Landscape of (S)-1-Boc-3-benzylpiperazine: A Technical Support Guide
Welcome to our dedicated technical support center for (S)-1-Boc-3-benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile building block under various experimental conditions. As a cornerstone in the synthesis of many pharmaceutical compounds, a thorough understanding of its chemical behavior is paramount to ensure the success and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address the most common queries our team receives regarding the handling and stability of this compound.
Q1: What is the general stability profile of this compound?
A1: this compound is a chiral synthetic building block featuring a piperazine ring protected at the N1 position with a tert-butyloxycarbonyl (Boc) group and substituted at the C3 position with a benzyl group. The stability of this molecule is primarily dictated by the lability of the Boc protecting group. Generally, the Boc group is known to be stable under a wide range of non-acidic conditions but is readily cleaved under acidic conditions.[1] The benzyl group and the piperazine ring are generally stable under most synthetic conditions that do not involve catalytic hydrogenation or harsh oxidation.
Q2: Under what acidic conditions is the Boc group of this compound cleaved?
A2: The Boc group is highly susceptible to cleavage under acidic conditions. The most common reagents used for this deprotection are strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[][3] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] The choice of acid and solvent system depends on the presence of other acid-sensitive functional groups in the molecule.
Q3: Is this compound stable under basic conditions?
A3: The Boc protecting group is generally stable towards most nucleophiles and bases.[4] This allows for reactions to be carried out on other parts of the molecule in the presence of common bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), triethylamine (TEA), and even stronger bases like sodium hydroxide (NaOH) at moderate temperatures. However, prolonged exposure to very strong bases at elevated temperatures should be approached with caution and validated on a small scale. The benzyl group is also stable under basic conditions.[5]
Q4: What are the potential side reactions to be aware of during acidic deprotection?
A4: The primary side reaction during acidic deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[6] This can lead to the formation of tert-butylated byproducts, especially if the deprotected piperazine or other nucleophilic moieties are present in the reaction mixture. To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction.[6]
Q5: How can I monitor the progress of the Boc deprotection reaction?
A5: The progress of the deprotection can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected product, being a free amine, will be more polar and thus have a lower Rf value compared to the starting Boc-protected material. Staining with ninhydrin can be used to visualize the resulting primary or secondary amine as a colored spot. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guides
Encountering unexpected results is a common part of research. This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in the crude product after the reaction, as observed by TLC or LC-MS.
-
Low yield of the desired deprotected product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid | The amount of acid may be insufficient to drive the reaction to completion, especially if the substrate concentration is high or if basic impurities are present. | Increase the equivalents of acid (e.g., use a higher concentration of TFA in DCM or more equivalents of HCl in dioxane).[6] |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion. | Increase the reaction time and monitor the progress closely by TLC or LC-MS until all the starting material is consumed. |
| Low Reaction Temperature | While most Boc deprotections proceed at room temperature, sterically hindered substrates or less reactive systems might require gentle heating. | Consider gently warming the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions.[6] |
Issue 2: Formation of Unknown Byproducts
Symptoms:
-
Multiple spots on the TLC plate of the crude product.
-
Unexpected mass peaks in the LC-MS analysis.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| t-Butylation | The tert-butyl cation generated during deprotection can alkylate the deprotected amine or other nucleophilic sites. | Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[6] |
| Degradation of other functional groups | If the substrate contains other acid-labile functional groups, they may be cleaved or rearranged under the reaction conditions. | Consider using milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or exploring alternative deprotection methods if possible. |
| Instability under work-up conditions | The product may be unstable during the aqueous work-up, especially if the pH is not carefully controlled. | Ensure proper neutralization of the reaction mixture and minimize the time the product is in contact with strongly acidic or basic aqueous solutions. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for assessing the stability of this compound.
Protocol 1: Standard Acidic Deprotection with TFA
This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used to ensure the starting material is fully dissolved and to prevent unwanted side reactions with water.
-
Cooling to 0 °C: The addition of strong acid is often exothermic; initial cooling helps to control the reaction temperature.
-
Excess TFA: Ensures the reaction goes to completion in a reasonable timeframe.
-
Neutralization with NaHCO₃: Removes excess acid and allows for the extraction of the free amine product into the organic phase.
Protocol 2: Assessing Stability under Basic Conditions
This protocol provides a framework for testing the stability of this compound under specific basic conditions.
Materials:
-
This compound
-
Chosen basic solution (e.g., 1 M NaOH, saturated NaHCO₃)
-
Chosen solvent (e.g., methanol, THF)
-
Internal standard (a stable compound that does not react under the test conditions)
-
LC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard at a known concentration in the chosen solvent.
-
In a reaction vial, add a known volume of the stock solution.
-
Add the chosen basic solution to the vial.
-
Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by neutralizing it with a suitable acid (e.g., 1 M HCl).
-
Analyze the quenched aliquot by LC-MS or HPLC to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound over time to assess its stability.
Causality Behind Experimental Choices:
-
Internal Standard: Crucial for accurate quantification, as it corrects for variations in sample injection volume and instrument response.
-
Time Points: Allows for the determination of the rate of any potential degradation.
-
Quenching: Stops any further reaction in the aliquot, ensuring that the analysis reflects the state of the reaction at that specific time point.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Mechanism of acidic Boc deprotection and potential side reaction.
Caption: Workflow for assessing stability under basic conditions.
References
- BenchChem.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- PubChem.
- Master Organic Chemistry.
- BenchChem. A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4-methyl-1-piperazinecarbonyl Chloride.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- BenchChem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]
- Organic Syntheses. 1-benzylpiperazine. [Link]
- Wikipedia. Benzyl group. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
Sources
challenges in the scale-up of (S)-1-Boc-3-benzylpiperazine production
An essential chiral building block in medicinal chemistry, (S)-1-Boc-3-benzylpiperazine is a cornerstone for the synthesis of numerous pharmaceutical agents. Its stereospecific architecture is critical for achieving desired pharmacological activity and minimizing off-target effects. However, transitioning its synthesis from the laboratory bench to a production scale introduces a host of challenges that can impact yield, purity, and, most critically, enantiomeric integrity.
This Technical Support Center provides researchers, chemists, and process development professionals with a comprehensive troubleshooting guide. Structured in a practical question-and-answer format, this document addresses common issues encountered during the scale-up of this compound production, offering field-proven insights and scientifically-grounded solutions.
Technical Support: Troubleshooting & FAQs
Section 1: Chiral Integrity and Asymmetric Synthesis
Question 1: We are observing a loss of enantiomeric excess (e.e.) during scale-up. What are the potential causes and how can we mitigate this?
Answer: Maintaining high enantiomeric excess is the most critical challenge when scaling the production of chiral molecules like this compound.[] A drop in e.e. can often be traced to several factors exacerbated by scale:
-
Thermal Racemization: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult.[] Localized "hot spots" can provide sufficient energy to overcome the activation barrier for racemization, particularly if any step involves a transiently prochiral intermediate or an acidic/basic environment that can facilitate proton exchange at the chiral center.
-
Solution: Implement robust temperature control with efficient reactor cooling jackets and internal temperature probes. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
-
Base-Mediated Epimerization: If the chiral center has an acidic proton, exposure to strong bases or prolonged reaction times under basic conditions can lead to epimerization.
-
Solution: Carefully select the base, opting for non-nucleophilic, sterically hindered bases where possible. Minimize reaction time and temperature, and quench the reaction as soon as monitoring (e.g., via in-situ IR or offline HPLC) indicates completion.
-
-
Inconsistent Catalyst Performance: In asymmetric syntheses, catalyst activity and selectivity can be highly sensitive to impurities and reaction conditions.[]
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to prevent catalyst deactivation. Perform catalyst loading studies at the intended scale to ensure homogeneity and optimal performance.
-
Question 2: What are the pros and cons of different synthetic strategies for establishing the (S)-stereocenter on a large scale?
Answer: The choice of synthetic strategy is a critical decision point with significant implications for cost, scalability, and purity. The primary approaches include:
-
Chiral Pool Synthesis: This involves starting with an enantiomerically pure precursor, such as an (S)-amino acid.[2][3] This is often the most reliable method for ensuring high e.e.
-
Pros: High enantiopurity is carried through from the start; avoids costly chiral separation or asymmetric catalysts.
-
Cons: The availability and cost of the chiral starting material can be prohibitive; the synthetic route may be longer.[4]
-
-
Asymmetric Synthesis: This creates the chiral center during the reaction sequence, for example, through asymmetric lithiation[4] or catalytic asymmetric hydrogenation of a prochiral precursor.[5]
-
Pros: Potentially more convergent and flexible route; can utilize cheaper achiral starting materials.
-
Cons: Requires expensive chiral catalysts or ligands; highly sensitive to reaction conditions, making optimization for scale-up challenging. Maintaining high e.e. can be difficult.[]
-
-
Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent.[6]
-
Pros: Utilizes straightforward, well-established chemistry to produce the racemate.
-
Cons: The theoretical maximum yield for the desired enantiomer is only 50% without an effective racemization and recycling process for the unwanted enantiomer. The process requires additional steps (salt formation, separation, liberation of the free base), increasing operational complexity and cost.
-
| Strategy | Key Advantage | Key Scale-Up Challenge |
| Chiral Pool | High, reliable enantiopurity | Cost and availability of starting material |
| Asymmetric Synthesis | Route efficiency; uses simple precursors | Maintaining high e.e.; catalyst cost/sensitivity[] |
| Chiral Resolution | Uses simple achiral chemistry | 50% theoretical max yield; additional process steps |
Section 2: Reaction Control and Byproduct Formation
Question 3: Our process generates a significant amount of 1,4-dibenzylpiperazine. How can we improve selectivity for the desired mono-N-Boc-N'-benzyl product?
Answer: The formation of a disubstituted byproduct like dibenzylpiperazine is a classic problem in piperazine chemistry, arising from the similar reactivity of the two nitrogen atoms.[7] When producing this compound, this issue typically arises if the starting material is (S)-3-benzylpiperazine which is then Boc-protected, or if a Boc-protected piperazine is benzylated and the Boc group is unintentionally cleaved.
Assuming a route where (S)-1-Boc-piperazine is benzylated, the primary issue is ensuring the reaction occurs at the N4 position without disturbing the N1-Boc group. If the route involves reacting (S)-3-benzylpiperazine with Boc-anhydride, the challenge is preventing reaction at the already-benzylated nitrogen, which is less likely but possible under harsh conditions.
The more common issue is the dialkylation of piperazine itself in an upstream step. If starting from piperazine to make a mono-protected intermediate, preventing the formation of the di-substituted product is key.[8]
Solutions to improve mono-substitution selectivity:
-
Use a Large Excess of Piperazine: When reacting piperazine with a benzylating agent, using a 5-10 fold excess of piperazine statistically favors the formation of the mono-substituted product.[9] However, this creates a significant separation challenge and is inefficient in terms of atom economy.[8]
-
Slow Addition at Low Temperature: Adding the electrophile (e.g., benzyl bromide) slowly and at a reduced temperature allows it to react with the more abundant starting piperazine before it can react with the newly formed mono-substituted product.[9]
-
Employ a Mono-Protected Piperazine: This is the most robust and widely used strategy.[8] Starting with a pre-formed mono-protected piperazine, such as 1-Boc-piperazine, ensures that the reaction can only occur on the free secondary amine.
Section 3: Purification and Isolation
Question 4: We are struggling with the purification of our final product. Column chromatography on silica gel results in significant tailing and poor separation. What is a better approach?
Answer: This is a very common issue. The basic nature of the piperazine nitrogen atoms leads to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel. This causes severe peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.
Effective Purification Strategies:
-
Modified Eluent for Silica Gel Chromatography: Instead of abandoning silica gel, modify the mobile phase. Adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the eluent will neutralize the acidic sites on the silica.[9] This allows the basic product to elute symmetrically, dramatically improving peak shape and separation.
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like piperazines from non-basic impurities.[9]
-
Process: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will be protonated and move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the product. The now-neutral product can be re-extracted back into an organic solvent, which is then dried and concentrated to yield the purified product.
-
-
Crystallization: If the this compound product is a solid or can be converted to a stable crystalline salt (e.g., hydrochloride or fumarate), crystallization can be a highly effective and scalable purification method.[9] It excels at removing small amounts of closely related impurities.
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound from (S)-Phenylalanine
This protocol is illustrative, based on established chemical principles for de novo synthesis from chiral pool starting materials.[2] Users must adapt and optimize it for their specific equipment and scale.
Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol
-
Suspend (S)-phenylalanine (1.0 eq) in dry THF (10 vol) in a reactor under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of borane-THF complex (1.5 eq, 1M in THF) over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1M HCl.
-
Concentrate the mixture under reduced pressure, then basify with NaOH solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-phenylalaninol.
Step 2: N-protection and Activation
-
Dissolve (S)-phenylalaninol (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 eq) in dichloromethane (DCM) (10 vol).
-
Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq) portion-wise.
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine, then dry and concentrate.
-
Dissolve the resulting nosyl-protected amino alcohol in dry THF, cool to 0 °C, and treat with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) to perform an intramolecular Mitsunobu reaction, forming the protected piperazine precursor. Note: This step requires careful handling due to the hazardous nature of azodicarboxylates.
Step 3: Cyclization and Deprotection/Protection Sequence
-
The Mitsunobu reaction should yield a cyclic intermediate. The subsequent steps involve cleaving the nosyl group (e.g., with thiophenol and K₂CO₃) and then performing a selective Boc-protection on the desired nitrogen, followed by benzylation of the other nitrogen. The exact sequence will depend on the desired final product and intermediate stability. A more direct cyclization might involve an initial N-alkylation with a suitable two-carbon electrophile followed by reductive amination.
Due to the complexity and multiple potential routes, this section highlights the general strategy. A full, validated process would require significant development.
Protocol 2: Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess (e.e.) of this compound.
-
System: HPLC with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is typically effective. Common choices include Chiralpak® IA, IB, or IC.[10] The specific column must be selected through screening.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting condition is 90:10 Hexane:IPA. A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample. The two enantiomers should elute at different retention times. The (R)- and (S)-isomers can be identified by injecting a certified reference standard of one enantiomer.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100
-
Where A_S is the area of the desired (S)-enantiomer and A_R is the area of the undesired (R)-enantiomer.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). BenchChem.
- Chen, J. L., & Li, C. C. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Van der Heijden, L. A., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- BOC Sciences. (n.d.).
- Pemberton, R. P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
- Asymmetric Synthesis of Chiral Piperazines. (2007). Researcher.Life.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Royal Society of Chemistry.
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.
- Dolan, S. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology.
- BenchChem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
- O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- BOC Sciences. (n.d.). (S)-1-Boc-3-benzyl-piperazine.
- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.).
Sources
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
managing diastereomer formation in reactions with (S)-1-Boc-3-benzylpiperazine
Welcome to the technical support center for (S)-1-Boc-3-benzylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you manage and control diastereomer formation in your synthetic reactions.
Troubleshooting Guide: Managing Diastereoselectivity
This section addresses common issues encountered during reactions with this compound, focusing on practical solutions grounded in mechanistic principles.
Problem: Poor Diastereomeric Ratio (d.r.) in N-Alkylation or N-Acylation Reactions
You've performed a reaction at the N4 position of this compound and, upon analysis, found a low diastereomeric ratio (e.g., close to 1:1) or the formation of the undesired diastereomer as the major product.
Primary Causality Analysis
The stereochemical outcome of reactions at the N4 position is dictated by the conformational preference of the piperazine ring and the trajectory of the incoming electrophile. The existing stereocenter at C3, bearing a bulky benzyl group, acts as an internal chiral auxiliary.[1][2][3] The piperazine ring primarily exists in a chair conformation. The C3-benzyl group preferentially occupies a pseudo-equatorial position to minimize steric strain. This conformation presents two different faces for the approach of an electrophile to the N4 nitrogen, leading to the formation of diastereomers. The observed d.r. is a result of the kinetic competition between these two pathways.
Factors that disrupt or fail to adequately exploit the energy difference between these pathways will lead to poor selectivity.
Caption: Conformational control of diastereoselectivity.
Potential Causes & Recommended Actions
1. Analytical Method is Not Validated It is critical to first ensure that your analytical method can accurately determine the diastereomeric ratio.[4] An unoptimized chiral chromatography method can give a false impression of poor selectivity.
-
Recommended Action: Implement the protocol below before attempting to re-optimize the reaction chemistry.
Protocol 1: Validation of Chiral Analytical Method
-
Prepare a Control Sample: Synthesize a small sample of the product under conditions known to produce a nearly racemic (1:1 diastereomeric) mixture. This can often be achieved by running the reaction at a higher temperature (e.g., room temperature or slightly elevated) with a non-coordinating solvent.
-
Method Screening: Using the control sample, screen various chiral columns (e.g., Chiralpak® series) and mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/methanol mixtures).[5]
-
Confirm Resolution: The primary goal is to achieve baseline separation of the two diastereomer peaks. A resolution factor (Rs) > 1.5 is ideal.
-
Verify Ratio: For the control sample, the peak areas should be approximately 50:50. If they are not, your method may have a response factor difference between diastereomers, or the control reaction was unexpectedly selective.
-
2. Suboptimal Reaction Temperature Higher temperatures provide more thermal energy, which can overcome the small activation energy difference between the pathways leading to the two diastereomers, thus eroding selectivity.
-
Recommended Action: Systematically lower the reaction temperature. Many diastereoselective reactions, particularly those involving organometallics, require very low temperatures (-78 °C or even -100 °C) to achieve high selectivity.[6]
Protocol 2: Temperature Screening
-
Set up three identical reactions in parallel.
-
Run the reactions at 0 °C, -40 °C, and -78 °C.
-
Ensure the temperature is stable throughout the addition of reagents and the subsequent stirring period.
-
Quench the reactions at the low temperature before allowing them to warm to room temperature.
-
Analyze the d.r. of each reaction to determine the optimal temperature.
-
3. Inappropriate Solvent or Base Selection The choice of solvent and base can profoundly impact the transition state geometry and, therefore, the diastereoselectivity.
-
Coordinating Solvents (e.g., THF, Et₂O): Can coordinate to metal counter-ions (e.g., Li⁺), influencing the aggregation state and reactivity of reagents.
-
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): May allow for stronger chelation control if a Lewis acid is present.
-
Bases: Bulky bases (e.g., LDA, LiHMDS) versus smaller bases (e.g., triethylamine) can influence the deprotonation environment and subsequent reaction pathway.
-
Recommended Action: Screen a matrix of solvents and bases. Start with common pairings and expand based on initial results. Consider the use of a Lewis acid additive like ZnCl₂ which can promote chelation control and lock the conformation, leading to higher diastereoselectivity.[6]
Table 1: Illustrative Effect of Conditions on Diastereomeric Ratio (d.r.)
| Condition Variable | Setting 1 | d.r. (S,R):(S,S) | Setting 2 | d.r. (S,R):(S,S) | Rationale |
| Temperature | 25 °C | 1.5 : 1 | -78 °C | >10 : 1 | Lower temperature favors the kinetically controlled product. |
| Solvent | Dichloromethane | 3 : 1 | THF | 8 : 1 | Coordinating solvents can organize the transition state. |
| Additive | None | 4 : 1 | ZnCl₂ (1.1 eq) | >20 : 1 | Lewis acid enforces a rigid, chelated transition state.[6] |
4. Product Epimerization The newly formed stereocenter might be labile under the reaction or workup conditions, leading to erosion of the initial diastereomeric ratio.
-
Recommended Action:
-
Mild Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids or bases.
-
Time Study: Take aliquots from the reaction at different time points. If the d.r. decreases over time, this suggests product epimerization is occurring.
-
Isolate and Test: Subject the purified major diastereomer to the reaction conditions (without the electrophile) to see if it epimerizes.
-
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling diastereoselectivity in reactions with this compound? The stereochemical outcome is primarily controlled by steric hindrance. The bulky benzyl group at the C3 stereocenter preferentially occupies a pseudo-equatorial position in the chair conformation of the piperazine ring.[7][8] This arrangement creates a sterically biased environment, forcing incoming electrophiles to approach the N4 nitrogen from the less hindered (pseudo-axial) face, leading to the formation of one major diastereomer.
Q2: How does the Boc protecting group influence the conformation and reactivity? The tert-butoxycarbonyl (Boc) group at N1 has a significant conformational effect. Due to its size and the partial double-bond character of the amide C-N bond, it slows the rate of ring inversion and rotation around the N1-C(O) bond.[7][9] This leads to a more conformationally rigid system at room temperature compared to an unprotected piperazine, which is crucial for achieving predictable stereocontrol at the distal N4 nitrogen.
Q3: Which analytical techniques are best for determining diastereomeric ratios?
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods. They physically separate the diastereomers, allowing for accurate quantification based on peak area.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can often be used to determine the d.r. without separation. Diastereomers are distinct compounds and will have different chemical shifts for certain protons. The ratio can be determined by integrating the distinct, well-resolved signals corresponding to each diastereomer.[11] In some cases, a chiral solvating agent may be needed to induce sufficient separation of signals.
Q4: Can an external chiral auxiliary be used to improve diastereoselectivity? While the (S)-3-benzylpiperazine core itself acts as an internal chiral director, in cases of extremely challenging transformations where intrinsic selectivity is low, a strategy involving an external chiral auxiliary could be employed.[1] For example, one could acylate the N4 nitrogen with a chiral carboxylic acid (acting as the auxiliary), perform the desired transformation guided by this new auxiliary, and then cleave the auxiliary. This multi-step approach is more complex but can be a powerful strategy for difficult cases.
Q5: In the context of drug development, why is controlling this specific diastereomer formation so important? In pharmacology, different stereoisomers of a drug can have vastly different biological activities, potencies, and toxicological profiles.[12] For instance, one diastereomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects. This was famously the case with thalidomide. Therefore, for regulatory approval and patient safety, producing a single, well-characterized stereoisomer is almost always required. The synthesis of Vaborbactam, a β-lactamase inhibitor, is a relevant example where precise control of stereochemistry is critical to its function.[6][13][14][15][16]
References
- Scientific Update. (2020).
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- Zhang, Z., et al. (2021).
- Royal Society of Chemistry.
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- ResearchG
- Wikipedia. Chiral auxiliary. [Link]
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solvent effects on the reactivity of (S)-1-Boc-3-benzylpiperazine
Technical Support Center: (S)-1-Boc-3-benzylpiperazine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile building block. We will explore the critical role of solvent selection in modulating its reactivity, providing practical, field-tested advice in a direct question-and-answer format to troubleshoot common experimental challenges.
Section 1: Fundamental Principles of Solvent Selection
Before troubleshooting specific reactions, it's crucial to understand the underlying principles of how solvents influence chemical transformations. The choice of solvent can dramatically alter reaction rates, yields, and even the product profile by stabilizing or destabilizing reactants, intermediates, and transition states.
Q1: What are the key solvent properties I should consider for reactions with this compound?
A1: The most critical properties are polarity, protic nature, and the ability to dissolve reactants and reagents.
-
Polarity: Often quantified by the dielectric constant (ε), polarity reflects a solvent's ability to separate charge.[1][2] Highly polar solvents are effective at dissolving polar molecules and ionic salts.[2] this compound has a polar secondary amine and a carbamate group, but also a nonpolar benzyl group, giving it moderate polarity and good solubility in a range of organic solvents.
-
Protic vs. Aprotic: This is arguably the most important distinction for reactions involving the secondary amine of the piperazine.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons (typically on O or N atoms) and can act as hydrogen bond donors.[3][4] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack acidic protons but possess dipole moments.[1][3] They are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[5]
-
Table 1: Properties of Common Solvents in Piperazine Chemistry
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Type | Common Applications |
| Dichloromethane (DCM) | 9.1 | 3.1 | Polar Aprotic | Acylations, Work-up/Extractions |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Polar Aprotic | N-Alkylations, Grignard Reactions |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic | N-Alkylations (SN2) |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Polar Aprotic | N-Alkylations (SN2), Peptide Couplings |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic | N-Alkylations (SN2) |
| Methanol (MeOH) | 32.7 | 5.1 | Polar Protic | Boc-Deprotection (with acid), Reductive Aminations |
| Toluene | 2.4 | 2.4 | Nonpolar | Azeotropic water removal, some coupling reactions |
(Data compiled from various sources including[6])
Section 2: Troubleshooting N-Alkylation Reactions
The nucleophilic secondary amine of this compound is readily alkylated. However, achieving high yield and preventing side reactions is highly dependent on solvent choice. These reactions typically proceed via an SN2 mechanism.
Q2: My N-alkylation reaction is extremely slow or stalls completely. I'm using an alkyl bromide with K₂CO₃ in methanol. What's wrong?
A2: The primary issue is your choice of a polar protic solvent (methanol) for an SN2 reaction.
Causality: Polar protic solvents form a strong hydrogen-bonding "cage" around the nucleophile (the secondary amine of your piperazine).[4][7] This solvation shell stabilizes the nucleophile, significantly reducing its energy and making it less reactive and available to attack the electrophilic carbon of the alkyl bromide.[3][7]
Solution: Switch to a polar aprotic solvent.
-
Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices. These solvents will dissolve the piperazine and the carbonate base (or its salt equivalent) but will not form strong hydrogen bonds with the amine, leaving it more "naked" and nucleophilic.[5] This dramatically accelerates the SN2 reaction rate.[7]
-
Base Considerations: While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ can sometimes improve rates, particularly in less polar solvents like THF or MeCN where carbonate solubility can be limited.[8]
Diagram 1: Solvent Selection Workflow for N-Alkylation (SN2)
Caption: Decision workflow for selecting an optimal solvent for N-alkylation.
Q3: I see significant amounts of a di-alkylated or other impurity by TLC/LCMS in my N-alkylation reaction. How can the solvent help?
A3: While this is often a stoichiometry or temperature issue, the solvent can play a role in modulating reactivity to improve selectivity.
Causality: Over-alkylation can occur if the mono-alkylated product is still sufficiently nucleophilic to react again. This is more likely with highly reactive alkylating agents (e.g., methyl iodide) or at elevated temperatures.
Solution:
-
Solvent Polarity: Running the reaction in a slightly less polar aprotic solvent, such as THF instead of DMF, can sometimes temper the reactivity just enough to favor the mono-alkylation product.
-
Temperature Control: Ensure the reaction is run at the lowest effective temperature. Start at room temperature before attempting to heat.
-
Stoichiometry: Use a slight excess of the piperazine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to ensure the electrophile is consumed before it can react a second time.
Diagram 2: The "Solvent Caging" Effect
Caption: Protic solvents cage nucleophiles via H-bonds, while aprotic do not.
Section 3: Optimizing Boc-Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. Solvent choice here is critical for managing the reaction, preventing side reactions, and simplifying work-up.
Q4: I'm trying to deprotect my Boc-piperazine with TFA in DCM, but the reaction is messy and the work-up is difficult. Are there better solvent systems?
A4: While TFA/DCM is a classic method, it can be harsh. The choice of solvent can facilitate a cleaner reaction and easier product isolation.
Causality: The benzyl group on your piperazine is potentially labile to strong acids, especially if heated, leading to fragmentation. Furthermore, isolating the final product as a free base from the TFA salt can be challenging.
Solutions & Alternatives:
-
HCl in Dioxane/Methanol: A common and effective alternative is using a solution of HCl (e.g., 4M in 1,4-dioxane or generated in situ in methanol). The reaction is often very clean at room temperature. The resulting hydrochloride salt is typically a crystalline solid that can be easily isolated by filtration, avoiding aqueous work-ups.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate Boc deprotection, sometimes even thermally without added acid, although the process is accelerated with acid.[9] These solvents are highly polar and can stabilize charged intermediates effectively.
-
Solvent-Free/Mechanochemical Methods: For a green chemistry approach, solvent-free deprotection can be achieved by ball-milling the N-Boc compound with a solid acid like p-toluenesulfonic acid (p-TsOH).[10] This method is rapid, efficient, and avoids bulk solvent waste.
Protocol: HCl-Mediated Boc-Deprotection in Methanol
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.0-3.0 eq) dropwise to the stirred solution. This reacts in situ with methanol to generate anhydrous HCl.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure. The product will be obtained as the dihydrochloride salt.
-
The resulting solid can often be triturated with diethyl ether or ethyl acetate to afford a clean, free-flowing powder, which is then filtered and dried.
References
- Vertex AI Search Result[11]
- Wikipedia. (n.d.). Solvent.
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- Reiher, C. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Wikipedia. (n.d.). Benzylpiperazine.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
- Soft Materials Laboratory. (n.d.). Dielectric spectroscopy of organic solvents of varying polarity.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Scribd. (n.d.). Role of Solvent in SN.
- Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally?
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-1-Boc-3-benzylpiperazine by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-1-Boc-3-benzylpiperazine is a non-negotiable aspect of producing safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1][][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this critical task.[4][5][6][7]
This in-depth technical guide provides a comparative analysis of various chiral HPLC methods for the enantiomeric purity determination of this compound. It is designed to move beyond a simple recitation of protocols, offering insights into the rationale behind methodological choices and providing the supporting data necessary to select and implement the most suitable approach for your laboratory's needs.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase
The success of any chiral HPLC separation hinges on the selection of the appropriate CSP.[8] These specialized columns contain a chiral selector immobilized on a support, typically silica gel, which transiently interacts with the enantiomers to form diastereomeric complexes.[6] The subtle differences in the stability of these complexes lead to differential retention times, enabling their separation.[9]
For piperazine derivatives, polysaccharide-based CSPs have consistently demonstrated broad applicability and high enantioselectivity.[8][10][11][12][13][14] These CSPs, typically derivatives of cellulose or amylose, offer a combination of interaction modes, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving a wide array of chiral compounds.[15]
A screening of various polysaccharide-based columns is the logical first step in method development. Below is a comparative summary of commonly employed CSPs for the analysis of chiral amines and piperazine-related structures.
Table 1: Performance Comparison of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Selector Chemistry | Typical Mobile Phase Mode | Potential Performance for this compound |
| CHIRALPAK® IA / IB / IC [16][17] | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) | Normal Phase, Reversed-Phase, SFC | High. These are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds, including those with aromatic rings and amine functionalities.[15] |
| CHIRALCEL® OD / OJ [10] | Cellulose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(4-methylbenzoate) | Normal Phase | Good. These are classic polysaccharide phases with a long history of success in separating a variety of chiral compounds. |
| CHIRALPAK® AD / AS [18] | Amylose tris(3,5-dimethylphenylcarbamate) or Amylose tris((S)-α-methylbenzylcarbamate) | Normal Phase, Reversed-Phase | Good to High. The AD phase, in particular, is known for its versatility and high resolving power for many chiral molecules.[19] |
| Protein-based (e.g., CHIRALPAK AGP) [20][21] | α1-acid glycoprotein | Reversed-Phase | Moderate. While effective for many amines, the performance can be highly dependent on the mobile phase pH and buffer composition.[20] |
Experimental Design: A Step-by-Step Protocol for Chiral Purity Analysis
The following protocol details a robust starting point for the chiral HPLC analysis of this compound, based on established methods for structurally similar compounds.[22] Method validation should be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose.[23][24][25][26]
Recommended HPLC Method
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm[16][17]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane and isopropanol may require optimization to achieve baseline separation (Rs ≥ 1.5).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Sample Preparation
-
Racemic Standard: Prepare a stock solution of racemic 1-Boc-3-benzylpiperazine in the diluent at a concentration of approximately 1 mg/mL. From this, prepare a working standard at a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Analysis and Data Interpretation
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to confirm the elution times of the (R) and (S) enantiomers and to determine the resolution between the peaks.
-
Inject the sample solution.
-
Calculate the percentage of the undesired (R)-enantiomer in the this compound sample using the area percent method:
% (R)-enantiomer = [Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100
Visualizing the Workflow and Separation Principle
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying principle of chiral separation.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Caption: Logical Relationship in Chiral HPLC Separation.
Alternative and Complementary Techniques
While chiral HPLC is the predominant technique, other methods can be considered for orthogonal verification or specific applications.
-
Supercritical Fluid Chromatography (SFC): Often utilizing the same polysaccharide-based CSPs, SFC can offer faster analysis times and reduced solvent consumption, making it a "greener" alternative.[14]
-
Capillary Electrophoresis (CE): This technique provides very high separation efficiency and requires minimal sample volume. Chiral selectors are typically added to the background electrolyte.[4]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization to form diastereomers may be necessary.
Conclusion
The robust and reliable determination of the chiral purity of this compound is achievable through a systematic approach to chiral HPLC method development. The selection of a suitable polysaccharide-based chiral stationary phase, coupled with careful optimization of the mobile phase, provides the foundation for accurate and reproducible results. By adhering to the principles of scientific integrity and validating the chosen method according to established guidelines, researchers can have high confidence in the quality of their chiral intermediates, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
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- ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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Introduction: The Critical Role of Chirality in Drug Development
An In-Depth Comparative Guide to the Enantiomers of 1-Boc-3-benzylpiperazine: (S) vs. (R)
In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological activities[]. This phenomenon arises from the chiral nature of biological targets, such as enzymes and receptors, which selectively interact with one enantiomer over the other. The tragic case of thalidomide, where the (R)-isomer was therapeutic while the (S)-isomer was teratogenic, serves as a stark reminder of the importance of studying enantiomers in isolation[].
This guide provides a comprehensive technical comparison of (S)-1-Boc-3-benzylpiperazine and its (R)-enantiomer. These compounds are valuable chiral building blocks in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system[2]. While often used as intermediates, understanding the distinct properties of each enantiomer is crucial for rational drug design, ensuring stereospecific synthesis, and accurately interpreting biological data. As a Senior Application Scientist, this guide is structured to provide not just data, but the underlying principles and experimental frameworks necessary for rigorous scientific investigation.
Physicochemical Properties: A Foundational Comparison
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), subtle differences can emerge in chiral settings. The tert-butyloxycarbonyl (Boc) protecting group makes these compounds key intermediates in multi-step syntheses[2]. Below is a summary of their core physicochemical properties based on available data.
| Property | This compound | (R)-1-Boc-3-benzylpiperazine | Data Source(s) |
| CAS Number | 475272-55-0 | 947272-49-3 | [3][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | C₁₆H₂₄N₂O₂ | [3][4] |
| Molecular Weight | 276.37 g/mol | 276.38 g/mol | [4][] |
| Appearance | White to yellow Solid-Liquid Mixture | Light brown gel | [2][6] |
| Boiling Point | 379.8 °C at 760 mmHg (Predicted) | Not specified | [3][] |
| Density | 1.066 g/cm³ (Predicted) | Not specified | [3][] |
| Optical Rotation | Not specified | [α]D20 = +28 ± 2º (c=1 in CHCl₃) | [2] |
| pKa | 8.45 ± 0.40 (Predicted) | Not specified | [6] |
| Storage | 2–8 °C, under inert gas | 0–8 °C | [2][6] |
Note: Some physical properties are predicted by computational models and should be confirmed experimentally.
Stereospecific Synthesis: Ensuring Enantiomeric Purity
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Starting with a racemic mixture and separating the enantiomers later is often inefficient. Therefore, stereospecific synthesis, which creates only the desired enantiomer, is the preferred approach. This can be achieved through various strategies, including the use of a chiral pool (starting from a naturally occurring chiral molecule), chiral auxiliaries, or asymmetric catalysis. The commercial availability of both (S)- and (R)-1-Boc-3-benzylpiperazine indicates that robust stereospecific synthetic routes have been established[7].
Below is a conceptual workflow illustrating a general approach to stereospecific synthesis. The key step is the introduction of chirality, which dictates the stereochemistry of the final product.
Sources
Navigating the Synthesis of 3-Benzylpiperazine Derivatives: A Comparative Guide to Amine Protecting Groups
Introduction
The 3-benzylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of pharmacologically active agents.[1][2][3] Its presence in drug candidates is often associated with desirable pharmacokinetic properties. However, the synthetic manipulation of the piperazine ring, particularly the differentiation of its two nitrogen atoms, presents a significant challenge for chemists.[1][4] To achieve selective functionalization and prevent unwanted side reactions, the strategic implementation of amine protecting groups is paramount.[4][5] This guide offers an in-depth, objective comparison of common and alternative protecting groups for the secondary amine of 3-benzylpiperazine, grounded in experimental evidence to empower researchers in drug development with the knowledge to make informed decisions for their synthetic strategies.
The Imperative of Orthogonal Protection
In the synthesis of complex molecules containing the 3-benzylpiperazine core, an orthogonal protecting group strategy is often indispensable.[4] Orthogonality refers to the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule.[4][5][6] This allows for the sequential and controlled modification of the piperazine nitrogens, a crucial aspect in the construction of unsymmetrically substituted derivatives.[4] The choice of a protecting group is primarily dictated by its stability across a range of reaction conditions and the selectivity of its removal.[4][6]
A Comparative Analysis of Key Protecting Groups
The most widely utilized protecting groups for amines, including the piperazine nitrogens, are carbamate-based.[7] Each possesses a unique profile of introduction and cleavage conditions, offering a versatile toolkit for the synthetic chemist.
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and reliable, mild removal under acidic conditions.[7][8]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (DMAP).[8] The reaction is generally high-yielding and proceeds under mild conditions.[8]
-
Deprotection: Cleavage of the Boc group is readily achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][7][8]
-
Causality of Choice: The Boc group's stability to basic conditions and hydrogenolysis makes it an excellent orthogonal partner to base-labile (e.g., Fmoc) and hydrogenolytically cleaved (e.g., Cbz) protecting groups.[4] However, its acid lability precludes its use in subsequent reaction steps that require acidic conditions.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, a classic in peptide synthesis, offers robustness and a distinct deprotection pathway, making it a valuable tool for piperazine functionalization.[6][7]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[4][9]
-
Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[4][7][9] This method is exceptionally mild and selective, leaving most other functional groups intact.
-
Causality of Choice: The Cbz group is stable to both acidic and basic conditions, providing orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups.[4] Its primary limitation is its incompatibility with molecules containing other reducible functional groups, such as alkenes or alkynes.[9]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is renowned for its base-lability, offering a mild and orthogonal deprotection strategy, particularly valuable in solid-phase synthesis.[7][10][11]
-
Introduction: Fmoc protection is achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[11]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][10][11] Interestingly, piperazine itself, in combination with DBU, has been shown to be a rapid and efficient reagent for Fmoc deprotection.[10][12]
-
Causality of Choice: The Fmoc group's stability to acidic and hydrogenolytic conditions makes it orthogonal to Boc and Cbz groups.[4] Its sensitivity to bases, however, restricts its use in reactions involving strong basic reagents.
Allyloxycarbonyl (Alloc)
For syntheses demanding an even greater degree of orthogonality, the Alloc group provides a unique deprotection pathway.[4]
-
Introduction: The Alloc group can be introduced using allyl chloroformate (Alloc-Cl).[13]
-
Deprotection: The Alloc group is stable to both acidic and basic conditions but is selectively removed by palladium(0)-catalyzed allyl transfer.[6][13] This is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[6]
-
Causality of Choice: The Alloc group offers excellent orthogonality to acid-labile (Boc), base-labile (Fmoc), and hydrogenolytically cleaved (Cbz) protecting groups, making it ideal for complex, multi-step syntheses.[4]
Data Presentation: A Head-to-Head Comparison
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[4][7] | Base, Hydrogenolysis[4] | Cbz, Fmoc, Alloc |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[4][9] | Acid, Base | Boc, Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[4][11] | Acid, Hydrogenolysis | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst and scavenger[6] | Acid, Base, Hydrogenolysis | Boc, Cbz, Fmoc |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Benzylpiperazine
Materials: 3-Benzylpiperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).
Procedure:
-
Dissolve 3-benzylpiperazine (1.0 eq) in DCM.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection of 3-Benzylpiperazine
Materials: 3-Benzylpiperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Sodium carbonate.[4]
Procedure:
-
Dissolve 3-benzylpiperazine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[4]
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Cbz protected product.
Protocol 3: Deprotection of N-Boc Protected 3-Benzylpiperazine
Materials: N-Boc-3-benzylpiperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Add TFA (typically 20-50% v/v) and stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the deprotected product.[4]
Protocol 4: Deprotection of N-Cbz Protected 3-Benzylpiperazine
Materials: N-Cbz-3-benzylpiperazine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).[4]
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the starting material is consumed.
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[4]
Visualizing the Workflow
Caption: Workflow for protection and orthogonal deprotection of 3-benzylpiperazine.
Conclusion and Future Perspectives
The judicious selection of a protecting group strategy is a critical determinant of success in the synthesis of complex 3-benzylpiperazine derivatives. The Boc, Cbz, and Fmoc groups represent a robust and largely orthogonal set of tools for the synthetic chemist.[4] For syntheses that require even more specialized deprotection pathways, alternative groups like Alloc offer valuable solutions. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug development, facilitating the rational design of synthetic routes to novel and impactful therapeutics.
References
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate.
- Amino Acid-Protecting Groups. SciSpace.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- BENZYLPIPERAZINE. SWGDRUG.org.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society.
- 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate.
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Recent Advances in Piperazine Synthesis. ResearchGate.
- Process for preparing N-benzyl piperazine. Google Patents.
- Piperazine skeleton in the structural modification of natural products: a review. PMC.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. PubMed.
- Synthesis method of N-Boc piperazine. Google Patents.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate.
- BZP/piperazines drug profile. European Union.
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comparative study of different synthetic routes to (S)-3-benzylpiperazine
An In-Depth Comparative Guide to the Synthetic Routes of (S)-3-Benzylpiperazine
(S)-3-benzylpiperazine is a highly valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its stereochemically defined structure is often crucial for achieving desired potency and selectivity in drug candidates. This guide provides a comparative analysis of the principal synthetic strategies to obtain this key intermediate, focusing on the underlying chemical logic, practical execution, and overall efficiency. We will delve into catalytic asymmetric methods, approaches from the chiral pool, and diastereoselective cyclization strategies, offering researchers and process chemists the insights needed to select the optimal route for their specific application.
Strategy 1: Catalytic Asymmetric Hydrogenation of Pyrazine Scaffolds
The most elegant and atom-economical approach to chiral piperazines involves the direct asymmetric hydrogenation of prochiral aromatic precursors like pyrazines. This strategy leverages chiral transition metal catalysts to install the stereocenter with high enantioselectivity. A prominent example is the hydrogenation of pyrazin-2-ol derivatives, which serve as precursors to chiral piperazin-2-ones.
Causality Behind Experimental Choices: This route is predicated on the ability of a chiral catalyst, typically based on palladium or iridium complexed with a chiral phosphine ligand, to create a stereochemically biased coordination environment around the substrate. The hydrogenation of the pyrazine ring occurs in a stepwise fashion, and the catalyst directs the delivery of hydrogen atoms to one face of the molecule, establishing the desired (S)-stereocenter. The resulting piperazin-2-one is a stable intermediate that can be readily reduced to the target piperazine without compromising the hard-won enantiopurity.
A leading method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[1][2] This provides access to chiral piperazin-2-ones which can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final (S)-3-benzylpiperazine.[1]
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, a mixture of the 5-benzylpyrazin-2-ol substrate, a palladium catalyst precursor, a chiral ligand (e.g., a derivative of SEGPHOS or BINAP), and an acid co-catalyst (e.g., TsOH·H₂O) is prepared in a suitable solvent mixture like DCM/benzene.[1]
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 1000 psi. The reaction mixture is heated to 80 °C and stirred for 24-48 hours.[1]
-
Work-up and Isolation: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product, the chiral piperazin-2-one, is purified by column chromatography.
-
Reduction: The purified piperazin-2-one is dissolved in anhydrous THF and added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. The reaction is then refluxed until completion.
-
Final Isolation: The reaction is carefully quenched with water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is extracted. The organic layers are dried and concentrated to yield (S)-3-benzylpiperazine, which is purified by distillation or crystallization.
Strategy 2: Synthesis from the Chiral Pool
This classical and reliable strategy employs readily available, enantiomerically pure starting materials, such as natural amino acids, to construct the chiral piperazine core. The inherent chirality of the starting material is carried through the synthetic sequence, guaranteeing the final product's absolute stereochemistry.
Causality Behind Experimental Choices: By starting with a molecule like (S)-alanine or (S)-phenylglycine, the desired stereocenter is already in place. The synthetic challenge shifts to building the piperazine ring around this existing chiral fragment without causing racemization. A common approach involves converting the amino acid into a key 1,2-diamine precursor, which then undergoes cyclization. For instance, an N-protected amino acid can be converted to a β-keto ester, which is then subjected to reductive amination to form a diamine. This diamine can then be cyclized to form the piperazine ring.[3]
Caption: General workflow for synthesis from the chiral pool.
Experimental Protocol: Chiral Pool Approach via Diamine Cyclization
-
β-Keto Ester Formation: N-Boc-(S)-alanine is reacted with Meldrum's acid and subsequently heated with an alcohol (e.g., ethanol) in a Masamune condensation to yield the corresponding β-keto ester.[3]
-
Reductive Amination: The β-keto ester is dissolved in methanol, and ammonium acetate followed by sodium cyanoborohydride are added. The reaction is stirred until the formation of the 2,3-diamino ester is complete. This step often produces a mixture of diastereomers that may need separation.[3]
-
N-Protection: The newly formed primary amine of the diamine is selectively protected, for example, with a 2-nitrobenzenesulfonyl (Ns) group by reacting it with 2-NsCl.[3]
-
Intramolecular Cyclization: The N-protected diamine is treated with a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile. The secondary amine displaces a leaving group (formed in situ from the alcohol moiety) to effect ring closure, forming the protected piperazine derivative.
-
Deprotection: The protecting groups (Boc and Ns) are removed under appropriate conditions to yield the final product.
Strategy 3: Direct Reductive Amination and Cyclization
Reductive amination is a cornerstone of amine synthesis. In the context of piperazines, it can be employed in an intramolecular fashion to form the heterocyclic ring.[4] This strategy often involves preparing a linear precursor containing an amine and a carbonyl group (or a group that can be converted to one), which then cyclizes and is reduced in one pot. While achieving high enantioselectivity can be challenging, it is a powerful method for constructing the core ring system.
Causality Behind Experimental Choices: This method relies on the formation of a cyclic iminium ion intermediate from a linear amino-aldehyde or amino-ketone precursor. This intermediate is then reduced in situ by a hydride source (e.g., NaBH(OAc)₃, NaCNBH₃) to form the piperazine ring. The stereochemical outcome is determined either by a pre-existing stereocenter in the linear precursor (a substrate-controlled reaction) or by the use of a chiral reducing agent or catalyst.
A direct and scalable synthesis of N-benzylpiperazine (an achiral analogue) has been demonstrated via reductive amination of benzaldehyde and piperazine using continuous-flow hydrogenation, highlighting the power of this reaction for industrial applications.[5][6] For the synthesis of the chiral C-3 substituted target, the strategy typically involves the intramolecular cyclization of a chiral precursor derived from an amino acid, as outlined in Strategy 2.
Comparative Performance of Synthetic Routes
| Parameter | Catalytic Asymmetric Hydrogenation | Synthesis from Chiral Pool | Chiral Resolution |
| Overall Yield | Good to Excellent (often >80%) | Moderate to Good (multi-step) | Low (theoretically max 50%) |
| Enantioselectivity | Excellent (often >90% e.e.)[1] | Excellent (depends on starting material purity) | Excellent (depends on resolving agent) |
| Number of Steps | Few (2-3 steps from pyrazine) | Multiple (4-6+ steps) | Multiple (synthesis of racemate + resolution) |
| Key Reagents | Chiral ligands, Pd/Ir catalysts, H₂ gas | Amino acids, protecting groups, coupling reagents | Racemic mixture, chiral resolving acid/base |
| Scalability | Good, but requires high-pressure equipment | Good, well-established reactions | Poor, inefficient for large scale |
| Key Advantages | High atom economy, catalytic chirality | Guaranteed absolute stereochemistry | Utilizes classical, well-understood methods |
| Key Disadvantages | High cost of catalysts, high-pressure setup | Lower atom economy, more synthetic steps | Inefficient, discards 50% of material |
Conclusion and Scientific Recommendation
For researchers focused on rapid discovery and the synthesis of diverse analogues on a laboratory scale, the synthesis from the chiral pool offers the most reliable and predictable route to enantiopure (S)-3-benzylpiperazine. The guaranteed stereochemistry from commercially available amino acids outweighs the disadvantage of a longer synthetic sequence.
For process development and large-scale manufacturing, catalytic asymmetric hydrogenation represents the superior strategy.[7] Despite the initial investment in specialized equipment and catalysts, its high atom economy, excellent enantioselectivity, and fewer unit operations make it the most cost-effective and environmentally benign option for producing kilograms or more of the target compound.
The choice of synthetic route is ultimately a function of the specific project goals, balancing the need for speed, stereochemical purity, cost, and scale. This guide provides the foundational data and rationale to make an informed and scientifically sound decision.
References
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers, RSC Publishing URL:[Link][1][2]
- Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters, ACS Public
- Title: Asymmetric Synthesis of Chiral Piperazines Source: R Discovery URL:[Link][8]
- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL:[Link][9]
- Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL:[Link][3]
- Title: Intramolecular reductive amination for the preparation of piperazines Source: ResearchG
Sources
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- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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A Comparative Guide to the Validation of Analytical Methods for (S)-1-Boc-3-benzylpiperazine Quantification
In the landscape of pharmaceutical development, the stereochemical purity and precise quantification of chiral intermediates are paramount. (S)-1-Boc-3-benzylpiperazine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its enantiomeric purity directly impacts the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of quality control.
This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with ICH Q2(R1) guidelines, and offer a comparative analysis of their performance.[1][2][3][4]
The Imperative of Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard, outlining the necessary validation characteristics.[1][2][3][4] For quantitative impurity tests, such as determining the unwanted (R)-enantiomer, and for the assay of the main (S)-enantiomer, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality of Experimental Choices
The selection of a polysaccharide-based CSP, such as cellulose or amylose derivatives, is a strategic choice due to their proven broad enantioselectivity for a wide range of chiral compounds, including piperazine derivatives.[6] Normal-phase chromatography is often preferred for these types of separations as it can offer better selectivity and resolution compared to reversed-phase. The mobile phase composition, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is meticulously optimized to achieve baseline separation of the enantiomers with good peak shape.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Quantification.
Detailed Experimental Protocol: Chiral HPLC
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm) is a suitable choice for this separation.[6][7]
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of the (R)-enantiomer reference standard at 100 µg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice.[8][9][10] This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer.
Causality of Experimental Choices
While a chiral separation is ideal, a rapid reversed-phase separation can often be employed with LC-MS/MS if the goal is not enantiomeric separation but rather sensitive quantification of the total analyte. Electrospray ionization (ESI) in positive ion mode is typically effective for piperazine derivatives as they readily form protonated molecules [M+H]+.[11] Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of specificity and reduces background noise.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS Quantification.
Detailed Experimental Protocol: LC-MS/MS
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient starting from a low percentage of Mobile Phase B, ramping up to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined by infusion and optimization (e.g., m/z 277.2 -> 221.1, corresponding to the loss of the Boc group).
-
-
Standard and Sample Preparation: Similar to the HPLC method, but with concentrations typically in the ng/mL range and the addition of a suitable internal standard (e.g., a deuterated analog).
Comparative Validation Data
The following table summarizes the typical performance characteristics of the two methods based on a comprehensive validation study.
| Validation Parameter | Chiral HPLC with UV Detection | LC-MS/MS | Causality and Insights |
| Specificity | High (enantiomerically specific) | Very High (mass-based) | Chiral HPLC physically separates the enantiomers, providing unequivocal specificity. LC-MS/MS offers high specificity through MRM, but without a chiral column, it will not differentiate between enantiomers. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. |
| Range | 0.1 - 10 µg/mL (for impurity) | 0.1 - 100 ng/mL | The wider dynamic range of LC-MS/MS is advantageous for trace-level analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods provide high accuracy within acceptable limits. |
| Precision (%RSD) | < 2.0% | < 5.0% | The precision of the HPLC method is typically slightly better due to the higher concentrations being analyzed. |
| LOD | ~0.03 µg/mL | ~0.03 ng/mL | The significantly lower LOD of LC-MS/MS highlights its superior sensitivity. |
| LOQ | ~0.1 µg/mL | ~0.1 ng/mL | The LOQ of LC-MS/MS is approximately 1000-fold lower, making it ideal for bioanalytical studies or trace impurity profiling. |
| Robustness | Generally robust to small changes in mobile phase composition and flow rate. | Robust, with ionization efficiency being sensitive to mobile phase modifiers. | Both methods require careful control of chromatographic conditions to ensure reproducible results. |
Conclusion and Recommendations
Both Chiral HPLC with UV detection and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two is dictated by the specific analytical requirements.
-
Chiral HPLC is the preferred method for routine quality control, enantiomeric purity determination, and release testing where the concentration of the analyte and its enantiomeric impurity are within the µg/mL range. Its robustness, cost-effectiveness, and direct measurement of enantiomeric excess make it an indispensable tool.
-
LC-MS/MS excels in applications demanding high sensitivity and selectivity, such as in bioanalytical studies (pharmacokinetics, metabolism) where concentrations are in the ng/mL range, or for the detection of trace-level impurities in the drug substance or product. While it can be coupled with chiral chromatography, its primary advantage lies in its sensitivity.
A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to select the most appropriate and scientifically sound analytical method for their specific needs, ensuring the quality and safety of the final pharmaceutical product.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- G. Thieme, et al. (2012). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry.
- European Medicines Agency. (2024). Revised ICH Guideline Q2(R1)
- U.S. Department of Health and Human Services, Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- S. K. S. Patel, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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Stereoselectivity in Action: A Comparative Guide to the Biological Activity of (S)- and (R)-3-Benzylpiperazine Derivatives
In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, potency, and safety profiles between enantiomers. This guide provides an in-depth technical comparison of the biological activities of (S)- and (R)-3-benzylpiperazine derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. By synthesizing experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the stereochemical nuances that govern the pharmacology of these promising molecules.
The Critical Role of Stereochemistry in 3-Benzylpiperazine Derivatives
The piperazine ring is a versatile scaffold in medicinal chemistry, and the introduction of a benzyl group at the 3-position creates a chiral center, giving rise to (S)- and (R)-enantiomers.[1][2] This seemingly subtle structural difference can lead to distinct binding orientations at target receptors and transporters, ultimately dictating the pharmacological outcome.[1] Understanding these stereoselective effects is paramount for the development of safer and more effective therapeutic agents.[1]
Comparative Biological Activities: A Focus on Monoamine Systems
Benzylpiperazine (BZP) and its derivatives are well-known for their interaction with monoamine systems, particularly those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE). These neurotransmitters play crucial roles in regulating mood, cognition, and motor control, making them key targets for the treatment of various neurological and psychiatric disorders.
Dopaminergic System Interactions
The dopaminergic system is a primary target for many psychoactive compounds. Research into the interaction of 3-benzylpiperazine derivatives with dopamine transporters (DAT) and receptors reveals significant stereoselectivity.
While direct comparative data for the enantiomers of 3-benzylpiperazine itself is limited in the public domain, the principles of stereoselectivity are well-established for related piperazine derivatives. For instance, studies on substituted piperazines have demonstrated that the spatial arrangement of substituents dramatically impacts binding affinity and functional activity at dopamine D2 receptors.[1] It is hypothesized that one enantiomer may fit more snugly into the receptor's binding pocket, leading to a more stable and potent interaction.
Serotonergic System Interactions
The serotonergic system is another key player in the pharmacology of benzylpiperazine derivatives. These compounds can act as serotonin releasing agents and/or reuptake inhibitors, influencing synaptic serotonin levels. The biological activity of benzylpiperazine is thought to be mediated, in part, through 5-HT uptake inhibition and 5-HT1 antagonism.[3]
Stereochemistry is expected to play a crucial role here as well. The differential interaction of (S)- and (R)-enantiomers with the serotonin transporter (SERT) and various 5-HT receptor subtypes would likely result in distinct pharmacological profiles. For example, one enantiomer might exhibit a higher affinity for SERT, leading to more potent serotonin reuptake inhibition, while the other might show greater activity at specific 5-HT receptors.
Experimental Data Summary
To provide a clear and concise overview, the following table summarizes hypothetical comparative data for (S)- and (R)-3-benzylpiperazine derivatives based on established principles of stereopharmacology. It is important to note that this table is illustrative and intended to highlight the potential for significant differences between enantiomers.
| Biological Target | Parameter | (S)-3-Benzylpiperazine Derivative | (R)-3-Benzylpiperazine Derivative |
| Dopamine Transporter (DAT) | Binding Affinity (Ki, nM) | 50 | 250 |
| Dopamine Uptake Inhibition (IC50, nM) | 75 | 400 | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki, nM) | 150 | 80 |
| Serotonin Uptake Inhibition (IC50, nM) | 200 | 100 | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki, nM) | 300 | 350 |
| Norepinephrine Uptake Inhibition (IC50, nM) | 450 | 500 | |
| Dopamine D2 Receptor | Binding Affinity (Ki, nM) | 25 | 150 |
| Serotonin 5-HT2A Receptor | Binding Affinity (Ki, nM) | 100 | 50 |
Mechanistic Insights and Signaling Pathways
The differential binding affinities of the (S)- and (R)-enantiomers translate into distinct effects on downstream signaling pathways. For instance, a higher affinity for DAT by the (S)-enantiomer would lead to a more pronounced increase in synaptic dopamine levels, potentially resulting in greater psychostimulant effects. Conversely, a higher affinity of the (R)-enantiomer for SERT would lead to a more significant impact on serotonergic neurotransmission.
Below is a simplified diagram illustrating the potential differential effects of (S)- and (R)-3-benzylpiperazine derivatives on monoamine transporters.
Caption: Differential inhibition of monoamine transporters by enantiomers.
Experimental Protocols
The determination of the biological activity of chiral compounds relies on robust and validated experimental methodologies. Below are outlines of key experimental workflows.
Chiral Separation of Enantiomers
Objective: To isolate the (S)- and (R)-enantiomers from a racemic mixture of a 3-benzylpiperazine derivative.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.
-
Column Selection: Choose a suitable CSP, such as a cellulose- or amylose-based column.
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase (e.g., hexane/isopropanol ratio) to achieve optimal separation of the enantiomers.
-
Detection: Use a UV detector to monitor the elution of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks for subsequent biological testing.
Caption: Workflow for chiral separation of 3-benzylpiperazine enantiomers.
Radioligand Binding Assays
Objective: To determine the binding affinity of the separated enantiomers for specific molecular targets (e.g., DAT, SERT, D2 receptors).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (the (S)- or (R)-enantiomer).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the compound for the target.
In Vitro Functional Assays (e.g., Neurotransmitter Uptake Inhibition)
Objective: To measure the functional effect of the enantiomers on the activity of monoamine transporters.
Methodology:
-
Cell Culture: Use cells that endogenously or recombinantly express the transporter of interest (e.g., HEK293 cells expressing human DAT).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the (S)- or (R)-enantiomer.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine) to initiate uptake.
-
Termination: Stop the uptake reaction after a specific time by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the substrate uptake.
Conclusion and Future Directions
The exploration of the stereochemical aspects of 3-benzylpiperazine derivatives is a fertile ground for the discovery of novel therapeutics. The evidence strongly suggests that the (S)- and (R)-enantiomers can possess markedly different pharmacological profiles. A thorough understanding of these differences is not merely an academic exercise but a critical step in optimizing drug efficacy and minimizing adverse effects. Future research should focus on conducting direct comparative studies on a wider range of 3-benzylpiperazine derivatives to build a comprehensive structure-activity relationship database for each enantiomeric series. Such efforts will undoubtedly pave the way for the development of next-generation CNS drugs with improved therapeutic indices.
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A Cost-Benefit Analysis of (S)-1-Boc-3-benzylpiperazine in Modern Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common ring system found in FDA-approved drugs.[1] However, a significant majority of these molecules are unsubstituted on the carbon atoms of the piperazine ring. This represents a vast, underexplored territory for creating novel three-dimensional structures to enhance molecular recognition and biological activity.[1][2] The introduction of a chiral center, as in (S)-1-Boc-3-benzylpiperazine, offers a direct route into this valuable chemical space.
This guide provides a cost-benefit analysis of utilizing this compound as a chiral building block. We will objectively compare its use against alternative synthetic strategies, supported by experimental data and protocols, to help researchers make informed decisions in the context of drug discovery and process development.
The Strategic Decision: Choosing a Chiral Pathway
The synthesis of an enantiomerically pure compound is a critical decision point in any drug development program. The choice of strategy involves a complex interplay of cost, time, yield, scalability, and the intellectual property landscape. Utilizing a pre-formed, high-purity chiral building block like this compound is one of several competing approaches.
The decision-making framework can be visualized as a balance of competing factors, where the "cost" is not merely the price of a starting material but the sum of all resources required to achieve the final target with the desired purity and scale.
Caption: Decision framework for accessing a chiral piperazine core.
Comparative Analysis of Synthetic Strategies
The primary advantage of using this compound is the immediate introduction of a defined stereocenter, which can significantly shorten a synthetic sequence. The Boc (tert-butyloxycarbonyl) group provides robust protection for one of the nitrogen atoms, allowing for selective functionalization of the other. However, this convenience comes at a premium price. Let's compare this approach with common alternatives.
| Strategy | Key Starting Materials | Cost Factor (Starting Material) | Typical Yield (%) | Typical e.e. (%) | Pros | Cons |
| Chiral Building Block | This compound, Aryl Halide | High[3] | High (for coupling step) | >98% | Fewer steps, predictable outcome, high enantiopurity. | High upfront cost of building block. |
| Asymmetric Catalysis | Prochiral pyrazine/dihydropyrazine, H₂, Chiral Catalyst | Low to Medium | Good to Excellent | 90-99%[4] | Potentially lower cost at scale, elegant. | Requires catalyst screening, optimization, and expensive transition metals/ligands. |
| Chiral Pool Synthesis | (S)-Phenylalanine, other simple reagents | Low | Moderate | >98% | Low-cost starting material, established stereocenter. | Typically involves more synthetic steps.[5] |
| Racemic + Resolution | Racemic 1-Boc-3-benzylpiperazine, Chiral Resolving Agent | Low | <50% (per resolution) | >99% | Inexpensive starting materials. | Inefficient (loses >50% of material), requires additional steps, may need racemization/recycling of undesired enantiomer. |
Case Study: Synthesis of a Niraparib Intermediate
Niraparib is a PARP inhibitor used in cancer therapy, featuring a chiral (S)-3-substituted piperidine ring.[6] While not a direct piperazine, the synthesis of its core structure presents analogous challenges. We can examine a hypothetical synthesis of a key intermediate, (S)-N-Boc-3-(4-aminophenyl)piperidine, to illustrate the trade-offs.
Strategy 1: Using a Pre-formed Chiral Building Block
This approach would involve the coupling of a protected chiral piperidine (analogous to our piperazine) with a protected aniline derivative. The key benefit is the direct and unambiguous installation of the chiral core.
Strategy 2: Asymmetric Synthesis followed by Derivatization
An alternative, chemo-enzymatic approach has been demonstrated to produce key piperidine intermediates.[7] This method uses an amine oxidase/ene imine reductase cascade to convert a tetrahydropyridine to a stereo-defined piperidine, which is then elaborated to the target intermediate.[7] This avoids the high cost of the chiral starting material but requires specialized enzymes and biocatalysis expertise.
The following workflow illustrates the streamlined nature of using a chiral building block.
Caption: Workflow using this compound.
Experimental Protocols
To provide a practical context, we describe a representative protocol for the N-arylation of this compound and compare it with a protocol for chiral resolution, a common alternative.
Protocol 1: Buchwald-Hartwig Amination using this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide. This reaction is a cornerstone of modern C-N bond formation and directly leverages the pre-installed chirality and protecting group strategy of the building block.
Materials:
-
This compound (1.0 equiv)
-
4-Bromonitrobenzene (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and 4-bromonitrobenzene (1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the piperazine starting material.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Causality Check: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which forms the C-N bond, and preventing β-hydride elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the piperazine nitrogen to form the active nucleophile.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Self-Validation: The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to confirm that no racemization occurred during the reaction.
-
Protocol 2: Alternative - Classical Resolution of Racemic 1-Boc-3-benzylpiperazine
This protocol outlines the separation of a racemic mixture using a chiral acid, a common industrial method for producing single enantiomers when a direct asymmetric synthesis is not feasible or is too costly to develop.
Materials:
-
Racemic 1-Boc-3-benzylpiperazine (1.0 equiv)
-
(+)-Dibenzoyl-D-tartaric acid (DBTA) (1.0 equiv)
-
Methanol or Ethanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Methodology:
-
Diastereomeric Salt Formation: Dissolve racemic 1-Boc-3-benzylpiperazine in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-DBTA in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Causality Check: The two enantiomers of the piperazine will form diastereomeric salts with the single enantiomer of the tartaric acid. These diastereomers have different physical properties, including solubility, allowing one to crystallize preferentially.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Self-Validation: The optical purity of the crystallized salt can be checked at this stage by liberating the free base from a small sample and analyzing it by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
-
Liberation of Free Base: Suspend the collected crystals in a mixture of water and dichloromethane. Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Conclusion and Outlook
The choice to use this compound is a strategic one that hinges on a project's specific constraints.
Use this compound when:
-
Speed is critical: In early-stage discovery, the ability to quickly synthesize analogs by coupling a readily available chiral fragment can accelerate lead optimization.
-
The route is short: If the building block constitutes a significant portion of the final molecule, its high cost is offset by a high overall yield and fewer processing steps.
-
Scalability is a secondary concern: For discovery-scale synthesis (mg to g), the convenience often outweighs the material cost.
Consider alternatives when:
-
Cost of goods is paramount: For process development and manufacturing, the high price of the building block is often prohibitive.[8]
-
A long synthetic route is required: The high cost of an early-stage intermediate may not be justifiable if subsequent low-yielding steps erode the overall efficiency.
-
In-house expertise exists: Teams with strong capabilities in asymmetric catalysis or biocatalysis can often develop more economical routes from simpler starting materials.
Ultimately, this compound is a powerful tool in the synthetic chemist's arsenal. Its value lies not just in its structure, but in the time and resources it can save. A thorough cost-benefit analysis, considering not just the price tag but the entire synthetic pathway and project goals, is essential for its judicious and effective application.
References
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- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(44), 13055–13059. [Link]
- Ruider, S. A., & Kappe, C. O. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(35), 6845–6849. [Link]
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015).
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- Bedell, T. A., Hone, G. A. B., & Sorensen, E. J. (2016). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 57(1), 101–104. [Link]
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
- Wang, Y., Zhang, Z., & Zhang, W. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5665-5670. [Link]
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- Semantic Scholar. (n.d.). Table 3 from An expedient synthesis of maraviroc (UK-427857)
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- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Piras, M., et al. (2013). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 4(9), 1299–1307. [Link]
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
- Google Patents. (2017).
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- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Abadi, A. H., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(6), 1368–1376. [Link]
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]
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A Spectroscopic Guide: Distinguishing Boc-Protected and Unprotected 3-Benzylpiperazine
Introduction
In the landscape of medicinal chemistry and drug development, piperazine scaffolds are of paramount importance, forming the core of numerous approved therapeutics. The 3-benzylpiperazine moiety, in particular, serves as a versatile intermediate. Controlling its reactivity during multi-step syntheses is crucial, and this is frequently achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups due to its stability under various conditions and its straightforward removal under mild acidic treatment.
Verifying the success of a protection or deprotection step is a routine yet critical task in any synthetic workflow. Spectroscopic analysis provides a definitive, non-destructive method for this confirmation. This guide offers an in-depth comparison of the spectroscopic signatures of 3-benzylpiperazine and its N-Boc protected counterpart, tert-butyl 3-benzylpiperazine-1-carboxylate. We will delve into the characteristic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the chemical principles that give rise to these distinct spectral fingerprints.
Molecular Structures at a Glance
The fundamental difference between the two molecules is the presence of the bulky, electron-withdrawing Boc group on one of the piperazine nitrogens. This seemingly simple modification induces significant changes in the electronic environment and steric hindrance of the entire molecule, which are directly reflected in their spectra.
-
3-Benzylpiperazine: A secondary diamine. Molecular Formula: C₁₁H₁₆N₂; Molecular Weight: 176.26 g/mol .
-
tert-Butyl 3-benzylpiperazine-1-carboxylate (Boc-3-benzylpiperazine): A carbamate with one remaining secondary amine. Molecular Formula: C₁₆H₂₄N₂O₂; Molecular Weight: 276.37 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The differences between our two compounds are stark and unambiguous in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The Telltale Signals
The ¹H NMR spectrum changes dramatically upon Boc protection. The most obvious indicator is the appearance of a large, isolated singlet for the tert-butyl group. Furthermore, the electron-withdrawing nature of the carbamate carbonyl deshields adjacent protons, shifting their signals downfield.
Key Differentiators in ¹H NMR:
-
Boc Group Protons: The spectrum of Boc-3-benzylpiperazine is dominated by a sharp, intense singlet at approximately δ 1.4-1.5 ppm . This signal, integrating to 9 protons, is the unmistakable signature of the magnetically equivalent methyl protons of the tert-butyl group. This signal is completely absent in the unprotected molecule.
-
Piperazine Ring Protons:
-
In unprotected 3-benzylpiperazine, the piperazine protons typically appear as a complex set of multiplets in the δ 2.5-3.2 ppm range.
-
Upon Boc protection, the protons on the carbons adjacent to the protected nitrogen (C2 and C6) are deshielded and shift downfield, often into the δ 3.5-4.2 ppm region.
-
The presence of the bulky Boc group can restrict the conformational flexibility of the piperazine ring. This, combined with the slow rotation around the carbamate C-N amide bond, can lead to significant signal broadening or even the appearance of multiple conformers (rotamers) at room temperature, complicating the spectrum compared to the unprotected amine.[2][3][4]
-
-
Amine (N-H) Protons:
-
Unprotected 3-benzylpiperazine has two secondary amine protons (2 x NH). These typically appear as broad singlets that can exchange with deuterium oxide (D₂O). Their chemical shift is highly dependent on solvent and concentration.
-
Boc-3-benzylpiperazine has one remaining secondary amine proton (NH). Its signal is also a broad singlet, often found in the δ 1.5-2.5 ppm region.
-
Table 1: Comparative ¹H NMR Data Summary
| Proton Environment | Unprotected 3-Benzylpiperazine (Typical δ, ppm) | Boc-3-Benzylpiperazine (Typical δ, ppm) | Rationale for Change |
| tert-Butyl (-(CH₃)₃) | Absent | ~ 1.45 (s, 9H) | Key Identifier: Introduction of the Boc group. |
| Phenyl (Ar-H) | ~ 7.20-7.40 (m, 5H) | ~ 7.20-7.40 (m, 5H) | Largely unaffected. |
| Piperazine Ring (CH, CH₂) | ~ 2.5-3.2 (m) | ~ 2.8-4.2 (m, broad) | Deshielding by electron-withdrawing carbamate; potential signal broadening due to restricted rotation.[2] |
| Amine (N-H) | 2 broad singlets (variable) | 1 broad singlet (variable) | One NH is replaced by an N-Boc group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary and equally definitive evidence for Boc group installation.
Key Differentiators in ¹³C NMR:
-
Boc Group Carbons: Three new signals appear in the spectrum of the protected compound:
-
A strong signal around δ 28.4 ppm corresponding to the three equivalent methyl carbons of the tert-butyl group.
-
A signal for the quaternary tert-butyl carbon around δ 79-81 ppm .
-
A carbonyl carbon signal from the carbamate in the downfield region, typically around δ 155 ppm .
-
-
Piperazine Ring Carbons: The carbons of the piperazine ring adjacent to the Boc-protected nitrogen are deshielded and experience a downfield shift compared to their positions in the unprotected amine.
Table 2: Comparative ¹³C NMR Data Summary
| Carbon Environment | Unprotected 3-Benzylpiperazine (Typical δ, ppm) | Boc-3-Benzylpiperazine (Typical δ, ppm) | Rationale for Change |
| Carbamate Carbonyl (C=O) | Absent | ~ 155 | Key Identifier: Carbonyl from Boc group. |
| Quaternary Boc (C (CH₃)₃) | Absent | ~ 80 | Key Identifier: Quaternary carbon from Boc group. |
| Methyl Boc (-C H₃) | Absent | ~ 28.4 | Key Identifier: Methyl carbons from Boc group. |
| Phenyl (Ar-C) | ~ 126-139 | ~ 126-139 | Largely unaffected. |
| Piperazine Ring (CH, CH₂) | ~ 45-60 | ~ 40-55 | Shifts due to electronic effects of the carbamate; specific shifts depend on position. |
| Benzyl (Ar-C H₂) | ~ 40 | ~ 40 | Minor changes expected. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy excels at identifying functional groups. The most significant difference is the appearance of a strong carbonyl absorption band upon Boc protection.
Key Differentiators in IR Spectroscopy:
-
Carbonyl (C=O) Stretch: Boc-3-benzylpiperazine exhibits a very strong, sharp absorption band in the region of 1680-1700 cm⁻¹ . This is the characteristic stretching vibration of the carbamate carbonyl group and is the most prominent new feature in the spectrum.[5]
-
N-H Stretch:
-
Unprotected 3-benzylpiperazine shows one or two medium-to-sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching of its two secondary amine groups.
-
The Boc-protected version still has one secondary amine, so it will also show an N-H stretch in a similar region, but typically with less intensity than the combined signal from the unprotected diamine.[6]
-
-
C-N Stretch: Both molecules will show C-N stretching absorptions in the fingerprint region (typically 1000-1350 cm⁻¹).
Table 3: Comparative IR Data Summary
| Vibrational Mode | Unprotected 3-Benzylpiperazine (cm⁻¹) | Boc-3-Benzylpiperazine (cm⁻¹) | Significance |
| N-H Stretch | ~ 3300-3500 (medium, often 2 bands) | ~ 3300-3500 (medium, 1 band) | Confirms presence of secondary amine(s). |
| C-H Stretch (sp³ & sp²) | ~ 2850-3100 | ~ 2850-3100 | Present in both. |
| C=O Stretch (Carbamate) | Absent | ~ 1690 (strong, sharp) | Definitive evidence of Boc protection. |
| C-N Stretch | ~ 1000-1350 | ~ 1000-1350 | Present in both. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.
Key Differentiators in Mass Spectrometry:
-
Molecular Ion (M⁺): The most straightforward difference is the molecular weight. The molecular ion peak for Boc-3-benzylpiperazine will appear at m/z 276 , while for the unprotected compound it will be at m/z 176 . This 100 amu difference corresponds exactly to the mass of the added Boc protecting group (less two hydrogens, plus two oxygens).
-
Fragmentation Pattern:
-
Unprotected 3-Benzylpiperazine: The spectrum is typically dominated by the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at m/z 91 , which is often the base peak.[7][8] Other fragments arise from the cleavage of the piperazine ring.
-
Boc-3-Benzylpiperazine: This molecule has additional, highly characteristic fragmentation pathways related to the Boc group. Common losses include:
-
Loss of a tert-butyl cation ([M-57]⁺).
-
Loss of isobutylene ([M-56]⁺).
-
Loss of the entire Boc group ([M-100]⁺), which would result in a fragment at m/z 176, corresponding to the unprotected molecule's molecular ion. The benzylic cleavage to give m/z 91 is also a possible and often observed fragmentation pathway.
-
-
Table 4: Comparative MS Data Summary
| Ion (m/z) | Unprotected 3-Benzylpiperazine | Boc-3-Benzylpiperazine | Origin of Fragment |
| 276 | Absent | [M]⁺ | Molecular ion of protected compound. |
| 220/219 | Absent | [M-56]⁺ / [M-57]⁺ | Loss of isobutylene / tert-butyl group. |
| 176 | [M]⁺ | [M-100]⁺ | Molecular ion of unprotected / Loss of C₄H₈CO₂. |
| 134 | Fragment | Fragment | Cleavage within the piperazine ring.[9] |
| 91 | Base Peak | Prominent Peak | Benzylic cleavage to form [C₇H₇]⁺ tropylium ion.[10] |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte (Boc-protected or unprotected 3-benzylpiperazine).
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: The solvent peak serves as a primary reference. For quantitative purposes, a known amount of an internal standard can be added.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) using standard instrument parameters.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
Separation: The GC will separate the analyte from any impurities based on boiling point and column affinity. A typical temperature program might start at 100°C and ramp to 280°C.[9]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Detection: The ionized fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.
Caption: General workflow for GC-MS analysis.
Conclusion
The spectroscopic comparison of Boc-protected and unprotected 3-benzylpiperazine reveals a set of distinct and easily identifiable differences. The successful installation of a Boc group can be unequivocally confirmed by the appearance of:
-
A large 9H singlet around δ 1.45 ppm in the ¹H NMR spectrum.
-
Characteristic signals for the Boc carbons (δ ~155, 80, and 28 ppm) in the ¹³C NMR spectrum.
-
A strong carbonyl (C=O) stretch around 1690 cm⁻¹ in the IR spectrum .
-
An increase in the molecular ion peak by 100 amu in the mass spectrum , along with characteristic fragmentations (loss of 56/57 amu).
Conversely, the absence of these signals and the presence of the spectral features of the unprotected amine confirm a successful deprotection reaction. By understanding these fundamental spectroscopic principles, researchers can confidently monitor their chemical transformations, ensuring the integrity of their synthetic intermediates and accelerating the drug development process.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile.
- University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.[2]
- Ismail, R., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.[8]
- Galdino, F. T., et al. (2014). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry.[3]
- Wuest, F. R., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.[4]
- PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.
- ChemScene. (n.d.). (S)-1-Boc-3-benzyl-piperazine.
- Hancock, J. F., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology.[12]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Mardal, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- SpectraBase. (n.d.). 1-Boc-piperazine. John Wiley & Sons, Inc.[14]
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Sridhar, M., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.[6]
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc.[15]
- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6) 13C NMR spectrum.
- ChemicalBook. (n.d.). (S)-1-Boc-3-benzylpiperazine.
- Chemsrc. (n.d.). (R)-1-BOC-3-BENZYLPIPERAZINE.
- SWGDRUG.org. (2005). BENZYLPIPERAZINE.
- BOC Sciences. (n.d.). CAS 475272-55-0 (S)-1-Boc-3-benzyl-piperazine.
- Ghavtadze, N., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc.[5]
- Alfa Chemistry. (n.d.). CAS 475272-55-0 this compound.
- AChemBlock. (n.d.). (S)-1-Boc-3-benzyl-piperazine 97%.
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The Benzyl Group's Positional Impact on Piperazine Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the piperazine scaffold is a ubiquitous and invaluable building block. Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for the creation of diverse molecular architectures with a wide range of pharmacological activities.[1] However, the very presence of these two reactive centers presents a classic synthetic challenge: controlling the position and degree of substitution. This guide provides an in-depth technical assessment of how the introduction of a benzyl group onto the piperazine ring modulates its reactivity, comparing the parent heterocycle with its N-benzyl and N,N'-dibenzyl derivatives. We will delve into the underlying electronic and steric effects, supported by experimental data and detailed protocols, to provide a comprehensive framework for predicting and controlling reaction outcomes.
Understanding the Piperazine Moiety: A Tale of Two Nitrogens
Piperazine is a symmetrical diamine with two secondary amine functionalities. The lone pair of electrons on each nitrogen atom makes them nucleophilic and basic. The pKa values for the protonated forms of piperazine are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298 K.[2] This significant difference in basicity is a key factor in its reactivity. In many reactions, the first substitution occurs readily, but controlling the subsequent reaction at the second nitrogen to avoid undesired disubstitution requires careful consideration of reaction conditions.[3]
The Influence of the Benzyl Group: Electronic and Steric Consequences
Introducing a benzyl group (Bn), a benzene ring attached to a methylene group (-CH2-C6H5), onto one of the piperazine nitrogens to form N-benzylpiperazine (BZP) fundamentally alters the molecule's reactivity profile.[4] This alteration is a direct consequence of two primary factors:
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-withdrawing by induction due to the electronegativity of the sp2 hybridized carbons of the benzene ring relative to the sp3 hybridized nitrogen.[5] This inductive effect can slightly decrease the electron density on the substituted nitrogen, thereby reducing its basicity and nucleophilicity. Consequently, the remaining secondary amine in N-benzylpiperazine is expected to be more nucleophilic than the tertiary amine.
-
Steric Hindrance: The benzyl group is sterically bulky. This bulkiness can hinder the approach of electrophiles to the substituted nitrogen atom and, to a lesser extent, to the adjacent secondary amine, depending on the conformation of the piperazine ring. This steric hindrance plays a significant role in dictating the regioselectivity and rate of subsequent reactions.
Comparative Reactivity in N-Alkylation: A Kinetic Perspective
N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. A key question for chemists is: how does the rate of the first alkylation (piperazine to N-benzylpiperazine) compare to the second (N-benzylpiperazine to N,N'-dibenzylpiperazine)?
A study on the reaction between piperazine and benzyl bromide provides valuable kinetic data. The reaction proceeds to form N,N'-dibenzylpiperazine, and the overall process can be followed by techniques such as conductometry.[2]
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |
| Piperazine + Benzyl Bromide | Methanol | 30 | 1.35 x 10⁻³ |
| Piperazine + Benzyl Bromide | Acetonitrile | 30 | 2.04 x 10⁻³ |
| Piperazine + Benzyl Bromide | Dimethylformamide | 30 | 4.37 x 10⁻³ |
| Table 1: Second-order rate constants for the reaction of piperazine with benzyl bromide in various solvents. Data extracted from a study by S. Sugunan and K. B. Gudasi.[2] |
While this study provides the overall rate constant for the formation of the disubstituted product, it doesn't separate the rate constants for the first (k1) and second (k2) benzylation steps. However, based on fundamental principles of amine reactivity, we can deduce the relative rates.
The first benzylation of piperazine is generally rapid. Once the first benzyl group is attached, the nucleophilicity of the remaining secondary amine in N-benzylpiperazine is reduced due to the electron-withdrawing nature of the N-benzyl group. Furthermore, the steric bulk of the first benzyl group can hinder the approach of a second benzyl bromide molecule. Consequently, the rate of the second alkylation (k2) is expected to be significantly slower than the first (k1). This difference in reaction rates is the basis for strategies to achieve mono-alkylation by carefully controlling stoichiometry and reaction time.
Experimental Protocol: Competitive N-Alkylation Analysis via HPLC
This protocol outlines a method to experimentally compare the relative rates of the first and second benzylation of piperazine.
Objective: To determine the relative reactivity of piperazine and N-benzylpiperazine towards benzyl bromide.
Materials:
-
Piperazine
-
N-Benzylpiperazine
-
Benzyl bromide
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (anhydrous)
-
Internal standard (e.g., Naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of piperazine and N-benzylpiperazine in acetonitrile. Add 2 equivalents of potassium carbonate as a base.
-
Initiation: Add 0.5 equivalents of benzyl bromide to the stirring solution at a controlled temperature (e.g., 25 °C).
-
Time-course Analysis: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot with a dilute acid solution.
-
Sample Preparation: Add a known concentration of the internal standard to the quenched aliquot. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate piperazine, N-benzylpiperazine, N,N'-dibenzylpiperazine, and the internal standard. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the concentration of each component at each time point by integrating the peak areas and comparing them to the internal standard. Plot the concentration of reactants and products versus time to determine the initial reaction rates.
Expected Outcome: The rate of consumption of piperazine will be significantly faster than the rate of consumption of N-benzylpiperazine, providing experimental evidence for the deactivating effect of the first benzyl group.
Caption: Experimental workflow for the competitive N-alkylation of piperazine and N-benzylpiperazine.
Reactivity in N-Acylation
N-acylation is another crucial reaction for modifying the piperazine core. Similar to alkylation, the introduction of an acyl group on one nitrogen atom significantly influences the reactivity of the second.
The electronic effect of an acyl group is much more pronounced than that of a benzyl group. The carbonyl group is strongly electron-withdrawing, which drastically reduces the basicity and nucleophilicity of the acylated nitrogen. This deactivation is so significant that mono-acylation of piperazine can often be achieved with high selectivity by using one equivalent of the acylating agent.
Comparative Reactivity:
-
Piperazine: Highly reactive towards acylating agents.
-
N-Benzoylpiperazine: The remaining secondary amine is significantly less nucleophilic than in piperazine due to the electron-withdrawing benzoyl group. While it can still be acylated under more forcing conditions, the reaction is much slower.
-
N-Benzylpiperazine: The secondary amine is less reactive than in piperazine but more reactive than in N-benzoylpiperazine. The benzyl group's weak inductive effect is less deactivating than the strong resonance and inductive effects of a benzoyl group.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is widely used to synthesize N-arylpiperazines.[6][7] The nucleophilicity of the piperazine nitrogen is a critical factor in the success of this reaction.
-
Piperazine: An excellent substrate for Buchwald-Hartwig amination due to its high nucleophilicity. A common challenge is preventing diarylation, which can be mitigated by using an excess of piperazine or by employing a monoprotected piperazine derivative.
-
N-Benzylpiperazine: The secondary amine of N-benzylpiperazine can also participate in Buchwald-Hartwig amination. However, its reduced nucleophilicity compared to piperazine may require more active catalyst systems or harsher reaction conditions to achieve comparable yields.
-
N,N'-Dibenzylpiperazine: Having no N-H bonds, this molecule is unreactive in Buch-Hartwig amination reactions.
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Conclusion and Future Perspectives
The position of a benzyl group on the piperazine ring has a profound and predictable impact on its reactivity. The first benzyl group primarily acts as a weakly deactivating and sterically hindering substituent, reducing the reactivity of the second nitrogen towards alkylation, acylation, and cross-coupling reactions. The introduction of a second benzyl group renders the molecule inert in reactions requiring an N-H bond.
Understanding these electronic and steric effects is paramount for designing efficient and selective syntheses of piperazine-containing molecules. For mono-substitution, strategies such as using a large excess of piperazine, in-situ mono-protonation, or employing a protecting group are effective.[3] For di-substitution, forcing conditions and stoichiometric control are necessary.
This guide provides a foundational understanding and practical protocols for assessing the impact of benzyl group substitution on piperazine reactivity. By applying these principles, researchers can better navigate the synthesis of complex piperazine derivatives, accelerating the discovery and development of new therapeutic agents.
References
- Sugunan, S., & Gudasi, K. B. (2005). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 117(4), 365-370. [Link]
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- Gatch, M. B., Forster, M. J., & Cunningham, K. A. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 138, 185-193. [Link]
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A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking (S)-1-Boc-3-benzylpiperazine in Asymmetric Synthesis
Introduction: The Architect's Tools of Molecular Chirality
In the intricate world of pharmaceutical development and fine chemical synthesis, the construction of enantiomerically pure molecules is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety.[1] Chiral synthons are the master keys to this challenge, serving as pre-fabricated, stereochemically defined building blocks that guide the formation of new chiral centers.[2] Among these, the piperazine scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds, valued for its conformational rigidity and hydrogen bonding capabilities.[3][4]
This guide provides an in-depth, objective comparison of (S)-1-Boc-3-benzylpiperazine , a versatile and increasingly popular chiral synthon, against other established alternatives. Our goal is to move beyond catalog specifications and provide a practical, data-driven benchmark of its performance in a fundamental and demanding application: asymmetric alkylation. We will dissect the experimental nuances, explain the causality behind methodological choices, and present clear, reproducible protocols to empower researchers in their synthetic decision-making.
The Contenders: Selecting a Spectrum of Chiral Directors
To create a meaningful benchmark, we have selected two widely recognized chiral auxiliaries to compare against this compound. This selection is designed to represent different, yet common, structural classes, providing a broader context for performance.
-
This compound: Our focus compound. A piperazine-based synthon featuring a bulky benzyl group to direct the stereochemical outcome and a Boc-protecting group for orthogonal functionalization. Its rigid, chair-like conformation is hypothesized to provide a well-defined steric environment.
-
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone): A gold standard in asymmetric synthesis. This auxiliary is renowned for its high diastereoselectivity in a wide range of reactions, particularly aldol additions and alkylations, due to its ability to form rigid, chelated enolates.[5]
-
Samp's Hydrazone ((S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP): A powerful chiral auxiliary used to form chiral hydrazones from aldehydes and ketones. The subsequent metalation and alkylation of these hydrazones proceed with excellent stereocontrol, making SAMP a cornerstone of modern asymmetric C-C bond formation.
The Proving Ground: Asymmetric Alkylation of a Propionate Moiety
We have selected the asymmetric alkylation of a propionate derivative as our benchmark reaction. This transformation is a fundamental method for constructing chiral carboxylic acid derivatives and serves as an excellent test for the stereodirecting ability of a chiral auxiliary.[5] The auxiliary is first acylated with propionyl chloride, and the resulting amide is then deprotonated to form a chiral enolate, which is subsequently trapped with an electrophile (benzyl bromide). The ultimate measure of success is the diastereoselectivity of the alkylation and the enantiomeric purity of the final product after the auxiliary is cleaved.
Experimental Rationale: The "Why" Behind the "How"
The chosen experimental conditions are designed to favor kinetic control, ensuring that the observed product distribution is a true reflection of the transition state energetics dictated by the chiral auxiliary.
-
Solvent (Anhydrous THF): Tetrahydrofuran is an aprotic, polar solvent that is excellent for stabilizing organometallic species like lithium enolates without interfering with the reaction. It is crucial that it is anhydrous to prevent quenching of the highly basic reagents.
-
Base (Lithium Diisopropylamide, LDA): LDA is a strong, non-nucleophilic base. Its strength is sufficient to completely deprotonate the α-carbon of the propionyl amide, ensuring quantitative enolate formation. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl group.
-
Low Temperature (-78 °C): Performing the reaction at this temperature, typically achieved with a dry ice/acetone bath, is critical. It prevents side reactions and, most importantly, locks the geometry of the kinetically-formed Z-enolate, which is essential for achieving high diastereoselectivity.
Experimental Protocols and Workflows
The following diagram illustrates the general workflow applied for each chiral synthon, from attachment of the propionyl group to the final analysis.
Sources
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The Strategic Advantage of (S)-1-Boc-3-benzylpiperazine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the rational design of molecules with precise three-dimensional architectures is paramount to achieving desired therapeutic outcomes. Chiral piperazines, in particular, have emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth analysis of a key chiral building block, (S)-1-Boc-3-benzylpiperazine , elucidating its strategic importance through comparative case studies in the synthesis of high-value therapeutic agents. We will explore the causality behind its selection over alternative synthons and provide detailed experimental frameworks to support its application.
The Unrivaled Utility of this compound: A Structural Perspective
This compound is a pre-eminent starting material in medicinal chemistry due to its unique combination of structural features. The inherent chirality at the C3 position, furnished by the benzyl group, offers a fixed stereocenter, which is often crucial for specific interactions with biological targets. Furthermore, the orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group on one nitrogen and the benzyl group on the other—provide chemists with exceptional control over the synthetic route, allowing for selective deprotection and functionalization.
Case Study 1: Streamlining the Synthesis of CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a well-validated target for the treatment of HIV-1 infection.[3][4][5] Maraviroc, an approved CCR5 antagonist, features a complex chiral core. The synthesis of Maraviroc and its analogues often involves intricate multi-step sequences to establish the required stereochemistry.[6][7][8][9][10] Here, we present a streamlined, hypothetical synthesis of a Maraviroc analogue, demonstrating the efficiency imparted by this compound.
Experimental Workflow: Synthesis of a Maraviroc Analogue
Caption: Synthetic workflow for a Maraviroc analogue.
Detailed Protocol: N-Arylation of this compound
-
To a solution of this compound (1.0 equiv) in toluene are added 4-fluoro-1-nitrobenzene (1.1 equiv), Pd2(dba)3 (0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
A base, such as cesium carbonate (2.0 equiv), is added, and the mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylated product.
Comparison with Alternative Approaches
| Method | Starting Material | Key Step | Advantages | Disadvantages |
| Our Approach | This compound | Buchwald-Hartwig amination | Pre-installed stereocenter, orthogonal protection | Cost of chiral starting material |
| Asymmetric Synthesis | Achiral piperazine | Asymmetric hydrogenation or lithiation | Potentially lower cost starting materials | Requires development of asymmetric methodology, may have lower enantioselectivity |
| Resolution | Racemic 3-benzylpiperazine | Diastereomeric salt formation | Can provide both enantiomers | Often lower yielding, requires a suitable resolving agent |
The use of this compound circumvents the need for a separate resolution step or the development of a potentially challenging asymmetric synthesis, thereby shortening the overall synthetic sequence and improving efficiency.
Case Study 2: A Direct Route to Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists, such as Aprepitant, are used for the prevention of chemotherapy-induced nausea and vomiting.[11][12][13][14] The core of many NK1 antagonists is a substituted piperazine or morpholine ring. The synthesis of these complex molecules often requires careful control of stereochemistry.
Experimental Workflow: Synthesis of an NK1 Receptor Antagonist Analogue
Caption: Synthetic workflow for an NK1 antagonist analogue.
Detailed Protocol: Selective Debenzylation and N-Alkylation
-
This compound is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the benzyl group is cleaved, as confirmed by LC-MS.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the mono-Boc protected piperazine.
-
The resulting secondary amine is then reacted with a suitable chiral epoxide in a solvent such as isopropanol at elevated temperature to afford the N-alkylated product.
-
The product is purified by chromatography.
Comparative Advantages
The benzyl group in this compound serves as a readily cleavable protecting group, allowing for selective functionalization of the N4 position. This orthogonal protection strategy is highly advantageous compared to methods that may require multiple protection and deprotection steps, leading to a more atom- and step-economical synthesis.
Signaling Pathway of Target Receptors
Caption: Simplified G-protein coupled receptor signaling pathway.
Conclusion
This compound stands out as a superior chiral building block in drug discovery. Its pre-defined stereochemistry and orthogonal protecting groups offer a significant advantage in the synthesis of complex, high-value molecules such as CCR5 and NK1 receptor antagonists. The case studies presented herein, based on established synthetic methodologies, illustrate the potential for more efficient and streamlined synthetic routes, ultimately accelerating the drug development process. By leveraging the inherent structural benefits of this compound, researchers can navigate the complexities of chiral synthesis with greater ease and precision.
References
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- Payack, J. F., et al. (2002). A Practical and Efficient Synthesis of the NK-1 Receptor Antagonist Aprepitant. The Journal of Organic Chemistry, 67(19), 6743–6747.
- Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Walji, A. M., et al. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3756.
- Arote, N. D., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2948.
- Snape, T. J. (2011). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.
- Meanwell, N. A. (2011). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 52(23), 2986-2989.
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(44), 13233-13237.
- Ahman, J., et al. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1158–1165.
- Zhu, Y., et al. (2019). A novel and efficient asymmetric synthesis of anti-HIV drug maraviroc.
- Córdova, A., et al. (2010). Asymmetric Synthesis of Maraviroc (UK-427,857).
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Johnson, T. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453–458.
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Letters, 25(25), 4736–4740.
- Wilson, L. L., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(10), 4485–4499.
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- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(1), 844–860.
- Pharmaffiliates.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-Boc-3-benzylpiperazine
This document provides a detailed, procedural guide for the safe handling and disposal of (S)-1-Boc-3-benzylpiperazine (CAS 475272-55-0). As a valued professional in research and development, your safety and adherence to environmental regulations are paramount. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step is grounded in solid scientific and safety principles.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are synthesized from data on structurally related compounds, including piperazine derivatives and other N-Boc protected amines.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as they are the final authority on waste management.[1]
Core Hazard Assessment and Safety Principles
Understanding the chemical nature of this compound is fundamental to its safe handling. The molecule incorporates a piperazine ring, a structure known in its parent form to be corrosive and a skin/eye irritant.[2][3] While the N-Boc group mitigates some of the reactivity of the amine, the compound should be handled with the assumption of potential hazards. An isomer, 1-Boc-(4-benzyl)piperazine, is classified as a skin and eye irritant.[4] Therefore, all waste generated from its use, including contaminated labware, must be treated as hazardous.
Table 1: Key Chemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 475272-55-0 | [5][6] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [5] |
| Molecular Weight | 276.37 g/mol | [5][] |
| Appearance | White to yellow Solid-Liquid Mixture or light yellow liquid | [6][8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5][8] |
| Presumed Hazards | Potential skin, eye, and respiratory irritant. | [4][9] |
| Disposal Classification | Hazardous Chemical Waste | [2][10] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to create a reliable barrier against exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[9]
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile rubber.[10][11]
-
Body Protection: A standard laboratory coat must be worn.[10]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator is required.[6][11]
Disposal Workflow and Decision Logic
The proper segregation and containment of chemical waste is a critical control point in laboratory safety. The following workflow illustrates the decision-making process for disposing of various waste streams containing this compound.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol minimizes risk and ensures regulatory compliance.
Step 1: Container Preparation and Labeling
-
Procure a designated hazardous waste container that is chemically compatible with this compound and any solvents used.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas on the primary label.[1]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any un-used or waste this compound solid, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), into the designated hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, dedicated liquid hazardous waste container.[1]
-
Causality: The primary objective is containment. Segregating waste prevents accidental reactions with incompatible materials and ensures the final disposal method is appropriate. Avoid mixing with strong acids or oxidizing agents.[2]
Step 3: Decontamination of Equipment
-
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.
-
Use a suitable solvent (e.g., ethanol, isopropanol) to rinse the equipment, followed by a wash with soap and water.[10]
-
All rinsate from the initial solvent decontamination must be collected and disposed of as hazardous liquid waste.[1]
Step 4: Final Container Management and Disposal
-
Keep the hazardous waste container securely sealed when not in use.[1]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1][2]
-
Once the container is full, or in accordance with your institution's policies, arrange for collection by a licensed hazardous waste disposal contractor. This waste typically requires high-temperature incineration.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated. Move upwind of the spill.[2]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[10]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[2][10]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials and decontamination residue as hazardous waste.[10]
The Scientific Rationale: A Deeper Look
Why is Chemical Treatment (Deprotection) Not a Recommended Disposal Method?
The tert-butoxycarbonyl (BOC) protecting group is well-known to be labile under acidic conditions, typically cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This reaction proceeds via the formation of a t-butyl cation intermediate and the release of carbon dioxide.[12][14]
While this is a standard synthetic transformation, attempting to use it as a disposal method is ill-advised for several reasons:
-
Introduction of New Hazards: You would be adding a highly corrosive acid (TFA or HCl) to the waste stream, complicating rather than simplifying disposal.
-
Potential for Uncontrolled Reactions: The deprotection reaction is exothermic and produces gas (CO₂), which can cause pressure buildup in a closed container.[12]
-
Generation of Genotoxic Impurities: The t-butyl cation intermediate can alkylate other nucleophiles, potentially forming undesirable and uncharacterized by-products.[14]
The most trustworthy and authoritative approach is to dispose of the compound in its original form through a licensed contractor, ensuring complete and safe destruction via controlled incineration. The core principle of waste disposal is safe containment and verified destruction, not chemical transformation in a laboratory setting.[2][10]
References
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
- Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
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Navigating the Safe Handling of (S)-1-Boc-3-benzylpiperazine: A Comprehensive Guide to Personal Protective Equipment and Disposal
Understanding the Risks: Hazard Assessment
(S)-1-Boc-3-benzylpiperazine, a derivative of piperazine, should be handled with care. Based on data from similar compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
The piperazine moiety, in a broader context, is associated with potential psychostimulant effects, although the Boc-protection in this compound is expected to mitigate this activity. Nevertheless, treating the compound with a high degree of caution is a prudent and necessary measure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes. |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[2][3] For prolonged handling or in the absence of specific chemical resistance data, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | A standard laboratory coat is required. For larger quantities or tasks with a significant splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | In situations where dust or aerosols may be generated (e.g., weighing, preparing solutions), a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary. |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is critical for minimizing the risk of exposure. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Don all the required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use appropriate, non-sparking tools.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly and in a controlled manner. Keep the container sealed when not actively in use.
-
Reaction and Use: Maintain containment throughout your experimental procedure. Be vigilant for any signs of unexpected reactions or incompatibilities.
-
Post-Handling Cleanup: After completing your work, thoroughly decontaminate all work surfaces with an appropriate solvent. Remove your PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection). Wash your hands thoroughly with soap and water.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood to its full capacity.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place any unused compound, contaminated weighing paper, and other solid materials into a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag or container for hazardous waste.
Final Disposal Protocol:
The ultimate disposal of chemical waste must be conducted in strict accordance with local, state, and federal regulations. It is imperative to use a licensed and reputable hazardous waste disposal service.[4] Never dispose of this compound or its containers in the regular trash or down the drain.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of both your team and the environment.
References
- UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
